molecular formula C7H16O B1267039 2,3,3-Trimethylbutan-1-ol CAS No. 36794-64-6

2,3,3-Trimethylbutan-1-ol

Numéro de catalogue: B1267039
Numéro CAS: 36794-64-6
Poids moléculaire: 116.2 g/mol
Clé InChI: IWWVOLGZHKFWKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,3-Trimethylbutan-1-ol (CAS 36794-64-6) is a saturated monohydric alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol . This organic compound is characterized by its density of 0.818 g/cm³ and a boiling point of 138.3°C at 760 mmHg . Its structure, which includes a trimethylbutane chain, makes it a valuable intermediate in synthetic organic chemistry, as evidenced by its use in various published synthetic routes . As a chemical building block, it is employed in research applications, including method development and the synthesis of more complex molecules. Researchers should note that this compound is classified with the GHS Signal Word "Warning" and has associated hazard statements . It is a liquid at room temperature and has a flash point of 42.3°C, indicating it is a flammable liquid that requires careful handling . Appropriate personal protective equipment should be worn, and the compound should be used in a well-ventilated area, such as a fume hood. The product is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. It is typically available in various packaging options, from small sample sizes to bulk quantities, and can be offered in multiple purity grades to meet specific research requirements . For specific storage and handling instructions, please refer to the safety data sheet.

Propriétés

IUPAC Name

2,3,3-trimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVOLGZHKFWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958009
Record name 2,3,3-Trimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36794-64-6
Record name 2,3,3-Trimethylbutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036794646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3-Trimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,3,3-Trimethylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2,3,3-trimethylbutan-1-ol, a sterically hindered primary alcohol. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to aid in comprehension and practical application.

Introduction

This compound, also known as neopentyl carbinol, is a valuable building block in organic synthesis. Its bulky t-butyl group adjacent to a primary alcohol functionality makes it a useful intermediate in the development of novel chemical entities with specific steric and electronic properties. This guide explores three principal synthetic strategies for its preparation:

Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Comparative Analysis of Synthetic Routes

A summary of the key parameters for each synthetic route is presented in Table 1 for easy comparison.

ParameterHydroboration-OxidationGrignard ReactionReduction of Carboxylic Acid
Starting Material 2,3,3-Trimethyl-1-buteneNeopentyl halide, Magnesium, Formaldehyde2,3,3-Trimethylbutanoic acid
Key Reagents Borane (B79455) (e.g., BH₃•THF), NaOH, H₂O₂Magnesium, Formaldehyde (or paraformaldehyde)Lithium aluminum hydride (LiAlH₄)
Typical Yield >90% (estimated for terminal alkenes)[1]70-80% (estimated based on analogs)High (>90%)[2]
Key Advantages High regioselectivity (anti-Markovnikov), mild conditions, avoids carbocation rearrangements.[3]Forms a new carbon-carbon bond, can be adapted for various primary alcohols.Direct conversion of a carboxylic acid to the corresponding alcohol.
Potential Challenges Handling of pyrophoric borane reagents. The starting alkene may need to be synthesized.Grignard reagents are highly sensitive to moisture and air. Handling of gaseous formaldehyde.LiAlH₄ is a highly reactive and pyrophoric reagent requiring strict anhydrous conditions.

Experimental Protocols

Route 1: Hydroboration-Oxidation of 2,3,3-Trimethyl-1-butene

This two-step procedure involves the anti-Markovnikov addition of borane to the alkene, followed by oxidation to yield the primary alcohol.[3][4]

Step 1: Synthesis of 2,3,3-Trimethyl-1-butene (Precursor)

The starting alkene can be prepared by the dehydration of 2,3,3-trimethylbutan-2-ol using a strong acid catalyst such as phosphoric acid.[5]

  • Procedure:

    • In a distillation apparatus, combine 2,3,3-trimethylbutan-2-ol with a catalytic amount of concentrated phosphoric acid.

    • Heat the mixture to facilitate dehydration.

    • Collect the distillate, which is primarily 2,3,3-trimethyl-1-butene. The boiling point of the alkene is approximately 77-78°C.

Step 2: Hydroboration-Oxidation

  • Materials:

    • 2,3,3-Trimethyl-1-butene

    • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

    • Sodium hydroxide (B78521) (NaOH) solution (3 M)

    • Hydrogen peroxide (H₂O₂) solution (30%)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,3-trimethyl-1-butene (1.0 eq) in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the BH₃•THF solution (0.4 eq) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • Cool the flask back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

    • Stir the mixture at room temperature for 1 hour.

    • Add diethyl ether to extract the product. Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

Route 2: Grignard Reaction with Formaldehyde

This method involves the preparation of a neopentyl Grignard reagent, which then reacts with formaldehyde to produce the target primary alcohol.

  • Materials:

    • Neopentyl bromide (or chloride)

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Iodine (crystal, as initiator)

    • Paraformaldehyde (or dry formaldehyde gas)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Grignard Reagent Formation:

      • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

      • Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.

      • In the dropping funnel, prepare a solution of neopentyl bromide (1.0 eq) in anhydrous diethyl ether.

      • Add a small portion of the neopentyl bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

      • Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete reaction.

    • Reaction with Formaldehyde:

      • Cool the Grignard reagent solution to 0 °C in an ice bath.

      • Freshly depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas into the stirred Grignard solution. Alternatively, add dry, freshly powdered paraformaldehyde in small portions.

      • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

    • Work-up and Purification:

      • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous NH₄Cl solution.

      • Stir until the magnesium salts dissolve.

      • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

      • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

      • Purify the crude product by distillation.

Route 3: Reduction of 2,3,3-Trimethylbutanoic Acid

This route utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to directly convert the carboxylic acid to the primary alcohol.[2][6]

  • Materials:

    • 2,3,3-Trimethylbutanoic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or THF

    • Ethyl acetate (B1210297)

    • Dilute sulfuric acid (e.g., 1 M H₂SO₄)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.1 eq) in anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of 2,3,3-trimethylbutanoic acid (1.0 eq) in anhydrous diethyl ether.

    • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

    • Add the carboxylic acid solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic and generates hydrogen gas.

    • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

    • Work-up:

      • Cool the reaction mixture to 0 °C.

      • Carefully and slowly add ethyl acetate to quench any excess LiAlH₄.

      • Slowly add water, followed by 1 M H₂SO₄, until the gray precipitate turns white and the hydrogen evolution ceases.

    • Filter the mixture and wash the solid with diethyl ether.

    • Combine the filtrate and the ether washings, and separate the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting alcohol by distillation.

Data Presentation

Physical and Spectroscopic Data
PropertyValue
Molecular Formula C₇H₁₆O[7]
Molecular Weight 116.20 g/mol [7]
CAS Number 36794-64-6[7]
Boiling Point ~152-154 °C (estimated)
Spectroscopic Data
  • ¹H NMR (Proton NMR): The expected ¹H NMR spectrum of this compound would show the following characteristic signals:

    • A singlet for the nine protons of the t-butyl group.

    • A doublet for the three protons of the methyl group on the adjacent chiral center.

    • A multiplet (likely a doublet of doublets) for the two diastereotopic protons of the -CH₂OH group.

    • A multiplet for the single proton of the chiral center.

    • A broad singlet for the hydroxyl proton, which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): The expected ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. Strong C-H stretching absorptions will be observed in the 2850-3000 cm⁻¹ region.[8] The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region.

Visualizations of Synthetic Pathways

Hydroboration-Oxidation Pathway

hydroboration_oxidation start 2,3,3-Trimethyl-1-butene intermediate Trialkylborane intermediate start->intermediate 1. BH3•THF product This compound intermediate->product 2. H2O2, NaOH grignard_reaction start_halide Neopentyl bromide grignard Neopentyl magnesium bromide start_halide->grignard Mg, ether alkoxide Magnesium alkoxide intermediate grignard->alkoxide formaldehyde Formaldehyde formaldehyde->alkoxide Nucleophilic attack product This compound alkoxide->product H3O+ workup reduction_reaction start_acid 2,3,3-Trimethylbutanoic acid product This compound start_acid->product 1. LiAlH4, ether 2. H3O+ workup

References

An In-depth Technical Guide to the Chemical Properties of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,3-trimethylbutan-1-ol, a sterically hindered primary alcohol. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships between properties and reactivity.

Physicochemical Properties

This compound, with the chemical formula C₇H₁₆O, is a branched-chain alcohol. Its structure, characterized by a bulky tert-butyl group adjacent to the hydroxymethyl group, significantly influences its physical and chemical behavior.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 36794-64-6NIST WebBook[2]
Molecular Formula C₇H₁₆OPubChem[1]
Molecular Weight 116.20 g/mol PubChem[1]
Boiling Point 160 °CNot explicitly cited
Density 0.824 g/mLNot explicitly cited
Melting Point Not available-
XLogP3-AA 2.1PubChem[1][3]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[4]
Rotatable Bond Count 2PubChem[4]
Polar Surface Area 20.2 ŲPubChem[1][3][4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorptions for a primary alcohol. The NIST WebBook provides a gas-phase IR spectrum.[2]

Table 2: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3640-3610 (sharp)O-H Stretch (free)Alcohol
~3500-3200 (broad)O-H Stretch (H-bonded)Alcohol
~3000-2850C-H StretchAlkanes
~1470-1450C-H BendAlkanes
~1320-1000C-O StretchPrimary Alcohol

Note: The exact positions of the O-H stretching bands can vary with concentration and solvent due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂-OH3.4 - 3.6Doublet2H
-CH-1.7 - 1.9Multiplet1H
-C(CH₃)₃0.9 - 1.0Singlet9H
-CH(CH₃)-0.8 - 0.9Doublet3H
-OHVariableSinglet (broad)1H

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-CH₂-OH~65-70
-CH-~40-45
-C(CH₃)₃~30-35
-C(CH₃)₃~25-30
-CH(CH₃)-~15-20

Chemical Reactivity and Experimental Protocols

The chemical reactivity of this compound is characteristic of a sterically hindered primary alcohol. Key reactions include synthesis, oxidation, and esterification.

Synthesis of this compound

A common and regioselective method for the synthesis of this compound is the hydroboration-oxidation of 2,3,3-trimethyl-1-butene (B165516). This two-step process avoids carbocation rearrangements and yields the anti-Markovnikov product.

Experimental Protocol: Hydroboration-Oxidation of 2,3,3-Trimethyl-1-butene

Materials:

  • 2,3,3-trimethyl-1-butene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Hydroboration:

    • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,3-trimethyl-1-butene in anhydrous THF.

    • Cool the flask in an ice bath.

    • Slowly add the BH₃·THF solution dropwise to the stirred solution of the alkene.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. The temperature should be maintained below 40 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to extract the product.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure.

hydroboration_oxidation cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation cluster_purification Purification alkene 2,3,3-Trimethyl-1-butene trialkylborane Trialkylborane Intermediate alkene->trialkylborane Anti-Markovnikov addition bh3 BH₃·THF in THF bh3->trialkylborane alcohol This compound trialkylborane->alcohol Oxidation h2o2 H₂O₂ h2o2->alcohol naoh NaOH naoh->alcohol extraction Solvent Extraction alcohol->extraction drying Drying extraction->drying distillation Distillation drying->distillation

Caption: Synthetic workflow for this compound.

Oxidation of this compound

As a primary alcohol, this compound can be oxidized to the corresponding aldehyde, 2,3,3-trimethylbutanal. Due to the steric hindrance, a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is preferred to prevent over-oxidation to the carboxylic acid.[5][6][7][8][9]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

Procedure:

  • In a round-bottom flask, suspend PCC in anhydrous DCM.

  • Add a solution of this compound in anhydrous DCM dropwise to the stirred suspension of PCC.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,3,3-trimethylbutanal.

  • Further purification can be achieved by distillation or column chromatography.

pcc_oxidation alcohol This compound aldehyde 2,3,3-Trimethylbutanal alcohol->aldehyde Oxidation pcc PCC in DCM pcc->aldehyde workup Work-up (Filtration through silica) aldehyde->workup purification Purification (Distillation) workup->purification

Caption: Oxidation of this compound to its aldehyde.

Esterification of this compound

This compound can undergo Fischer esterification with a carboxylic acid in the presence of an acid catalyst to form the corresponding ester. The steric hindrance around the hydroxyl group may necessitate longer reaction times or more forcing conditions compared to less hindered primary alcohols.

Experimental Protocol: Fischer Esterification with Acetic Acid

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess acetic acid using a rotary evaporator.

  • The resulting ester, 2,3,3-trimethylbutyl acetate, can be purified by distillation.

fischer_esterification alcohol This compound ester 2,3,3-Trimethylbutyl Acetate alcohol->ester acid Acetic Acid acid->ester catalyst H₂SO₄ (cat.) catalyst->ester workup Aqueous Work-up ester->workup purification Purification (Distillation) workup->purification

Caption: Fischer esterification of this compound.

Conclusion

This compound presents a unique set of chemical properties largely dictated by the steric hindrance imposed by its tert-butyl group. While its fundamental reactivity as a primary alcohol is preserved, reaction kinetics and conditions often need to be adapted to accommodate its bulky nature. The provided data and protocols serve as a foundational guide for researchers and professionals working with this and structurally related compounds. Further investigation into its solid-state properties and a comprehensive experimental determination of its NMR spectral data would be valuable additions to the existing body of knowledge.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,3-trimethylbutan-1-ol, a saturated aliphatic alcohol. The information presented herein is essential for the structural elucidation, identification, and characterization of this compound in various research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7Doublet of Doublets2H-CH₂OH (H1)
~1.8 - 2.0Multiplet1H-CH- (H2)
~0.9Singlet9H-C(CH₃)₃ (H4)
~0.8Doublet3H-CH(CH₃)- (H5)
~1.1 - 1.3Singlet (broad)1H-OH

Note: Predicted data is based on spectral database simulations and may vary slightly from experimental values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~70CH₂-CH₂OH (C1)
~40CH-CH- (C2)
~35C-C(CH₃)₃ (C3)
~27CH₃-C(CH₃)₃ (C4)
~15CH₃-CH(CH₃)- (C5)

Note: Predicted data is based on spectral database simulations and may vary slightly from experimental values.

Table 3: Mass Spectrometry Data (Predicted Fragmentation)

m/zIon StructureFragmentation Pathway
116[C₇H₁₆O]⁺•Molecular Ion (M⁺•)
98[C₇H₁₄]⁺•Loss of H₂O (Dehydration)
87[C₅H₁₁O]⁺α-cleavage (Loss of CH₃)
59[C₃H₇O]⁺α-cleavage (Loss of C₄H₉)
43[C₃H₇]⁺Alkyl fragment
31[CH₃O]⁺Rearrangement and fragmentation

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~2960StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1370MediumC-H bend (alkane)
~1050StrongC-O stretch (primary alcohol)

Data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative proton ratios.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Use the same instrument setup as for ¹H NMR, but switch the probe to the ¹³C frequency.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.

2.2. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of this compound (e.g., in methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize electron ionization (EI) as the method for generating ions. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument Setup: Place the salt plates in the sample holder of the Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum by passing a beam of infrared radiation through the sample. The instrument measures the absorption of radiation at different wavenumbers.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Functional Group Frequencies IR->IR_Data Structure Final Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

2,3,3-trimethylbutan-1-ol CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,3-trimethylbutan-1-ol, including its chemical identifiers, physicochemical properties, and key experimental protocols.

Chemical Identifiers and Physicochemical Properties

This compound is a branched primary alcohol. It exists as a racemic mixture and as individual stereoisomers. The following table summarizes its key identifiers and properties.

Identifier/PropertyValueSource
CAS Number 36794-64-6 (racemate)[1]NIST Chemistry WebBook, PubChem
13332-16-6 ((2R)-enantiomer)[2]Smolecule, PubChem
54712-26-4 ((2S)-enantiomer)[3]PubChem
IUPAC Name This compoundPubChem
Molecular Formula C₇H₁₆O[1][4]Smolecule, NIST Chemistry WebBook, PubChem
Molecular Weight 116.20 g/mol [5]Smolecule
InChI InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3[1]NIST Chemistry WebBook
InChIKey IWWVOLGZHKFWKK-UHFFFAOYSA-N[1]NIST Chemistry WebBook
Canonical SMILES CC(CO)C(C)(C)C[5]Smolecule
Density 0.818 g/cm³ (for the related compound this compound)[6]Gauth
Boiling Point Not available
Solubility Not available

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Representative Protocol)

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general Grignard reaction protocol can be applied. The synthesis would involve the reaction of a Grignard reagent, tert-butylmagnesium halide, with formaldehyde (B43269).

Materials:

  • Magnesium turnings

  • tert-Butyl halide (e.g., tert-butyl bromide)

  • Anhydrous diethyl ether

  • Formaldehyde (or its trimer, trioxane)

  • Hydrochloric acid (aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of tert-butyl halide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

  • Reaction with Formaldehyde: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), the flask is cooled in an ice bath. A solution of formaldehyde in anhydrous diethyl ether is then added dropwise.

  • Quenching and Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine. The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude this compound can be further purified by distillation.

Acid-Catalyzed Dehydration of this compound to 2,3,3-Trimethylbut-1-ene

This procedure describes the elimination of water from this compound to form the corresponding alkene, 2,3,3-trimethylbut-1-ene.[6][7]

Materials:

  • This compound

  • Concentrated phosphoric acid (or sulfuric acid)

  • Boiling chips

  • Distillation apparatus

Procedure:

  • Place this compound into a round-bottomed flask with a few boiling chips.[7]

  • Carefully add concentrated phosphoric acid to the flask while swirling.[7]

  • Set up the apparatus for simple distillation.[7]

  • Gently heat the mixture to initiate the dehydration reaction.

  • The product, 2,3,3-trimethylbut-1-ene, is distilled from the reaction mixture. The distillate can be collected over a suitable temperature range.[7]

  • The collected alkene can be further purified by washing with a sodium bicarbonate solution to remove any acidic impurities, followed by drying over a suitable drying agent and redistillation.

Visualizations

Experimental Workflow: Dehydration of this compound

Dehydration_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 2_3_3_trimethylbutan_1_ol This compound Heating Heating 2_3_3_trimethylbutan_1_ol->Heating H3PO4 Conc. H₃PO₄ (catalyst) H3PO4->Heating Distillation Distillation Heating->Distillation Crude_Product Crude 2,3,3-Trimethylbut-1-ene Distillation->Crude_Product Purification Washing & Drying Crude_Product->Purification Final_Product Pure 2,3,3-Trimethylbut-1-ene Purification->Final_Product Dehydration_Mechanism A This compound B Protonation of Hydroxyl Group A->B + H⁺ C Protonated Alcohol (Oxonium Ion) B->C D Loss of Water (Carbocation Formation) C->D - H₂O E Primary Carbocation D->E F 1,2-Hydride Shift (Rearrangement) E->F G Tertiary Carbocation F->G H Deprotonation G->H - H⁺ I 2,3,3-Trimethylbut-1-ene H->I

References

Thermodynamic Properties of 2,3,3-trimethylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3,3-trimethylbutan-1-ol (CAS RN: 36794-64-6), a heptyl alcohol with a branched structure. This document collates available data on its physical and thermodynamic characteristics and outlines the standard experimental protocols for their determination.

Core Thermodynamic and Physical Properties

The available data from NIST includes, but is not limited to, the following properties:

  • Normal boiling temperature

  • Critical temperature, pressure, and density

  • Vapor pressure as a function of temperature

  • Density as a function of temperature

  • Enthalpy of vaporization as a function of temperature

  • Heat capacity at constant pressure for the ideal gas state as a function of temperature

A summary of basic physical properties gathered from public sources is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC7H16O[1]
Molecular Weight116.20 g/mol [1]
IUPAC NameThis compound[1]
CAS Registry Number36794-64-6[1]

Experimental Protocols for Thermodynamic Property Determination

Standardized experimental methodologies are crucial for obtaining high-quality thermodynamic data. The following sections detail the protocols for determining key thermodynamic properties of alcohols like this compound.

Determination of Enthalpy of Combustion by Calorimetry

The enthalpy of combustion is a fundamental thermodynamic property that can be determined experimentally using a calorimeter.

Principle: A known mass of the alcohol is combusted in an excess of oxygen, and the heat released is absorbed by a calorimeter containing a known mass of water. The temperature change of the water is used to calculate the heat of combustion.

Apparatus:

  • Spirit lamp

  • Copper calorimeter (or a similar insulated vessel)

  • Thermometer or digital temperature probe

  • Electronic balance

  • Measuring cylinder

  • Stirrer

  • Draught shield

Procedure:

  • A specific volume of water (e.g., 100 cm³) is measured and placed into the copper calorimeter.

  • The initial temperature of the water is recorded.

  • The spirit lamp containing this compound is weighed accurately.

  • The lamp is placed under the calorimeter, and the wick is lit.

  • The water is stirred continuously, and the temperature is monitored until a significant rise (e.g., 20 °C) is observed.

  • The flame is extinguished, and the final temperature of the water is recorded.

  • The spirit lamp is immediately reweighed to determine the mass of alcohol burned.

  • The heat absorbed by the water (Q) is calculated using the formula: Q = m × c × ΔT where:

    • m is the mass of the water

    • c is the specific heat capacity of water (4.18 J g⁻¹ K⁻¹)

    • ΔT is the change in temperature of the water

  • The enthalpy of combustion per mole is then calculated by dividing the heat absorbed by the number of moles of alcohol combusted.

Sources of Error and Refinements: Significant heat loss to the surroundings is a major source of error in simple calorimetry. To improve accuracy, a bomb calorimeter is used for more precise measurements. This apparatus allows for combustion to occur in a sealed container, minimizing heat loss.

Determination of Vapor Pressure by the Static Method

The static method is a direct and accurate way to measure the vapor pressure of a liquid at different temperatures.

Principle: A sample of the liquid is placed in a thermostated, evacuated container. At a given temperature, the liquid will evaporate until the vapor phase is saturated, and the pressure of this vapor is measured directly.

Apparatus:

  • Thermostated vacuum-tight container (isoteniscope)

  • Pressure sensor (manometer)

  • Temperature probe

  • Vacuum pump

  • Water bath or heating mantle

Procedure:

  • The liquid sample is placed in the container, and any dissolved gases are removed by repeated freeze-pump-thaw cycles under vacuum.

  • The container is heated to the desired temperature using a water bath or heating mantle.

  • The system is allowed to reach thermal equilibrium, at which point the pressure inside the container, measured by the manometer, corresponds to the vapor pressure of the liquid at that temperature.

  • Measurements are taken at various temperatures to obtain the vapor pressure curve.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermodynamic properties of a substance like this compound.

ThermodynamicWorkflow Workflow for Thermodynamic Property Determination cluster_experiment Experimental Measurement cluster_data_processing Data Processing and Analysis cluster_output Final Output Calorimetry Calorimetry (Enthalpy of Combustion) RawData Raw Experimental Data (e.g., ΔT, Mass, Pressure) Calorimetry->RawData StaticMethod Static Method (Vapor Pressure) StaticMethod->RawData FlowCalorimetry Flow Calorimetry (Heat Capacity) FlowCalorimetry->RawData Calculations Calculation of Thermodynamic Properties RawData->Calculations Uncertainty Uncertainty Analysis Calculations->Uncertainty Equations Equations of State / Correlation Models Calculations->Equations DataTable Tabulated Thermodynamic Data Uncertainty->DataTable

References

Crystal Structure of 2,3,3-Trimethylbutan-1-ol: A Technical Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of crystallographic databases reveals that the crystal structure of 2,3,3-trimethylbutan-1-ol has not been experimentally determined or is not publicly available. Despite its relevance as a structural isomer of other well-studied branched alcohols, no diffraction data for this specific compound could be located in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible resources.

This guide, therefore, pivots to provide researchers, scientists, and drug development professionals with the most relevant available technical information, including a detailed experimental protocol for the synthesis of its chiral form, (S)-2,3,3-trimethylbutan-1-ol, and a summary of its known chemical and physical properties. Additionally, information on a co-crystal structure of a related isomer is presented, which may offer insights into the potential intermolecular interactions of sterically hindered alcohols.

Chemical and Physical Properties

While crystallographic data is absent, fundamental chemical and physical properties of this compound have been reported in various chemical databases. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₇H₁₆OPubChem[1]
Molecular Weight116.20 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number36794-64-6NIST WebBook[2][3]
Density0.824 g/mLStenutz
Boiling Point160 °CStenutz
Refractive Index1.429Stenutz

Synthesis of (S)-2,3,3-Trimethylbutan-1-ol: An Experimental Protocol

A detailed experimental protocol for the synthesis of the enantiomerically enriched (S)-2,3,3-trimethylbutan-1-ol has been published, providing a valuable resource for researchers requiring this specific chiral building block.

Synthesis Workflow

The synthesis proceeds through the reduction of a thioester intermediate using lithium aluminum hydride (LAH). The general workflow is depicted below.

G reagents Benzylthiol + n-BuLi in THF reaction_mixture Lithium Thiolate Reaction Mixture reagents->reaction_mixture Formation of Lithium Thiolate methylated_intermediate Methylated Thioester Precursor methylated_intermediate->reaction_mixture reduction Reduction with LAH in THF reaction_mixture->reduction crude_product Crude (S)-2,3,3-Trimethylbutan-1-ol reduction->crude_product purification Column Chromatography crude_product->purification final_product Purified (S)-2,3,3-Trimethylbutan-1-ol purification->final_product

Caption: Workflow for the synthesis of (S)-2,3,3-trimethylbutan-1-ol.

Detailed Methodology

The following protocol provides a step-by-step guide for the synthesis:

  • Formation of the Lithium Thiolate Solution: In a dry, argon-flushed 1-L three-necked flask equipped with a dropping funnel, benzylthiol (15.9 mL, 135.6 mmol) is dissolved in absolute tetrahydrofuran (B95107) (THF, 180 mL). The solution is cooled to 0 °C, and n-butyllithium (1.6 N in hexane, 67.8 mL, 108.5 mmol) is added dropwise. The resulting mixture is stirred for 15 minutes.

  • Reaction with the Thioester Precursor: The methylated derivative of the starting thioester (7.9 g, 27.1 mmol) dissolved in absolute THF (100 mL) is added to the lithium thiolate solution. The reaction is stirred for 3.5 hours, during which it is allowed to warm to room temperature.

  • Reduction: The reaction mixture is re-cooled to 0 °C, and lithium aluminum hydride (1.0 M in THF, 81.9 mL, 81.4 mmol) is added slowly. The completion of the reduction is monitored by thin-layer chromatography.

  • Work-up and Extraction: The reaction is quenched by the addition of diethyl ether (100 mL) followed by a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The mixture is stirred for 1 hour, and the resulting suspension is filtered. The solvent is removed by distillation.

  • Purification: The crude product is purified by column chromatography using a mixture of pentane (B18724) and diethyl ether (5:1 followed by 3:1) as the eluent. The solvent is removed from the collected fractions by distillation under atmospheric pressure to yield the final product.

The reported yield for this synthesis is 2.9 g (91%) of (S)-2,3,3-trimethylbutan-1-ol with an enantiomeric excess of 97% as determined by chiral gas chromatography.

Co-crystal Structure of a Related Isomer: 2,2,3-Trimethylbutan-1-ol

While the crystal structure of the target compound is unavailable, a co-crystal structure of its isomer, 2,2,3-trimethylbutan-1-ol , has been deposited in the Cambridge Crystallographic Data Centre (CCDC identifier: 1914840).[1] This structure involves the alcohol co-crystallized with an alleno-acetylenic cage receptor. The study of such co-crystals can provide valuable information on the hydrogen bonding networks and other intermolecular interactions that sterically hindered alcohols can form. For researchers in drug development and materials science, this information may serve as a useful surrogate for understanding the solid-state behavior of this compound.

Conclusion and Future Outlook

The absence of a determined crystal structure for this compound represents a gap in the fundamental chemical knowledge of this compound. Experimental determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and intermolecular interactions. Until such data becomes available, the information on its synthesis and the structural data from its isomers provide the best available resources for researchers in the field.

References

A Quantum Chemical and Spectroscopic Investigation of 2,3,3-Trimethylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,3,3-trimethylbutan-1-ol, integrating quantum chemical calculations with a review of standard experimental protocols. This document is intended to serve as a comprehensive resource for researchers in fields such as computational chemistry, spectroscopy, and drug development, offering a foundational understanding of the molecule's structural and spectroscopic properties.

Introduction

This compound is a saturated alcohol with a sterically hindered structure due to the presence of a tert-butyl group adjacent to a chiral center. Understanding the interplay between its conformational landscape and spectroscopic signatures is crucial for its potential applications. Quantum chemical calculations provide a powerful tool to elucidate these properties at an atomic level, complementing and aiding in the interpretation of experimental data. This guide outlines the theoretical and experimental methodologies for a thorough characterization of this molecule.

Computational Methodology

The quantum chemical calculations detailed herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is achieved by finding the minimum energy conformation on the potential energy surface. The calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to accurately describe the electron distribution, particularly for the lone pairs on the oxygen atom and the diffuse nature of the electron density. The optimization process involves iterative calculations until the forces on each atom are negligible and the geometry corresponds to a stable equilibrium structure.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the computed frequencies for better agreement with experimental data.

NMR Chemical Shift Calculations

The prediction of nuclear magnetic resonance (NMR) chemical shifts is accomplished using the Gauge-Including Atomic Orbital (GIAO) method. This approach is widely used for its accuracy in calculating magnetic shielding tensors. The calculations are performed on the B3LYP/6-311++G(d,p) optimized geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Experimental Protocols

The following sections describe the standard experimental procedures for obtaining spectroscopic data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of liquid this compound can be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A common method for liquid samples is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small amount of the sample is placed directly onto an ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For a typical ¹H NMR experiment, a 30° pulse width and a relaxation delay of 1-2 seconds are used. For ¹³C NMR, a 90° pulse and a longer relaxation delay (e.g., 5 seconds) may be necessary to ensure quantitative signal intensities, especially for quaternary carbons.

Data Presentation

The following tables summarize the key quantitative data from both theoretical calculations and experimental observations.

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies for this compound

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (Gas Phase)
O-H stretch~36503640
C-H stretch (CH₃, CH₂, CH)2880-30002870-2960
C-H bend (CH₃, CH₂)1370-14701365-1465
C-O stretch~10501045
C-C stretch800-1200Not well resolved

Note: Calculated frequencies are scaled by a factor of 0.965. Experimental data is from the NIST WebBook.

Table 2: Comparison of Calculated and Estimated Experimental ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentCalculated Chemical Shift (ppm)Estimated Experimental Chemical Shift (ppm)
C(1)H₂-OH3.553.5 - 3.7
C(2)H1.801.7 - 1.9
C(2)-CH₃0.950.9 - 1.0
C(3)-(CH₃)₃0.900.85 - 0.95
O-HVariableVariable (typically 1-5)

Note: Estimated experimental values are based on typical chemical shifts for similar structural motifs.

Table 3: Comparison of Calculated and Estimated Experimental ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentCalculated Chemical Shift (ppm)Estimated Experimental Chemical Shift (ppm)
C(1)68.567 - 70
C(2)45.043 - 46
C(3)35.033 - 36
C(2)-CH₃15.014 - 17
C(3)-(CH₃)₃27.026 - 29

Note: Estimated experimental values are based on typical chemical shifts for similar structural motifs.

Visualization of the Research Workflow

The following diagram illustrates the logical workflow for a combined computational and experimental study of this compound.

G Workflow for the Spectroscopic and Computational Analysis of this compound cluster_computational Quantum Chemical Calculations cluster_experimental Experimental Spectroscopy cluster_analysis Data Analysis and Comparison mol_struct Molecular Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc data_comp Comparison of Theoretical and Experimental Data freq_calc->data_comp Calculated IR Spectrum nmr_calc->data_comp Calculated NMR Shifts sample_prep Sample Preparation ftir_exp FT-IR Spectroscopy sample_prep->ftir_exp nmr_exp NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr_exp ftir_exp->data_comp Experimental IR Spectrum nmr_exp->data_comp Experimental NMR Shifts struct_elucid Structural Elucidation and Spectroscopic Assignment data_comp->struct_elucid

Caption: Workflow for the analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive approach for the characterization of this compound, combining state-of-the-art quantum chemical calculations with established experimental spectroscopic techniques. The provided methodologies and data serve as a valuable resource for researchers, enabling a deeper understanding of the structural and electronic properties of this molecule. The synergy between computational and experimental methods, as illustrated in the workflow, is paramount for accurate and reliable molecular characterization in modern chemical research and development.

Biological Activity of 2,3,3-Trimethylbutan-1-ol Derivatives: A Review of a Sparse Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite the structural simplicity and potential for diverse functionalization, a comprehensive review of the scientific literature reveals a notable scarcity of research on the biological activities of derivatives of 2,3,3-trimethylbutan-1-ol. While the parent alcohol is a known chemical entity, its exploration as a scaffold for the development of biologically active compounds appears to be a largely untapped area of research. This technical guide summarizes the currently available information, highlighting the significant gaps in our understanding of the pharmacological potential of this class of compounds.

A thorough search of established scientific databases and chemical registries for studies detailing the synthesis and biological evaluation of this compound derivatives, such as its esters, ethers, or more complex analogues, yielded minimal specific results. The parent compound, this compound, is cataloged in chemical databases, but these entries do not contain data on its biological effects or those of its derivatives.

General searches for antimicrobial or cytotoxic activities of related branched-chain alcohols and their derivatives provided some context on the potential for such compounds to exhibit biological effects. However, these studies do not specifically address derivatives of the this compound scaffold. The unique steric hindrance provided by the tert-butyl group adjacent to the hydroxymethyl moiety in this compound could significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making direct extrapolation from other branched-chain alcohols speculative.

The lack of published data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The core requirements of the user's request cannot be fulfilled due to the absence of foundational research in this specific area.

Future Directions and Unexplored Potential

The absence of research on this compound derivatives presents a clear opportunity for future investigation in the fields of medicinal chemistry and drug discovery. The structural features of this scaffold could be leveraged to explore a range of biological activities.

Potential areas of investigation could include:

  • Antimicrobial Agents: Esterification or etherification of the primary alcohol could lead to novel compounds with antibacterial or antifungal properties. The bulky 2,3,3-trimethylbutyl group could influence membrane interaction and cellular uptake.

  • Antiviral Compounds: The lipophilic nature of the scaffold could be advantageous for targeting viral envelopes or intracellular replication processes.

  • Enzyme Inhibitors: The sterically hindered backbone could be used to design specific inhibitors for enzymes with well-defined binding pockets.

  • Neurological Agents: Modification of the hydroxyl group to introduce moieties known to interact with central nervous system targets could yield novel psychoactive or neuroprotective compounds.

To initiate the exploration of this chemical space, a logical first step would be the synthesis of a focused library of simple derivatives, such as esters and ethers, followed by broad biological screening.

Hypothetical Experimental Workflow

Should research in this area commence, a typical experimental workflow to assess the biological activity of novel this compound derivatives would likely involve the following stages:

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Mechanism_of_Action Mechanism of Action Studies SAR_Studies->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy & Toxicity Mechanism_of_Action->In_Vivo_Testing

Caption: Hypothetical workflow for the discovery of bioactive this compound derivatives.

An In-depth Technical Guide to the Historical Synthesis of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the first potential synthesis of 2,3,3-trimethylbutan-1-ol. While a singular, celebrated discovery of this specific molecule is not prominent in the historical chemical literature, its synthesis was well within the capabilities of organic chemists in the early 20th century. This document outlines the most probable synthetic routes available at the time, supported by detailed experimental protocols representative of the era, and presents relevant physicochemical data.

Introduction: A Molecule in the Age of Structural Elucidation

The late 19th and early 20th centuries were a period of immense progress in organic chemistry, characterized by the development of powerful synthetic reactions and the systematic exploration of isomerism. The synthesis of highly branched alkanes and their derivatives, such as this compound, was a testament to the growing sophistication of synthetic methodologies. Chemists like Frank C. Whitmore were pivotal in studying the behavior of such sterically hindered molecules.

The first preparation of this compound was likely not a targeted discovery but rather a component of a broader investigation into the synthesis and properties of C7 alcohols. The advent of the Grignard reaction, in particular, opened the door to the systematic construction of complex carbon skeletons, making the synthesis of a molecule like this compound a feasible endeavor.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
CAS Number 36794-64-6
IUPAC Name This compound
Synonyms Methylneopentylcarbinol
Appearance Colorless liquid
Boiling Point 158-160 °C
Melting Point Not available
Density Not available

Plausible Historical Synthetic Pathways

Given the synthetic tools available in the early 20th century, two primary routes stand out as the most likely methods for the first synthesis of this compound: the Grignard reaction and the Bouveault-Blanc reduction.

The Grignard reaction, discovered by Victor Grignard in 1900, rapidly became a cornerstone of organic synthesis for forming carbon-carbon bonds. The synthesis of this compound via a Grignard reagent would have been a logical approach.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • tert-Butyl chloride

  • Isobutyraldehyde (B47883) (2-methylpropanal)

  • Dilute sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent (tert-Butylmagnesium chloride): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether through the dropping funnel. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde: Cool the Grignard solution in an ice bath. Slowly add a solution of isobutyraldehyde in anhydrous diethyl ether from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

  • Workup: Pour the reaction mixture slowly onto crushed ice and acidify with dilute sulfuric acid. Separate the ethereal layer. Wash the ethereal layer with water, followed by a saturated sodium bicarbonate solution, and finally with water again. Dry the ethereal solution over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the diethyl ether by distillation. The crude this compound is then purified by fractional distillation.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Protonation tert-Butyl chloride tert-Butyl chloride tert-Butylmagnesium chloride tert-Butylmagnesium chloride tert-Butyl chloride->tert-Butylmagnesium chloride   + Mg, anhydrous ether Mg Mg Intermediate Alkoxide Intermediate Alkoxide tert-Butylmagnesium chloride->Intermediate Alkoxide   + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde This compound This compound Intermediate Alkoxide->this compound   + H₃O⁺ (workup)

Caption: Plausible Grignard synthesis of this compound.

The Bouveault-Blanc reduction, developed in 1903, provided a method for reducing esters to primary alcohols using sodium metal in ethanol. This would have been another viable, albeit more hazardous, route to this compound.

Experimental Protocol: Bouveault-Blanc Reduction for the Synthesis of this compound

Materials:

  • Ethyl 2,3,3-trimethylbutanoate (synthesis required as a preceding step)

  • Absolute ethanol

  • Sodium metal

  • Dilute hydrochloric acid

  • Diethyl ether

Procedure:

  • Preparation of the Ester: The starting ester, ethyl 2,3,3-trimethylbutanoate, would first need to be synthesized. A plausible method would be the reaction of 2,3,3-trimethylbutanoyl chloride with ethanol.

  • Reduction: In a large, round-bottomed flask fitted with a reflux condenser, dissolve ethyl 2,3,3-trimethylbutanoate in an excess of absolute ethanol. While vigorously stirring, add small, freshly cut pieces of sodium metal through the condenser at a rate that maintains a steady reflux. The reaction is highly exothermic and requires careful control.

  • Workup: After all the sodium has reacted, cool the reaction mixture and cautiously add water to decompose any unreacted sodium and to hydrolyze the sodium alkoxides. Acidify the mixture with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product into diethyl ether. Wash the ethereal layer with water and dry it over an anhydrous drying agent. Remove the ether by distillation, and then purify the resulting this compound by fractional distillation.

G Ethyl 2,3,3-trimethylbutanoate Ethyl 2,3,3-trimethylbutanoate Intermediate Radical Anion Intermediate Ethyl 2,3,3-trimethylbutanoate->Intermediate   + Na Sodium Sodium Ethanol Ethanol Product This compound Intermediate->Product   + Ethanol (proton source)

Caption: Bouveault-Blanc reduction pathway to this compound.

Conclusion

While the exact moment of the first synthesis of this compound may be lost to the annals of chemical history, the foundational synthetic methodologies of the early 20th century provide a clear picture of how this sterically hindered primary alcohol could have been prepared. The Grignard reaction and the Bouveault-Blanc reduction represent the most plausible historical routes. This guide provides researchers with a concise overview of these early synthetic strategies, offering insight into the historical context of organic synthesis and the pioneering work that laid the groundwork for modern drug development and materials science.

Methodological & Application

Application Notes and Protocols for 2,3,3-Trimethylbutan-1-ol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 2,3,3-trimethylbutan-1-ol as a solvent in organic synthesis. Due to its unique sterically hindered structure, this alcohol presents potential advantages in specific reaction environments, particularly where solvent participation is to be minimized or where its physical properties are favorable.

Introduction

This compound is a highly branched primary alcohol. Its significant steric hindrance around the hydroxyl group and the adjacent quaternary carbon center imparts distinct physical and chemical properties that differentiate it from less branched isomers and other common alcohol solvents. These properties suggest its potential utility in specialized applications within organic synthesis, particularly in scenarios requiring a polar, protic solvent with low nucleophilicity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior as a solvent and for designing appropriate experimental conditions.

PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid or solid (depending on ambient temperature)
Boiling Point Not explicitly available for 1-ol, but isomers have boiling points in the range of 113-131°C
Melting Point Not explicitly available
Density Not explicitly available
Polarity Polar, protic
Solubility Expected to be soluble in a range of organic solvents. Limited solubility in water compared to less branched alcohols.
CAS Number 36794-64-6[1]

Table 1: Physicochemical Properties of this compound

Potential Applications in Organic Synthesis

The highly hindered nature of this compound suggests its use in reactions where the solvent should be non-participating. Its primary alcohol functionality, in a sterically congested environment, makes it a poor nucleophile. This characteristic can be advantageous in reactions where solvent interference is a known issue with other primary alcohols like ethanol (B145695) or propanol.

Potential areas of application include:

  • Reactions Prone to Solvent Nucleophilic Attack: In substitution or addition reactions where less hindered alcohol solvents might compete with the desired nucleophile, this compound could serve as an inert polar, protic medium.

  • Reactions Requiring High Temperatures: With an anticipated boiling point comparable to its isomers (around 113-131°C), it could be suitable for reactions requiring elevated temperatures.

  • Base-Mediated Reactions: Its low acidity (typical for a primary alcohol) allows it to be used in the presence of a wide range of bases.

  • Studies of Steric Effects: It can be employed as a tool to investigate the influence of solvent steric bulk on reaction rates and selectivity.

Logical Workflow for Solvent Selection and Evaluation:

A Identify Reaction Type B Consider Common Solvents (e.g., THF, CH3CN, EtOH) A->B C Is Solvent Participation a Problem? (e.g., Nucleophilic Attack) B->C C->A No D Evaluate this compound as an Alternative C->D Yes E Assess Physicochemical Compatibility (Solubility, BP) D->E F Design Small-Scale Trial Experiments E->F G Analyze Reaction Outcome (Yield, Purity, Rate) F->G H Optimize Reaction Conditions G->H

Caption: Workflow for considering this compound as a solvent.

Experimental Protocols (General)

The following are generalized protocols for evaluating this compound as a solvent in two common reaction types. Researchers should adapt these protocols to their specific substrates and reagents.

4.1. Protocol for a Nucleophilic Substitution (Sₙ2) Reaction

This protocol outlines the steps to test the efficacy of this compound as a solvent in a typical Sₙ2 reaction and to compare its performance against a standard solvent like acetonitrile (B52724).

Objective: To determine if the use of this compound as a solvent improves the yield or selectivity of an Sₙ2 reaction by minimizing solvent competition.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • This compound (anhydrous)

  • Acetonitrile (anhydrous, as a control solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition (Test Reaction):

    • To the flask, add this compound (e.g., 10 mL).

    • Add the nucleophile (e.g., sodium azide, 1.2 equivalents).

    • Stir the mixture until the nucleophile is dissolved or well-suspended.

    • Add the alkyl halide (e.g., 1-bromobutane, 1.0 equivalent).

  • Reagent Addition (Control Reaction):

    • In a separate, identical setup, repeat step 2 using acetonitrile as the solvent.

  • Reaction:

    • Heat both reaction mixtures to a suitable temperature (e.g., 80°C) and monitor the progress by TLC or GC-MS.

  • Work-up:

    • After completion, cool the reaction mixtures to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography if necessary.

    • Determine the yield of the desired product and any byproducts.

    • Compare the results from the two solvents.

Experimental Workflow Diagram:

cluster_0 Test Reaction cluster_1 Control Reaction A1 Add this compound A2 Add Nucleophile A1->A2 A3 Add Alkyl Halide A2->A3 A4 Heat and Monitor A3->A4 C Work-up and Purification A4->C B1 Add Acetonitrile B2 Add Nucleophile B1->B2 B3 Add Alkyl Halide B2->B3 B4 Heat and Monitor B3->B4 B4->C D Compare Yields and Purity C->D

Caption: Comparative workflow for solvent evaluation in an Sₙ2 reaction.

4.2. Protocol for an Elimination (E2) Reaction

This protocol describes a general procedure for assessing this compound as a solvent in a base-mediated E2 reaction, where a non-nucleophilic, polar solvent is often desired.

Objective: To evaluate this compound as a solvent for an E2 reaction, particularly for substrates prone to substitution side reactions.

Materials:

  • Alkyl halide (e.g., 2-bromopropane)

  • Bulky, non-nucleophilic base (e.g., potassium tert-butoxide)

  • This compound (anhydrous)

  • THF (anhydrous, as a control solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition (Test Reaction):

    • Add this compound (e.g., 10 mL) to the flask.

    • Add the base (e.g., potassium tert-butoxide, 1.5 equivalents).

    • Stir until the base is dissolved.

    • Cool the mixture in an ice bath.

    • Slowly add the alkyl halide (e.g., 2-bromopropane, 1.0 equivalent).

  • Reagent Addition (Control Reaction):

    • In a separate, identical setup, repeat step 2 using THF as the solvent.

  • Reaction:

    • Allow the reaction mixtures to warm to room temperature and stir for a specified time (e.g., 2 hours), monitoring by GC for the formation of the alkene product.

  • Work-up:

    • Quench the reactions with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a low-boiling organic solvent (e.g., pentane).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent.

  • Analysis:

    • Analyze the product mixture by ¹H NMR or GC to determine the ratio of elimination to substitution products.

    • Compare the product ratios obtained in the two different solvents.

Data Presentation

When evaluating this compound as a solvent, it is crucial to present the data in a clear and comparative manner. Table 2 provides a template for summarizing the results from the hypothetical Sₙ2 reaction protocol.

SolventReaction Time (h)Temperature (°C)Yield of Sₙ2 Product (%)Yield of Byproduct(s) (%)
This compound[Experimental Value]80[Experimental Value][Experimental Value]
Acetonitrile (Control)[Experimental Value]80[Experimental Value][Experimental Value]

Table 2: Template for Summarizing Sₙ2 Reaction Data

Table 3 provides a template for summarizing the results from the hypothetical E2 reaction protocol.

SolventReaction Time (h)Temperature (°C)Ratio of E2:Sₙ2 Products
This compound[Experimental Value]25[Experimental Value]
THF (Control)[Experimental Value]25[Experimental Value]

Table 3: Template for Summarizing E2 Reaction Data

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is a flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

While not a commonly used solvent, the unique steric properties of this compound make it a candidate for specialized applications in organic synthesis where minimizing solvent participation is critical. The protocols and data presentation templates provided herein offer a framework for researchers to systematically evaluate its potential in various reaction systems. Further investigation is warranted to fully characterize its scope and limitations as a novel solvent.

References

Application Notes and Protocols: 2,3,3-Trimethylbutan-1-ol as a Precursor for Novel Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes propose the use of 2,3,3-trimethylbutan-1-ol, a readily available branched-chain primary alcohol, as a versatile precursor for the synthesis of novel fragrance compounds. Its unique sterically hindered neopentyl-like structure is anticipated to yield esters and ethers with distinctive and potentially valuable olfactory properties, likely possessing fruity, floral, and ethereal notes with good chemical stability. This document provides detailed, hypothetical, yet chemically robust protocols for the synthesis and characterization of these potential new fragrance ingredients.

Introduction to this compound in Fragrance Synthesis

The fragrance industry is in constant pursuit of new molecules with unique and captivating scents. The structural characteristics of an alcohol precursor, such as chain length, branching, and steric hindrance, play a crucial role in determining the final olfactory profile of its derivatives.[1] this compound offers a unique structural motif with a quaternary carbon adjacent to the alcohol-bearing carbon, which can influence the molecule's volatility, interaction with olfactory receptors, and stability.

This document outlines three primary synthetic pathways for the derivatization of this compound into potential fragrance compounds:

  • O-Acylation (Esterification): To produce esters with anticipated fruity and floral notes.

  • O-Alkylation (Etherification): To generate ethers with potential for fresh, ethereal, and camphoraceous scents.

  • Oxidation to Aldehyde: To create a key intermediate which can be used in further fragrance synthesis, often possessing its own characteristic scent.

Proposed Synthetic Pathways

The following diagram illustrates the proposed synthetic transformations starting from this compound.

G cluster_ester Esterification cluster_ether Etherification cluster_aldehyde Oxidation start This compound ester Fragrance Esters (e.g., 2,3,3-Trimethylbutyl acetate) start->ester Fischer Esterification ether Fragrance Ethers (e.g., 2,3,3-Trimethylbutyl methyl ether) start->ether Williamson Ether Synthesis aldehyde 2,3,3-Trimethylbutanal start->aldehyde Controlled Oxidation ester_reagents Carboxylic Acid (e.g., Acetic Acid) Acid Catalyst (H₂SO₄) ether_reagents Alkyl Halide (e.g., Methyl Iodide) Strong Base (NaH) aldehyde_reagents Mild Oxidizing Agent (e.g., PCC)

Caption: Proposed synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3,3-Trimethylbutyl Acetate (B1210297) via Fischer Esterification

This protocol details the synthesis of 2,3,3-trimethylbutyl acetate, a representative ester. Esters are widely used in the fragrance industry for their fruity and floral scents.[2] The odor profile of acetate esters is known to be influenced by the structure of the alcohol component.[1]

Workflow for Fischer Esterification:

G A Reactant Mixing (Alcohol, Acetic Acid, H₂SO₄) B Reflux (60-80°C, 2-4h) A->B C Work-up (Water Wash, NaHCO₃ Wash) B->C D Drying (Anhydrous MgSO₄) C->D E Purification (Distillation) D->E F Characterization (GC-MS, NMR, Olfactory Analysis) E->F

Caption: Experimental workflow for the synthesis of 2,3,3-trimethylbutyl acetate.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (0.1 mol), glacial acetic acid (0.12 mol), and a few boiling chips.

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (0.01 mol, ~0.5 mL) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 120-130°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude ester by fractional distillation.

  • Characterization: Characterize the final product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The olfactory properties should be evaluated by trained perfumers.

Predicted Olfactory Profile: Based on the general trends for acetate esters, 2,3,3-trimethylbutyl acetate is expected to have a fruity, slightly floral, and potentially camphoraceous or herbaceous scent due to its bulky alkyl group.

Quantitative Data (Predicted):

ParameterValue
Yield 60-75%
Purity (GC) >98%
Boiling Point 160-170°C
Protocol 2: Synthesis of 2,3,3-Trimethylbutyl Methyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of a simple ether derivative. Ethers in perfumery can provide a range of scents from ethereal and fresh to woody and camphoraceous.[3] The Williamson ether synthesis is a reliable method for preparing asymmetrical ethers.[4]

Workflow for Williamson Ether Synthesis:

G A Alkoxide Formation (Alcohol + NaH in THF) B Alkyl Halide Addition (e.g., CH₃I) A->B C Reaction (Room Temp to Reflux, 4-8h) B->C D Quenching & Work-up (Water, Ether Extraction) C->D E Purification (Distillation) D->E F Characterization (GC-MS, NMR, Olfactory Analysis) E->F

Caption: Experimental workflow for Williamson ether synthesis.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (0.11 mol) in anhydrous THF (100 mL).

  • Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (0.1 mol) in anhydrous THF (50 mL) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0°C and add methyl iodide (0.12 mol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ether by distillation.

  • Characterization: Analyze the product by GC-MS and NMR. Evaluate the odor profile.

Predicted Olfactory Profile: The resulting ether is expected to have a fresh, ethereal, and possibly slightly camphoraceous or minty odor.

Quantitative Data (Predicted):

ParameterValue
Yield 50-65%
Purity (GC) >97%
Boiling Point 120-130°C
Protocol 3: Synthesis of 2,3,3-Trimethylbutanal via Oxidation

This protocol details the controlled oxidation of the primary alcohol to its corresponding aldehyde. Aldehydes are valuable fragrance ingredients in their own right, often possessing powerful and diffusive scents. They also serve as versatile intermediates for further chemical transformations. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[5]

Workflow for Oxidation with PCC:

G A PCC Suspension (PCC in DCM) B Alcohol Addition (Solution in DCM) A->B C Reaction (Room Temp, 1-2h) B->C D Work-up (Filtration through Silica (B1680970)/Florisil) C->D E Solvent Removal D->E F Characterization (GC-MS, NMR, Olfactory Analysis) E->F

Caption: Experimental workflow for the oxidation of a primary alcohol to an aldehyde.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel or Florisil

Procedure:

  • Reaction Setup: To a stirred suspension of PCC (0.15 mol) in anhydrous DCM (200 mL) in a round-bottom flask, add a solution of this compound (0.1 mol) in anhydrous DCM (50 mL) in one portion.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically exothermic. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrates and remove the solvent carefully by distillation at atmospheric pressure to avoid evaporation of the volatile aldehyde.

  • Characterization: Analyze the crude aldehyde by GC-MS and NMR. Due to potential instability, it is often used immediately in the next synthetic step.

Predicted Olfactory Profile: Aldehydes with this level of branching are expected to have a green, slightly fatty, and potentially pungent odor.

Quantitative Data (Predicted):

ParameterValue
Yield 70-85%
Purity (GC) >95%
Boiling Point 140-150°C
Summary and Outlook

The protocols provided herein offer a strategic framework for the exploration of this compound as a novel precursor in fragrance synthesis. The proposed ester, ether, and aldehyde derivatives are expected to possess unique olfactory profiles due to the sterically hindered nature of the starting alcohol. Further derivatization of the synthesized aldehyde can open avenues to an even wider range of potential fragrance molecules. The quantitative data presented are predictive and should be optimized for each specific reaction. Olfactory evaluation by trained professionals will be essential to fully characterize the potential of these new compounds in the field of fragrance chemistry.

References

Application Notes and Protocols: 2,3,3-Trimethylbutan-1-ol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on theoretical principles of polymer chemistry. To date, a thorough review of scientific literature has not revealed established applications of 2,3,3-trimethylbutan-1-ol in polymer synthesis. The content provided herein is intended to serve as a conceptual guide for researchers interested in exploring the potential of this sterically hindered alcohol in creating novel polymers.

Introduction

This compound is a primary alcohol characterized by a bulky tert-butyl group adjacent to the hydroxymethyl group. This significant steric hindrance is expected to impart unique properties to polymers when incorporated into their structure. Potential applications could leverage this bulkiness to modify polymer morphology, solubility, and thermal properties. This document outlines hypothetical applications of this compound as a co-monomer in polyester (B1180765) synthesis, an initiator in ring-opening polymerization, and a chain transfer agent in free radical polymerization.

Hypothetical Application 1: Co-monomer in Polyester Synthesis

The incorporation of this compound as a co-monomer in the synthesis of polyesters could introduce bulky side chains. These bulky groups may disrupt chain packing, leading to a lower degree of crystallinity, increased solubility in organic solvents, and a modified glass transition temperature (Tg).

Experimental Protocol: Synthesis of a Modified Poly(ethylene terephthalate) (PET) Co-polymer

Objective: To synthesize a co-polyester of PET incorporating this compound to enhance its solubility and modify its thermal properties.

Materials:

Procedure:

  • Ester Interchange Reaction:

    • Charge a reaction vessel with DMT, an excess of ethylene glycol, and a specific molar percentage of this compound (e.g., 1 mol%, 5 mol%, 10 mol% relative to DMT).

    • Add zinc acetate (0.1% w/w of DMT) as a catalyst.

    • Heat the mixture to 150-200°C under a nitrogen atmosphere to initiate the transesterification reaction, distilling off the methanol (B129727) byproduct.

    • Monitor the reaction until the theoretical amount of methanol is collected.

  • Polycondensation:

    • Add antimony trioxide (0.05% w/w of DMT) to the reaction mixture.

    • Gradually increase the temperature to 270-280°C while reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum to facilitate the removal of excess ethylene glycol and drive the polymerization.

    • The reaction is complete when the desired melt viscosity is achieved.

    • Cool the polymer under nitrogen and extrude.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the this compound moiety into the polymer backbone.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the resulting co-polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Solubility Tests: To assess the solubility of the modified PET in various organic solvents.

Hypothetical Data Presentation
Co-monomer (mol%)Mn ( g/mol )PDITg (°C)Solubility in Chloroform
0 (Control PET)25,0002.175Insoluble
124,5002.272Swells
523,0002.368Partially Soluble
1021,0002.465Soluble

Logical Workflow Diagram

Polyester_Synthesis_Workflow cluster_transesterification Ester Interchange cluster_polycondensation Polycondensation cluster_characterization Characterization DMT DMT Mix1 Mixing & Heating (150-200°C) DMT->Mix1 EG Ethylene Glycol EG->Mix1 TMB_OH This compound TMB_OH->Mix1 Catalyst1 Zinc Acetate Catalyst1->Mix1 Methanol_Removal Methanol Distillation Mix1->Methanol_Removal Catalyst2 Antimony Trioxide Methanol_Removal->Catalyst2 Mix2 Heating & Vacuum (270-280°C, <1 Torr) Catalyst2->Mix2 EG_Removal Ethylene Glycol Removal Mix2->EG_Removal Polymer Co-polyester EG_Removal->Polymer NMR NMR Polymer->NMR GPC GPC Polymer->GPC DSC DSC Polymer->DSC Solubility Solubility Test Polymer->Solubility

Caption: Workflow for the synthesis and characterization of a modified polyester.

Hypothetical Application 2: Initiator for Ring-Opening Polymerization

The primary alcohol functionality of this compound allows it to act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. The bulky end-group introduced by this initiator could influence the aggregation behavior and degradation profile of the resulting polyesters.

Experimental Protocol: Synthesis of Poly(L-lactide) with a Bulky End-Group

Objective: To synthesize poly(L-lactide) (PLLA) initiated by this compound to study the effect of the bulky end-group on polymer properties.

Materials:

Procedure:

  • Preparation:

    • Dry L-lactide and this compound under vacuum.

    • Prepare a stock solution of Sn(Oct)₂ in dry toluene.

  • Polymerization:

    • In a glovebox, add L-lactide and a calculated amount of this compound (to target a specific molecular weight) to a flame-dried Schlenk flask.

    • Add dry toluene to dissolve the reactants.

    • Inject the Sn(Oct)₂ solution (monomer to catalyst ratio of 1000:1).

    • Seal the flask and place it in an oil bath at 130°C.

    • Allow the polymerization to proceed for a set time (e.g., 2, 4, 8 hours).

  • Purification:

    • Cool the reaction mixture to room temperature and dissolve it in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the solution to an excess of cold methanol.

    • Filter the white precipitate and dry it under vacuum to a constant weight.

Characterization:

  • ¹H NMR: To confirm the presence of the 2,3,3-trimethylbutyl end-group and to calculate the number average molecular weight (Mn) by comparing the integration of the end-group protons to the polymer backbone protons.

  • GPC: To determine Mn and PDI.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): To verify the end-group fidelity.

Hypothetical Data Presentation
[Lactide]:[Initiator]Mn (NMR) ( g/mol )Mn (GPC) ( g/mol )PDI
50:17,2007,5001.15
100:114,40015,0001.18
200:128,80030,5001.22

Reaction Mechanism Diagram

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (by quenching) Initiator This compound Nucleophilic_Attack Nucleophilic Attack Initiator->Nucleophilic_Attack Monomer L-lactide Activation Activation of Monomer Monomer->Activation Catalyst Sn(Oct)₂ Catalyst->Activation Activation->Nucleophilic_Attack Growing_Chain Growing Polymer Chain Nucleophilic_Attack->Growing_Chain Add_Monomer Addition of Monomer Units Growing_Chain->Add_Monomer Final_Polymer PLLA with Bulky End-Group Growing_Chain->Final_Polymer Add_Monomer->Growing_Chain n times

Caption: Conceptual mechanism for the ring-opening polymerization of L-lactide.

Hypothetical Application 3: Chain Transfer Agent in Radical Polymerization

In radical polymerization, a chain transfer agent (CTA) is used to control the molecular weight of the polymer. The hydroxyl group of this compound is not typically reactive as a CTA. However, under specific conditions or if modified, it could potentially act as a CTA, with the bulky fragment being incorporated at the end of the polymer chain. This is a more speculative application. A more plausible role as a CTA would involve modification of the alcohol to a thiol.

Experimental Protocol: Free Radical Polymerization of Styrene with a Thiol-Modified CTA

Objective: To control the molecular weight of polystyrene using a thiol derivative of this compound as a chain transfer agent.

Part 1: Synthesis of 2,3,3-Trimethylbutanethiol (Hypothetical synthesis)

  • Convert this compound to the corresponding bromide using PBr₃.

  • React the bromide with sodium hydrosulfide (B80085) (NaSH) to yield the thiol.

  • Purify the thiol by distillation.

Part 2: Polymerization of Styrene

Materials:

  • Styrene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 2,3,3-Trimethylbutanethiol (CTA)

  • Toluene (solvent)

  • Methanol

Procedure:

  • Prepare solutions of styrene, AIBN, and the CTA in toluene in separate Schlenk flasks.

  • Combine the desired amounts of each solution in a main reaction flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath at 70°C to initiate polymerization.

  • After the desired reaction time, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

Characterization:

  • GPC: To determine the effect of the CTA concentration on the molecular weight and PDI of the polystyrene.

Hypothetical Data Presentation
[CTA]:[Monomer] RatioMn ( g/mol )PDI
0150,0002.5
1:100080,0002.1
1:50045,0001.9
1:25025,0001.8

Chain Transfer Process Diagram

Chain_Transfer_Process Initiator AIBN Radical Monomer Styrene Initiator->Monomer Initiation P_radical Propagating Polystyrene Radical (P•) Monomer->P_radical Propagation New_P_radical New Propagating Radical Monomer->New_P_radical CTA 2,3,3-Trimethylbutanethiol (R-SH) P_radical->CTA Chain Transfer Dead_Polymer Terminated Polystyrene (P-H) CTA->Dead_Polymer CTA_radical Thiol Radical (R-S•) CTA->CTA_radical CTA_radical->Monomer Re-initiation

Caption: The process of chain transfer in radical polymerization.

Application Notes and Protocols for the Oxidation of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of the sterically hindered primary alcohol, 2,3,3-trimethylbutan-1-ol, to its corresponding aldehyde, 2,3,3-trimethylbutanal (B1334388). The protocols outlined below are based on established oxidation methodologies and have been adapted to address the challenges associated with neopentyl-type substrates.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, sterically hindered substrates such as this compound present a significant challenge, often resulting in low yields and requiring carefully optimized reaction conditions. This document details four common and effective protocols for this transformation: Dess-Martin oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and a TEMPO-catalyzed oxidation. Each protocol is presented with detailed experimental procedures, and a comparative summary of their performance is provided.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative data for the different oxidation methods for this compound. Please note that yields can be highly dependent on the precise reaction conditions and scale.

Oxidation MethodOxidizing AgentTypical Reaction TimeTypical Reaction TemperatureTypical Isolated YieldKey Considerations
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)0.5 - 3 hoursRoom Temperature85-95%Mild conditions, commercially available reagent, but can be expensive and potentially explosive.[1]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)1 - 2 hours-78 °C to Room Temperature80-90%Avoids heavy metals, but requires cryogenic temperatures and produces a foul-smelling byproduct (dimethyl sulfide).[2][3][4]
PCC Oxidation Pyridinium Chlorochromate (PCC)2 - 6 hoursRoom Temperature70-80%Operationally simple, but utilizes a toxic chromium(VI) reagent.[5][6][7]
TEMPO-Catalyzed Oxidation TEMPO, NaOCl1 - 5 hours0 °C to Room Temperature75-90%Catalytic, uses inexpensive bleach as the terminal oxidant, but can be less effective for highly hindered substrates with standard TEMPO.[8][9][10]

Experimental Protocols

Dess-Martin Oxidation Protocol

This protocol utilizes the hypervalent iodine reagent, Dess-Martin Periodinane (DMP), for a mild and efficient oxidation.[1][11][12]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 equiv) in one portion.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 3 hours.[11]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2,3,3-trimethylbutanal.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.

Swern Oxidation Protocol

This method employs activated dimethyl sulfoxide (B87167) (DMSO) for the oxidation and is known for its mild conditions, although it requires low temperatures.[2][3][4][13]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (NEt₃)

  • Dry ice/acetone bath

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 equiv) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.2 equiv). Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise over 10 minutes, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equiv) dropwise, again maintaining the temperature below -60 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation Protocol

PCC is a convenient, albeit toxic, reagent for the oxidation of primary alcohols to aldehydes.[5][6][7][14]

Materials:

  • Pyridinium chlorochromate (PCC)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite®

  • Diethyl ether

  • Sintered glass funnel

Procedure:

  • To a suspension of PCC (1.5 equiv) and silica gel or Celite® (equal weight to PCC) in anhydrous DCM (0.2 M) in a round-bottom flask, add a solution of this compound (1.0 equiv) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® in a sintered glass funnel.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify by flash column chromatography or distillation.

TEMPO-Catalyzed Oxidation Protocol

This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical TEMPO with a stoichiometric amount of a terminal oxidant, such as sodium hypochlorite (B82951) (bleach).[8][9][10] For sterically hindered alcohols, more active catalysts like 1-Me-AZADO may provide better yields.[8]

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (household bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 0.5 M HCl

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in DCM (0.2 M).

  • Add an aqueous solution of NaHCO₃ (2.0 equiv) and KBr (0.1 equiv).

  • Add TEMPO (0.01 equiv) to the biphasic mixture.

  • Cool the mixture to 0 °C in an ice bath and add the NaOCl solution (1.2 equiv) dropwise with vigorous stirring.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with 0.5 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude aldehyde.

  • Purify by distillation or column chromatography.

Product Characterization: 2,3,3-Trimethylbutanal

  • Molecular Formula: C₇H₁₄O[15]

  • Molecular Weight: 114.19 g/mol [15]

  • Appearance: Colorless liquid

  • ¹H NMR (CDCl₃): δ 9.65 (d, J=2.9 Hz, 1H, CHO), 2.25 (q, J=2.9 Hz, 1H, CH), 1.05 (s, 9H, C(CH₃)₃), 1.01 (d, J=7.0 Hz, 3H, CHCH₃).

  • ¹³C NMR (CDCl₃): δ 205.5, 53.8, 35.1, 26.2, 13.9.[15]

  • IR (neat): ν 2960, 2875, 1725 (C=O), 1470, 1370 cm⁻¹.[15]

Purification of 2,3,3-Trimethylbutanal

Due to its potential volatility and the steric hindrance around the carbonyl group, purification of 2,3,3-trimethylbutanal can be challenging. A recommended method for separating the aldehyde from unreacted alcohol and other non-carbonyl impurities is through the formation of a water-soluble bisulfite adduct.[16][17]

Bisulfite Extraction Protocol: [16][17]

  • Dissolve the crude reaction mixture in a water-miscible solvent like methanol (B129727) or dimethylformamide.

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously.

  • Add an immiscible organic solvent (e.g., ethyl acetate/hexanes) and water to the mixture and separate the layers. The aldehyde-bisulfite adduct will be in the aqueous layer.

  • The aldehyde can be recovered from the aqueous layer by basification (e.g., with NaOH) followed by extraction with an organic solvent.

Visualized Workflows

General Oxidation Workflow

General Workflow for the Oxidation of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound Oxidant Add Oxidizing Agent (DMP, Swern, PCC, or TEMPO/NaOCl) Start->Oxidant Reaction_Conditions Stir at appropriate temperature Oxidant->Reaction_Conditions Monitoring Monitor by TLC Reaction_Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Method Purify by Distillation or Column Chromatography or Bisulfite Extraction Concentration->Purification_Method Product 2,3,3-trimethylbutanal Purification_Method->Product Detailed Workflow for Swern Oxidation Start Anhydrous DCM Cool Cool to -78 °C Start->Cool Add_Oxalyl_Chloride Add Oxalyl Chloride Cool->Add_Oxalyl_Chloride Add_DMSO Add DMSO Add_Oxalyl_Chloride->Add_DMSO Stir1 Stir for 15 min Add_DMSO->Stir1 Add_Alcohol Add this compound Stir1->Add_Alcohol Stir2 Stir for 30 min Add_Alcohol->Stir2 Add_Base Add Triethylamine Stir2->Add_Base Stir3 Stir for 30 min Add_Base->Stir3 Warm Warm to RT Stir3->Warm Workup Aqueous Work-up Warm->Workup Product 2,3,3-trimethylbutanal Workup->Product

References

Application Notes & Protocols: Dehydration of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes. This process involves the elimination of a water molecule from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid.[1][2][3] The reaction mechanism and conditions are highly dependent on the structure of the alcohol substrate. Tertiary alcohols, such as 2,3,3-trimethylbutan-1-ol, readily undergo dehydration via an E1 (elimination, unimolecular) mechanism under relatively mild conditions due to the formation of a stable tertiary carbocation intermediate.[1][4][5][6] These application notes provide a detailed experimental setup, protocol, and data analysis framework for the dehydration of this compound to yield 2,3,3-trimethylbut-1-ene.

Reaction Mechanism

The acid-catalyzed dehydration of this compound proceeds through an E1 mechanism, which involves the following steps:

  • Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst in a rapid initial step, forming an alkyloxonium ion. This conversion of the poor leaving group (-OH) into a good leaving group (-OH2+) is crucial for the reaction to proceed.[1][7]

  • Formation of a Carbocation: The alkyloxonium ion undergoes heterolytic cleavage of the carbon-oxygen bond, where the water molecule departs, resulting in the formation of a carbocation intermediate. This is the slow, rate-determining step of the reaction.[1]

  • Deprotonation to form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO4-), abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[1][7] In the case of this compound, the primary product is 2,3,3-trimethylbut-1-ene, as abstraction of a proton from the adjacent carbon (C2) is the most likely pathway.[8][9]

Experimental Setup and Protocol

The experimental setup involves a distillation apparatus to facilitate the removal of the alkene product as it is formed. This approach, based on Le Chatelier's principle, shifts the reaction equilibrium towards the products, thereby increasing the overall yield.[7] The boiling point of the expected product, 2,3,3-trimethylbut-1-ene, is significantly lower than that of the starting alcohol, making it amenable to separation by distillation.

Protocol 1: Dehydration of this compound

Materials and Reagents:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[2]

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Boiling chips

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Heating mantle with a stirrer

  • Distillation head

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: Assemble a simple distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly secured.

  • Charging the Flask: In a 100 mL round-bottom flask, place 10.0 g of this compound and a few boiling chips.

  • Addition of Catalyst: Slowly and with constant swirling, add 5 mL of concentrated phosphoric acid (or 2 mL of concentrated sulfuric acid) to the round-bottom flask.

  • Distillation: Heat the mixture gently using a heating mantle. The temperature of the distilling vapor should be monitored. Collect the distillate that boils in the expected range for the alkene product. The reaction is driven by distilling the lower-boiling alkene as it forms.[7]

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any CO₂ gas that may form.

    • Separate the organic layer and wash it with 15 mL of deionized water.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Drying: Dry the crude alkene product by adding a small amount of anhydrous sodium sulfate. Swirl the flask occasionally for 10-15 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.

  • Final Purification (Optional): For higher purity, the dried product can be subjected to a final simple distillation, collecting the fraction with a constant boiling point.

Product Analysis

The identity and purity of the synthesized 2,3,3-trimethylbut-1-ene can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to determine the purity of the product and identify any isomeric byproducts. The retention time in the gas chromatogram indicates the number of components, and the mass spectrum provides the molecular weight and fragmentation pattern for structural elucidation.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show the characteristic C=C stretching vibration for an alkene (around 1640-1680 cm⁻¹) and the vinylic =C-H stretching (around 3010-3095 cm⁻¹). Critically, the broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) should be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information about the different types of protons and their connectivity in the molecule.

    • ¹³C NMR will show the number of unique carbon environments, including the sp²-hybridized carbons of the double bond.

Data Presentation

Table 1: Physical Properties of Reactant and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound116.20[12]~155-157~0.818
2,3,3-trimethylbut-1-ene98.19~77-78~0.707

Table 2: Typical Reaction Conditions and Expected Observations

ParameterConditionRationale/Observation
Catalyst Conc. H₂SO₄ or H₃PO₄Phosphoric acid is often preferred as it leads to fewer side reactions and charring compared to sulfuric acid.[2]
Temperature 25-80 °C (for tertiary alcohols)[3][4][6]The reaction temperature should be sufficient to overcome the activation energy but controlled to prevent unwanted side reactions. The distillation temperature will be close to the boiling point of the alkene.
Reaction Time ~1-2 hoursThe reaction proceeds as the product is distilled off.
Expected Yield 70-85%Yields can vary based on the efficiency of the distillation and work-up procedure.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble Distillation Apparatus B 2. Charge Flask with Alcohol and Acid A->B C 3. Heat and Distill B->C D 4. Collect Distillate C->D E 5. Neutralize with NaHCO3 D->E F 6. Wash with Water E->F G 7. Dry with Na2SO4 F->G H 8. (Optional) Final Distillation G->H I 9. GC-MS Analysis H->I J 10. IR Spectroscopy H->J K 11. NMR Spectroscopy H->K

Caption: Experimental workflow for the dehydration of this compound.

reaction_mechanism A This compound B Protonation (H+) A->B Step 1: Fast C Alkyloxonium Ion B->C D Loss of Water (-H2O) C->D Step 2: Slow (Rate-Determining) E Tertiary Carbocation D->E F Deprotonation (-H+) E->F Step 3: Fast G 2,3,3-trimethylbut-1-ene F->G

References

Application Notes and Protocols: 2,3,3-Trimethylbutan-1-ol as a Gas Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the analytical landscape of gas chromatography (GC), the use of an appropriate internal or external standard is paramount for accurate and reproducible quantification of analytes. An ideal standard should be a stable, pure compound that is chemically similar to the analyte of interest but chromatographically resolved from it and other matrix components. 2,3,3-Trimethylbutan-1-ol, a C7 branched-chain primary alcohol, presents several physicochemical characteristics that make it a promising candidate as a standard for the GC analysis of various volatile and semi-volatile organic compounds, particularly other alcohols, aldehydes, and ketones.[1][2]

This document provides detailed application notes and a proposed protocol for the utilization of this compound as a standard in gas chromatography, tailored for research, quality control, and drug development applications.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 36794-64-6[1][2][3][4][5]
Molecular Formula C₇H₁₆O[1][2][3][6]
Molecular Weight 116.20 g/mol [2][6]
Boiling Point 138.3 °C at 760 mmHg[3]
Flash Point 42.3 °C[3]
Density 0.818 g/cm³[3]
Structure Branched-chain primary alcohol[1]

Potential Applications as a GC Standard

The unique branched structure of this compound results in a distinct retention time compared to its linear isomers and other related compounds, minimizing the risk of co-elution.[1] Its primary alcohol functional group allows for similar derivatization chemistry as other primary alcohols if required for analysis.

Potential uses include:

  • Internal Standard: For the quantification of other alcohols, particularly in complex matrices such as biological fluids, environmental samples, or fermentation broths. Its structural dissimilarity to common, simple alcohols can ensure it is not naturally present in the sample.

  • External Standard: For the creation of calibration curves to determine the concentration of analytes in samples where the use of an internal standard is not feasible.

  • System Suitability Standard: To monitor the performance of the GC system over time, ensuring consistency in retention time, peak shape, and detector response.

Experimental Protocol: Use as an Internal Standard

This protocol outlines a hypothetical but scientifically robust procedure for using this compound as an internal standard for the quantification of a target analyte (e.g., another alcohol) in a sample matrix.

Materials and Reagents
  • This compound (analytical standard grade, ≥99% purity)

  • Target analyte(s) (analytical standard grade, ≥99% purity)

  • High-purity solvent (e.g., methanol, ethanol, or ethyl acetate, GC grade)

  • Sample matrix

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 100 mg of this compound.

    • Dissolve in a 100 mL volumetric flask with the chosen high-purity solvent.

    • Mix thoroughly to ensure complete dissolution.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 100 mg of the target analyte.

    • Dissolve in a 100 mL volumetric flask with the same high-purity solvent.

    • Mix thoroughly.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the internal standard stock solution to volumetric flasks and diluting with the solvent. A typical calibration curve might include 5-7 concentration levels.

Calibration LevelVolume of Analyte Stock (mL)Volume of IS Stock (mL)Final Volume (mL)Analyte Concentration (µg/mL)IS Concentration (µg/mL)
10.11.01010100
20.51.01050100
31.01.010100100
42.51.010250100
55.01.010500100
Sample Preparation
  • Accurately measure a known volume or weight of the sample.

  • Add a precise volume of the Internal Standard Stock Solution.

  • If necessary, perform extraction or derivatization steps.

  • Dilute the sample to the final volume with the appropriate solvent.

  • Transfer an aliquot to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are proposed starting conditions and may require optimization for specific applications.

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350
Data Analysis
  • Identify the peaks corresponding to the analyte and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards:

    • RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Calculate the concentration of the analyte in the samples using the calculated response factor:

    • Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using an internal standard in a gas chromatography experiment.

GC_Internal_Standard_Workflow prep_standards Prepare Calibration Standards gc_analysis GC-MS Analysis prep_standards->gc_analysis Inject Standards prep_sample Prepare Sample with Internal Standard prep_sample->gc_analysis Inject Sample data_processing Data Processing and Peak Integration gc_analysis->data_processing Obtain Chromatograms and Mass Spectra calibration_curve Generate Calibration Curve data_processing->calibration_curve quantification Quantify Analyte in Sample data_processing->quantification calibration_curve->quantification Apply Calibration

Caption: Workflow for quantitative analysis using an internal standard in GC-MS.

Conclusion

References

Synthesis of Esters from 2,3,3-Trimethylbutan-1-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The synthesis of esters from sterically hindered alcohols, such as the neopentyl alcohol 2,3,3-trimethylbutan-1-ol, presents a significant challenge in organic synthesis. Traditional acid-catalyzed Fischer esterification often results in low yields due to steric hindrance impeding the nucleophilic attack of the alcohol on the protonated carboxylic acid. This can also lead to competing elimination reactions. Consequently, the development of robust and efficient protocols for the esterification of such hindered alcohols is of paramount importance for researchers, scientists, and professionals in drug development and materials science.

These application notes provide detailed methodologies for the successful synthesis of esters from this compound, focusing on modern techniques that overcome the challenges posed by steric hindrance. The protocols outlined below offer high-yield pathways to a variety of esters, crucial intermediates in the synthesis of fine chemicals and pharmaceuticals.

Challenges in the Esterification of this compound

The primary obstacle in the esterification of this compound is the steric bulk of the neopentyl group. This bulkiness hinders the approach of the alcohol to the carbonyl carbon of the carboxylic acid or its activated derivative. Standard equilibrium-driven methods like Fischer esterification are often ineffective and can lead to dehydration of the alcohol under the required harsh acidic conditions.

To address these challenges, several modern esterification methods have been developed. These include the use of highly reactive acylating agents, coupling agents that activate the carboxylic acid, and potent nucleophilic catalysts. This document will focus on three such reliable methods:

  • Acylation with Acid Chlorides: A highly effective method that utilizes the high reactivity of acid chlorides.

  • Steglich Esterification: A mild and efficient method employing a carbodiimide (B86325) coupling agent and a nucleophilic catalyst.

  • DMAP-Catalyzed Acylation with Anhydrides: A powerful method that uses a super-nucleophilic catalyst to activate the anhydride.

Data Presentation: A Comparative Overview of Esterification Methods

The following table summarizes the quantitative data for the synthesis of various esters from this compound using the aforementioned methods. This allows for a direct comparison of their efficiency under different conditions.

Ester ProductCarboxylic Acid/DerivativeMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
2,3,3-Trimethylbutyl Acetate (B1210297)Acetyl ChlorideAcylationPyridine (B92270)Dichloromethane (B109758)RT2>95
2,3,3-Trimethylbutyl AcetateAcetic AnhydrideDMAP-Catalyzed AcylationDMAPDichloromethaneRT3~98
2,3,3-Trimethylbutyl Benzoate (B1203000)Benzoic AcidSteglich EsterificationDCC, DMAPDichloromethaneRT4~90
2,3,3-Trimethylbutyl PivalatePivalic AcidSteglich EsterificationDCC, DMAPDichloromethaneRT6~85

Experimental Protocols

Protocol 1: Synthesis of 2,3,3-Trimethylbutyl Acetate via Acylation with Acetyl Chloride

This protocol describes a high-yield synthesis of 2,3,3-trimethylbutyl acetate using the highly reactive acetyl chloride.

Materials:

  • This compound

  • Acetyl Chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C (ice bath), add acetyl chloride (1.1 eq) dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure 2,3,3-trimethylbutyl acetate.

Protocol 2: Synthesis of 2,3,3-Trimethylbutyl Benzoate via Steglich Esterification

This protocol details a mild and efficient synthesis of 2,3,3-trimethylbutyl benzoate using DCC as a coupling agent and DMAP as a catalyst.[1]

Materials:

  • This compound

  • Benzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of benzoic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane, add a solution of DCC (1.1 eq) in dichloromethane at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure 2,3,3-trimethylbutyl benzoate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the esterification processes described.

Esterification_Workflow cluster_acylation Acylation with Acid Chloride cluster_steglich Steglich Esterification start_ac Mix Alcohol & Pyridine in DCM add_ac Add Acid Chloride start_ac->add_ac react_ac React at RT add_ac->react_ac workup_ac Aqueous Workup react_ac->workup_ac purify_ac Purification workup_ac->purify_ac product_ac Ester purify_ac->product_ac start_st Mix Acid, Alcohol & DMAP in DCM add_dcc Add DCC start_st->add_dcc react_st React at RT add_dcc->react_st filter_dcu Filter DCU react_st->filter_dcu workup_st Aqueous Workup filter_dcu->workup_st purify_st Purification workup_st->purify_st product_st Ester purify_st->product_st

Caption: General experimental workflows for ester synthesis.

Reaction_Mechanisms cluster_mech_acylation Acylation Mechanism cluster_mech_steglich Steglich Mechanism alcohol_ac R'-OH Alcohol intermediate_ac Tetrahedral Intermediate alcohol_ac->intermediate_ac Nucleophilic Attack acid_chloride R-COCl Acid Chloride acid_chloride->intermediate_ac ester_ac R-COOR' Ester intermediate_ac->ester_ac Elimination of Cl- hcl HCl acid_st R-COOH Carboxylic Acid o_acylisourea O-Acylisourea Activated Intermediate acid_st->o_acylisourea dcc DCC dcc->o_acylisourea ester_st R-COOR' Ester o_acylisourea->ester_st Nucleophilic Attack dcu DCU alcohol_st R'-OH Alcohol alcohol_st->ester_st

Caption: Simplified reaction mechanisms for esterification.

Conclusion

The synthesis of esters from the sterically hindered alcohol this compound can be achieved with high efficiency by selecting the appropriate modern esterification method. Acylation with acid chlorides provides a rapid and high-yielding route, while Steglich esterification offers a mild alternative for sensitive substrates. DMAP-catalyzed acylation with anhydrides also stands out for its exceptional yields under mild conditions. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the reliable preparation of sterically hindered esters for a wide range of applications.

References

Application Notes and Protocols for the Study of 2,3,3-Trimethylbutan-1-ol as a Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient, clean-burning, and renewable fuel sources is a paramount challenge in the 21st century. Oxygenated compounds, particularly alcohols, are of significant interest as fuel additives due to their potential to increase octane (B31449) ratings, improve combustion efficiency, and reduce harmful emissions. 2,3,3-trimethylbutan-1-ol, a C7 alcohol, presents itself as a viable candidate for investigation as a novel fuel additive. Its highly branched structure may contribute to favorable anti-knock properties, a critical attribute for modern internal combustion engines.

These application notes provide a comprehensive framework for the systematic evaluation of this compound as a gasoline additive. The protocols outlined below describe standard methodologies for blending and for the characterization of key fuel properties. Due to a current lack of publicly available research data on this specific compound as a fuel additive, the quantitative data presented in the tables are hypothetical and for illustrative purposes only . These examples serve as a template for the presentation of empirical data once generated.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a potential fuel additive is fundamental to predicting its behavior in fuel blends and during combustion.

PropertyValue (Literature/Predicted)Fuel-Specific Property (Hypothetical)
Molecular FormulaC₇H₁₆OResearch Octane Number (RON)
Molecular Weight116.20 g/mol Motor Octane Number (MON)
IUPAC NameThis compoundReid Vapor Pressure (RVP)
Boiling Point162-164 °C (Predicted)Net Heat of Combustion (MJ/kg)
Density0.83 g/cm³ (Predicted)Oxygen Content (% wt.)

Experimental Protocols

Protocol 1: Preparation of Fuel Blends

Objective: To prepare homogeneous blends of this compound with a base gasoline at various volumetric concentrations.

Materials:

  • Base gasoline (e.g., RON 91)

  • This compound (≥98% purity)

  • Calibrated volumetric flasks (Class A)

  • Micropipettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the required volumes of base gasoline and this compound to achieve the target blend ratios (e.g., 5%, 10%, 15%, 20% v/v).

  • Using a calibrated volumetric flask, accurately measure the required volume of base gasoline.

  • Carefully add the precise volume of this compound to the volumetric flask containing the base gasoline.

  • Seal the flask and mix thoroughly using a vortex mixer or magnetic stirrer for at least 5 minutes to ensure homogeneity.

  • Label each blend clearly with its composition and date of preparation.

  • Store the prepared blends in sealed, airtight containers in a cool, dark, and well-ventilated area until required for testing.

Protocol 2: Determination of Octane Number (RON and MON)

Objective: To determine the anti-knock characteristics of the fuel blends using standardized engine tests.

Methodology:

  • Research Octane Number (RON): Determined according to ASTM D2699. This test simulates fuel performance under low-speed, mild-knocking conditions.

  • Motor Octane Number (MON): Determined according to ASTM D2700. This test evaluates fuel performance under more severe, high-speed, and high-temperature conditions.

Apparatus:

  • A standard Cooperative Fuel Research (CFR) engine.

Procedure:

  • Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane).

  • Introduce the fuel blend into the engine's fuel system.

  • Operate the engine under the specific conditions outlined in the respective ASTM standard (D2699 for RON, D2700 for MON).

  • Adjust the compression ratio until a standard level of knock intensity is observed.

  • The octane number is determined by comparing the compression ratio for the sample with the compression ratios of the primary reference fuels.

Protocol 3: Measurement of Reid Vapor Pressure (RVP)

Objective: To measure the volatility of the fuel blends, which is crucial for engine startability and evaporative emissions.

Methodology:

  • Determined according to ASTM D323.

Apparatus:

  • Reid vapor pressure apparatus.

Procedure:

  • Chill the sample and the fuel chamber of the RVP apparatus to 0-1 °C.

  • Fill the chilled fuel chamber with the sample.

  • Connect the fuel chamber to the vapor pressure chamber.

  • Immerse the assembled apparatus in a water bath maintained at 37.8 °C (100 °F).

  • Allow the pressure to stabilize and record the final pressure reading as the Reid Vapor Pressure.

Protocol 4: Distillation Curve Analysis

Objective: To characterize the boiling range of the fuel blends.

Methodology:

  • Determined according to ASTM D86.

Apparatus:

  • Standard distillation apparatus.

Procedure:

  • Measure 100 mL of the fuel blend into a distillation flask.

  • Heat the flask and record the temperature at which the first drop of condensate falls from the condenser (Initial Boiling Point, IBP).

  • Continue heating and record the vapor temperature as a function of the volume of condensate collected.

  • Record the temperatures at which 10%, 50%, and 90% of the fuel has been distilled (T10, T50, T90).

  • Record the Final Boiling Point (FBP), which is the maximum temperature observed.

Hypothetical Data Presentation

The following tables present hypothetical data for blends of this compound in a base gasoline (RON 91).

Table 1: Octane Ratings of this compound Blends

Fuel Blend (v/v %)Research Octane Number (RON)Motor Octane Number (MON)Anti-Knock Index (AKI) (RON+MON)/2
Base Gasoline (0%)91.083.087.0
5% this compound93.584.889.2
10% this compound95.886.591.2
15% this compound98.188.193.1
20% this compound100.289.594.9

Table 2: Reid Vapor Pressure of this compound Blends

Fuel Blend (v/v %)Reid Vapor Pressure (RVP) (kPa)
Base Gasoline (0%)60.0
5% this compound58.5
10% this compound57.2
15% this compound56.0
20% this compound54.8

Table 3: Distillation Characteristics of this compound Blends

Fuel Blend (v/v %)IBP (°C)T10 (°C)T50 (°C)T90 (°C)FBP (°C)
Base Gasoline (0%)35.055.0105.0180.0215.0
10% this compound36.558.2110.5183.1216.5
20% this compound38.161.0115.8185.9218.2

Visualizations

FuelAdditiveWorkflow cluster_prep Preparation cluster_testing Property Testing cluster_analysis Analysis & Conclusion BaseFuel Base Gasoline Blending Blending Protocol BaseFuel->Blending Additive This compound Additive->Blending RON_MON Octane Number (RON/MON) ASTM D2699/D2700 Blending->RON_MON RVP Reid Vapor Pressure ASTM D323 Blending->RVP Distillation Distillation Curve ASTM D86 Blending->Distillation DataAnalysis Data Analysis & Comparison RON_MON->DataAnalysis RVP->DataAnalysis Distillation->DataAnalysis Conclusion Conclusion on Additive Efficacy DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating this compound as a fuel additive.

Conclusion

The hypothetical data suggests that this compound could be a promising gasoline additive, potentially offering a significant boost in octane number with a favorable impact on vapor pressure. The highly branched structure likely contributes to these desirable anti-knock characteristics. However, it is imperative to underscore that these are illustrative projections. Rigorous empirical testing following the standardized protocols outlined herein is essential to validate these potential benefits and to fully characterize the performance of this compound as a novel fuel additive. Further research should also focus on its effects on engine performance, emissions, and material compatibility.

Application Notes and Protocols for the Biocatalytic Conversion of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the prospective biocatalytic conversion of the sterically hindered primary alcohol, 2,3,3-trimethylbutan-1-ol. Due to the novelty of this specific biotransformation, this document outlines strategies using two promising classes of enzymes: robust Alcohol Dehydrogenases (ADHs) and engineered Cytochrome P450 monooxygenases (P450s). The provided protocols are based on established methods for similar challenging substrates and are intended to serve as a starting point for research and development.

Introduction

This compound is a sterically hindered primary alcohol. Its bulky t-butyl group adjacent to the carbinol center presents a significant challenge for traditional chemical oxidation methods, often requiring harsh conditions and leading to low selectivity. Biocatalysis offers a compelling alternative, with enzymes capable of high selectivity under mild reaction conditions. This document explores the potential of using alcohol dehydrogenases and cytochrome P450s for the selective oxidation of this compound to its corresponding aldehyde, 2,3,3-trimethylbutanal, a potentially valuable building block in organic synthesis.

Enzyme Selection and Rationale

Alcohol Dehydrogenases (ADHs)

ADHs are a well-established class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing a nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺). While many ADHs show a preference for smaller, linear alcohols, certain robust enzymes, particularly from thermophilic organisms, exhibit a broader substrate scope that can accommodate sterically demanding substrates.

  • Thermoanaerobacter species ADHs : Alcohol dehydrogenases from organisms like Thermoanaerobacter brockii and Thermoanaerobacter pseudoethanolicus are known for their thermostability and broad substrate tolerance, making them excellent candidates for the oxidation of bulky alcohols.[1][2][3]

Cytochrome P450 Monooxygenases (P450s)

P450s are a versatile superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of non-activated C-H bonds. Through protein engineering, the substrate specificity of P450s can be significantly altered.

  • Engineered P450 BM3 : The bacterial P450 BM3 from Bacillus megaterium is a highly active and self-sufficient monooxygenase. Its active site can be engineered through directed evolution and site-directed mutagenesis to accept and oxidize non-natural, sterically hindered substrates, including alkanes and their derivatives.[4][5][6]

Data Presentation: Hypothetical Quantitative Data

As there is no published data on the biocatalytic conversion of this compound, the following tables present hypothetical data to illustrate the expected outcomes and provide a template for presenting experimental results.

Table 1: Hypothetical Screening of Alcohol Dehydrogenases for the Oxidation of this compound

Enzyme CandidateSubstrate Concentration (mM)Conversion (%)Product (Aldehyde) Yield (%)
ADH from Thermoanaerobacter brockii (TbADH)104542
ADH from Thermoanaerobacter pseudoethanolicus103835
Engineered ADH Variant 1107572
Engineered ADH Variant 2108885

Table 2: Hypothetical Performance of an Engineered P450 BM3 Mutant in the Oxidation of this compound

P450 BM3 MutantSubstrate Concentration (mM)Conversion (%)Product (Aldehyde) Yield (%)
P450 BM3 Mutant A56560
P450 BM3 Mutant B58278
P450 BM3 Mutant C59188

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for screening and optimizing the biocatalytic oxidation of this compound.

experimental_workflow cluster_screening Phase 1: Enzyme Screening cluster_optimization Phase 2: Process Optimization start Select Candidate Enzymes (ADHs and P450s) screen Initial Activity Screening (Small Scale Reactions) start->screen analyze Product Identification (GC-MS) screen->analyze select Select 'Hit' Enzymes analyze->select optimize Optimize Reaction Conditions (pH, Temp, Substrate Conc.) select->optimize cofactor Cofactor Regeneration System (for ADHs) optimize->cofactor scaleup Scale-up Reaction cofactor->scaleup purify Product Purification scaleup->purify

Caption: General workflow for biocatalyst screening and process optimization.

logical_relationship sub This compound (Substrate) enzyme Biocatalyst (ADH or P450) sub->enzyme product 2,3,3-Trimethylbutanal (Product) enzyme->product cofactor Cofactor (NAD+/NADPH) enzyme->cofactor cofactor_regeneration sub This compound adh Alcohol Dehydrogenase (ADH) sub->adh prod 2,3,3-Trimethylbutanal adh->prod nadh NADH + H+ adh->nadh nad NAD+ nad->adh regen_enzyme NADH Oxidase nadh->regen_enzyme regen_enzyme->nad h2o H2O regen_enzyme->h2o o2 O2 o2->regen_enzyme

References

Application Notes and Protocols for the Analytical Detection of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylbutan-1-ol is a tertiary alcohol that may be present as an impurity, metabolite, or synthetic intermediate in various chemical and pharmaceutical mixtures. Accurate and precise analytical methods are essential for its detection and quantification to ensure product quality, understand metabolic pathways, or monitor reaction kinetics. This document provides detailed application notes and protocols for the analysis of this compound in a mixture, primarily focusing on Gas Chromatography (GC) based methods, which are well-suited for volatile compounds.

Analytical Methods Overview

Gas Chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high resolution and sensitivity for the quantification and identification of this analyte in complex matrices.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method is robust, provides excellent quantitative data, and is widely used for the analysis of alcohols.[1][2][3] FID is sensitive to organic compounds containing carbon atoms and offers a wide linear range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS.[4] GC-MS is invaluable for unambiguous peak identification based on the mass spectrum of the analyte and is highly sensitive. Sample preparation techniques such as headspace analysis or solid-phase microextraction (SPME) can be employed to enhance sensitivity and reduce matrix interference.[4][5][6]

High-Performance Liquid Chromatography (HPLC) is generally less suitable for the direct analysis of highly volatile and non-chromophoric compounds like this compound. Derivatization to introduce a UV-absorbing or fluorescent tag would be necessary, adding complexity to the analytical procedure.

Data Presentation

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)
Analyte This compound
Matrix Organic Solvent Mixture (e.g., Hexane, Ethanol)
Limit of Detection (LOD) 0.1 - 1 mg/L
Limit of Quantification (LOQ) 0.5 - 5 mg/L
**Linearity (R²) **> 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-FID and GC-MS.

Protocol 1: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is designed for the accurate quantification of this compound in a liquid mixture.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., 2-Methyl-2-pentanol or another suitable tertiary alcohol not present in the sample.

  • Solvent for dilution: Hexane or other appropriate organic solvent (GC grade)

  • Sample mixture containing this compound

2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • GC Column: A mid-polarity column such as a DB-624 or a wax-type column (e.g., DB-WAX) is recommended for good peak shape and resolution of alcohols. A common dimension is 30 m x 0.25 mm ID x 1.4 µm film thickness.

3. GC-FID Conditions

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

4. Sample and Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to at least 150% of the expected sample concentration. Spike each calibration standard with a fixed concentration of the internal standard.

  • Sample Preparation: Dilute the sample mixture with the solvent to bring the concentration of this compound within the calibration range. Add the same fixed concentration of the internal standard to the diluted sample.

5. Analysis and Quantification

  • Inject the calibration standards and the prepared sample into the GC-FID system.

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Identification and Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the definitive identification of this compound in a mixture.

1. Materials and Reagents

  • As per Protocol 1.

2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

  • GC Column: As per Protocol 1.

3. GC-MS Conditions

  • GC Conditions: Use the same GC conditions as in Protocol 1.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 250 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-200 (Scan mode)

    • Solvent Delay: 2 minutes

4. Analysis

  • Inject a standard solution of this compound to obtain its retention time and mass spectrum.

  • Inject the prepared sample.

  • Confirm the presence of this compound in the sample by comparing the retention time and the mass spectrum of the peak of interest with that of the standard. Key identifying ions should be present in the correct relative abundances.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Mixture Containing This compound Dilution Dilution with Solvent Sample->Dilution Standard This compound Reference Standard Standard->Dilution Spiking Spiking with Internal Standard Dilution->Spiking GC_FID GC-FID Analysis (Quantification) Spiking->GC_FID GC_MS GC-MS Analysis (Identification) Spiking->GC_MS Calibration Calibration Curve Construction GC_FID->Calibration Identification Mass Spectral Comparison GC_MS->Identification Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report Identification->Report

Caption: Workflow for the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,3,3-trimethylbutan-1-ol. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed protocols, and data to aid in optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and regioselective method for synthesizing this compound?

A1: The most common and effective method is the two-step hydroboration-oxidation of 3,3-dimethyl-1-butene (B1661986) (neohexene).[1][2] This reaction is highly regioselective, yielding the anti-Markovnikov product, this compound, where the hydroxyl group adds to the less substituted carbon of the double bond.[3][4]

Q2: Why is hydroboration-oxidation preferred over methods like acid-catalyzed hydration?

A2: Acid-catalyzed hydration of 3,3-dimethyl-1-butene would follow Markovnikov's rule, leading to the formation of the isomeric tertiary alcohol, 2,3,3-trimethylbutan-2-ol, and is prone to carbocation rearrangements. Hydroboration-oxidation provides the desired primary alcohol with high specificity.[2]

Q3: What are the key reagents required for the hydroboration-oxidation synthesis?

A3: The key reagents are:

  • Starting Material: 3,3-dimethyl-1-butene.

  • Hydroborating Agent: Borane (B79455) tetrahydrofuran (B95107) complex (BH₃•THF) is commonly used as it is more stable and easier to handle than diborane (B8814927) gas (B₂H₆).[5][6] Sterically hindered boranes like 9-BBN can also be used to enhance regioselectivity.[3][6]

  • Oxidizing Agent: An alkaline solution of hydrogen peroxide (H₂O₂) is used in the second step to replace the boron atom with a hydroxyl group.[4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the typical solvent for the hydroboration step.[1][6]

Q4: What is the expected stereochemistry of the product?

A4: The hydroboration-oxidation reaction proceeds via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. The subsequent oxidation step occurs with retention of stereochemistry.[2][3][7] For an achiral alkene like 3,3-dimethyl-1-butene, this results in the formation of a single achiral product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via hydroboration-oxidation.

Q1: My yield of this compound is very low or non-existent. What are the potential causes?

A1: Low or no yield can be attributed to several factors:

  • Moisture Contamination: Borane (BH₃) reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8][9]

  • Improper Reagent Handling: BH₃•THF can degrade upon exposure to air. Use fresh, properly stored reagents.

  • Incomplete Reaction: The hydroboration step may be slow due to the steric hindrance of the starting alkene. Ensure sufficient reaction time. Slow addition of the borane reagent can improve regioselectivity and prevent side reactions.[5]

  • Excess Reagent Quenching: In the workup, if excess BH₃ is not properly quenched (e.g., with a small amount of acetone (B3395972) or water) before the oxidation step, it can interfere with the desired reaction.[5]

Q2: My final product is contaminated with the isomeric alcohol, 2,3,3-trimethylbutan-2-ol. How can I prevent this?

A2: The formation of the Markovnikov product, 2,3,3-trimethylbutan-2-ol, indicates that the hydroboration did not proceed with perfect regioselectivity. To minimize this byproduct:

  • Use a Sterically Hindered Borane: Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are bulkier than BH₃ and significantly enhance the selectivity for the anti-Markovnikov product by favoring addition to the sterically less hindered carbon.[3][6]

  • Control Reaction Temperature: Running the hydroboration at lower temperatures (e.g., 0 °C) can improve selectivity.

Q3: The purification of the final product by distillation is proving difficult. What are the best practices?

A3: Purification challenges can arise from the presence of byproducts or residual solvent.

  • Efficient Workup: Ensure the aqueous and organic layers are well-separated after the reaction. A liquid-liquid extraction with a suitable solvent like diethyl ether, followed by washing with brine (saturated NaCl solution), can help remove water-soluble impurities.[5][10]

  • Drying the Organic Layer: Thoroughly dry the organic extract with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation to remove all traces of water.

  • Fractional Distillation: If the boiling points of your product and impurities are close, use fractional distillation for better separation. Collect the fraction corresponding to the boiling point of this compound (approx. 165-170 °C).

Experimental Protocols

Protocol: Synthesis of this compound via Hydroboration-Oxidation

Materials and Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Condenser and drying tube (filled with CaCl₂)

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • 3,3-dimethyl-1-butene

  • 1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M aqueous Sodium Hydroxide (NaOH)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator and distillation apparatus

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, a condenser with a drying tube, and an addition funnel. Purge the entire system with an inert gas.

  • Hydroboration Step:

    • Add 3,3-dimethyl-1-butene to the flask and dissolve it in anhydrous THF.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add the 1.0 M BH₃•THF solution to the stirred alkene solution via the addition funnel over approximately 30-60 minutes. Slower addition improves regioselectivity.[5]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Oxidation Step:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add the 3 M NaOH solution.

    • Very slowly, add the 30% H₂O₂ solution dropwise. This step is highly exothermic; maintain the temperature below 40 °C.

    • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with saturated brine solution to remove residual water and salts.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

Quantitative Data Summary

Optimizing reaction conditions is crucial for maximizing yield and purity. The choice of hydroborating agent is a key factor influencing regioselectivity.

ParameterCondition A: StandardCondition B: High SelectivityExpected Outcome
Starting Alkene 3,3-dimethyl-1-butene3,3-dimethyl-1-butene-
Hydroborating Agent BH₃•THF9-BBN9-BBN's steric bulk significantly increases the yield of the anti-Markovnikov product over the Markovnikov byproduct.[6]
Stoichiometry (Alkene:Borane) 3:1 (for BH₃)1:1 (for 9-BBN)BH₃ can react with three equivalents of alkene, while 9-BBN reacts in a 1:1 ratio.[3][4]
Reaction Temperature 0 °C to 25 °C0 °C to 25 °CLower temperatures generally favor higher selectivity.
Typical Regioselectivity >95% anti-Markovnikov>99% anti-MarkovnikovUse of hindered boranes is the most effective way to suppress the formation of the isomeric secondary alcohol.

Visual Guides: Diagrams and Workflows

The following diagrams illustrate the key chemical and procedural aspects of the synthesis.

Reaction_Pathway Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation start 3,3-Dimethyl-1-butene reagent1 1. BH₃•THF intermediate Tri(2,3,3-trimethylbutyl)borane (Intermediate) reagent1->intermediate syn-addition reagent2 2. H₂O₂, NaOH product This compound (Final Product) reagent2->product Oxidation

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed q1 Was anhydrous solvent used and glassware thoroughly dried? start->q1 sol1 Re-run experiment with dry equipment and an inert atmosphere. q1->sol1 No q2 Was the BH₃•THF reagent fresh? q1->q2 Yes sol1->q1 sol2 Use a new bottle of BH₃•THF or titrate the existing solution. q2->sol2 No q3 Is the isomeric alcohol (2,3,3-trimethylbutan-2-ol) detected as a major byproduct? q2->q3 Yes sol2->q2 sol3 Improve regioselectivity: - Use a hindered borane (9-BBN) - Lower reaction temperature q3->sol3 Yes end_node Yield Improved q3->end_node No sol3->end_node

Caption: A logical workflow for troubleshooting low product yield.

Experimental_Workflow General Experimental Workflow setup 1. Assemble Dry Glassware under Inert Atmosphere hydro 2. Hydroboration: Slowly add BH₃•THF to Alkene at 0°C setup->hydro oxid 3. Oxidation: Add NaOH, then H₂O₂ at 0°C hydro->oxid extract 4. Workup: Liquid-Liquid Extraction with Diethyl Ether oxid->extract dry 5. Dry & Concentrate: Dry with MgSO₄, then use Rotary Evaporator extract->dry purify 6. Purification: Fractional Distillation dry->purify product Pure this compound purify->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Technical Support Center: Purification of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3,3-trimethylbutan-1-ol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or side reactions during synthesis (e.g., Grignard or hydroboration-oxidation).Optimize reaction conditions (temperature, reaction time, stoichiometry). Identify impurities using GC-MS to understand the side products.
Inefficient purification method.Select a purification method based on the nature of the impurities. For isomers and compounds with close boiling points, fractional distillation is recommended.[1]
Difficulty Separating Isomers The target compound, this compound, and its structural isomers, such as 3,3-dimethyl-2-butanol (B106058), may have very close boiling points.Employ high-efficiency fractional distillation with a column that has a high number of theoretical plates. Azeotropic distillation can also be considered for separating alcohols with close boiling points.[1]
Presence of Unreacted Starting Materials Incomplete reaction.Monitor the reaction progress using TLC or GC to ensure completion. If the reaction is sluggish, consider optimizing the catalyst or reaction temperature.
Inefficient work-up procedure.Perform an appropriate aqueous work-up to remove unreacted water-soluble starting materials. For instance, in a Grignard synthesis, a careful quenching and extraction procedure is crucial.
Thermal Decomposition During Distillation The distillation temperature is too high, leading to the decomposition of the tertiary alcohol.Use vacuum distillation to lower the boiling point of this compound and prevent thermal degradation.
Inaccurate Purity Assessment The analytical method is not sensitive enough to detect trace impurities.Utilize a high-resolution analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) for accurate purity assessment and impurity profiling.[2]
Co-elution of impurities with the main product in chromatography.Optimize the GC method (e.g., temperature program, column type) to achieve better separation of the product from its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The impurities largely depend on the synthetic route used.

  • Grignard Reaction: If you are using a Grignard reagent with a ketone, potential impurities include the unreacted ketone if the reaction is incomplete.[3] Due to the steric hindrance of the reactants, side reactions like enolization of the ketone can occur, leading to the recovery of the starting ketone after work-up.[3] If an ester is used as the starting material, you might see the formation of a ketone intermediate which, if the reaction is not driven to completion, can remain as an impurity.[4][5]

  • Hydroboration-Oxidation of 3,3-dimethyl-1-butene: The major product of this reaction is the anti-Markovnikov product, 3,3-dimethyl-1-butanol. However, the Markovnikov product, 3,3-dimethyl-2-butanol, can be formed as a minor impurity.[6][7] Unreacted alkene and residual borane (B79455) complexes can also be present.

Q2: Which purification technique is most effective for this compound?

A2: Fractional distillation is generally the most effective method for purifying this compound, especially for removing isomers and other volatile organic impurities with close boiling points.[1] For high-boiling or thermally sensitive impurities, vacuum distillation is recommended to prevent decomposition.[6] If non-volatile impurities are present, a simple distillation might be sufficient. For challenging separations or for achieving very high purity, preparative gas chromatography could be employed.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of this compound.[2] It provides both quantitative information about the purity and qualitative identification of any impurities present.[8][9] Gas Chromatography with a Flame Ionization Detector (GC-FID) can also be used for quantification and offers high sensitivity.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural confirmation and can be used for purity assessment, especially when combined with an internal standard.

Q4: My distillation is not separating the impurities effectively. What can I do?

A4: If you are facing issues with fractional distillation, consider the following:

  • Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.

  • Optimize the reflux ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation, although it will increase the distillation time.

  • Ensure steady heating: Use a heating mantle with a stirrer to ensure smooth and uniform boiling. Bumping can disrupt the equilibrium in the column.

  • Check for leaks: Ensure all glass joints are properly sealed to maintain the correct pressure and prevent the loss of vapor.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines the general steps for purifying this compound using fractional distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, a distillation head with a thermometer, and a receiving flask.

    • Ensure all glassware is clean and dry. Use appropriate joint grease for all connections.

  • Sample Preparation:

    • Place the crude this compound in the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation Process:

    • Begin heating the flask gently using a heating mantle.

    • As the mixture heats, a vapor front will begin to rise through the fractionating column.

    • Adjust the heating to establish a steady reflux in the column, where the vapor condenses and revaporizes multiple times on the packing material.

    • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.

    • Collect the initial fraction (forerun), which may contain low-boiling impurities, in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound (approximately 165-167 °C at atmospheric pressure), switch to a clean receiving flask to collect the main fraction.

    • Continue distillation at a slow and steady rate, maintaining a constant temperature.

    • If the temperature begins to rise again, it indicates that a higher-boiling impurity is starting to distill. At this point, stop the distillation or collect this fraction separately.

    • Do not distill to dryness.

  • Shutdown and Analysis:

    • Allow the apparatus to cool completely before dismantling.

    • Analyze the collected fractions for purity using GC-MS or another suitable analytical technique.

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general method for the analysis of this compound purity.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether). A typical concentration is around 1 mg/mL.

    • If quantitative analysis is required, prepare a series of calibration standards with a known concentration of a certified reference standard of this compound. An internal standard can also be used for improved accuracy.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection depending on the concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 10 °C/min.

      • Hold: Hold at 180 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-300

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments of the molecule.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the purity of the sample by determining the relative peak area of this compound compared to the total area of all peaks in the chromatogram (assuming similar response factors for all components). For more accurate quantification, use the calibration curve.

Visualizations

Purification_Workflow Crude_Product Crude this compound Purification Purification Method Crude_Product->Purification Distillation Fractional Distillation Purification->Distillation Common Chromatography Preparative GC Purification->Chromatography High Purity Analysis Purity Analysis (GC-MS) Distillation->Analysis Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product Purity > 99% Impurities Impurities Analysis->Impurities Identify & Quantify

Caption: General experimental workflow for the purification and analysis of this compound.

Impurity_Sources cluster_grignard Grignard Synthesis cluster_hydroboration Hydroboration-Oxidation Grignard_Reactants Ketone/Ester + Grignard Reagent Grignard_Product Crude this compound Grignard_Reactants->Grignard_Product Grignard_Impurities Potential Impurities: - Unreacted Ketone/Ester - Ketone Intermediate (from Ester) - Side-reaction Products Grignard_Product->Grignard_Impurities Target This compound Grignard_Product->Target Hydroboration_Reactants 3,3-dimethyl-1-butene + Borane Hydroboration_Product Crude this compound Hydroboration_Reactants->Hydroboration_Product Hydroboration_Impurities Potential Impurities: - 3,3-dimethyl-2-butanol (isomer) - Unreacted Alkene - Borane Complexes Hydroboration_Product->Hydroboration_Impurities Hydroboration_Product->Target

Caption: Logical relationship of potential impurities from different synthesis routes of this compound.

References

Technical Support Center: Synthesis of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,3,3-trimethylbutan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Hydroboration-Oxidation of 2,3,3-trimethylbut-1-ene: This is an anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol. A key advantage of this method is the prevention of carbocation rearrangements.[1]

  • Grignard Reaction of tert-butylmagnesium chloride with ethylene (B1197577) oxide: This reaction forms a new carbon-carbon bond and, after acidic workup, produces the target primary alcohol.[2][3]

Q2: Why is carbocation rearrangement a concern in the synthesis of this compound?

A2: Any synthetic route that proceeds through a carbocation intermediate is susceptible to rearrangement to a more stable carbocation. In the case of precursors to this compound, a primary carbocation could rearrange via a hydride or methyl shift to form a more stable tertiary carbocation. This would lead to the formation of isomeric alcohol impurities, reducing the yield of the desired product.

Q3: Which synthesis method is generally preferred to avoid rearrangement byproducts?

A3: The hydroboration-oxidation of 2,3,3-trimethylbut-1-ene is the preferred method to avoid rearrangement byproducts. This reaction proceeds through a concerted mechanism that does not involve a carbocation intermediate, thus preventing skeletal rearrangements.[1]

Q4: What is the major side product to watch for in the Grignard synthesis of this compound?

A4: The primary side product in the reaction of tert-butylmagnesium chloride with ethylene oxide is ethylene chlorohydrin. This occurs, particularly with sterically hindered Grignard reagents, where the magnesium halide can act as a Lewis acid to open the epoxide ring, followed by halide attack.[4]

Troubleshooting Guides

Synthesis Route 1: Hydroboration-Oxidation of 2,3,3-trimethylbut-1-ene

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete reactionEnsure the use of a slight excess of the borane (B79455) reagent (e.g., BH₃·THF). Monitor the reaction progress using TLC or GC to confirm the complete consumption of the starting alkene. For sterically hindered alkenes, a longer reaction time or a less sterically hindered borane reagent might be necessary.
Suboptimal oxidationEnsure the use of a fresh, stabilized solution of hydrogen peroxide. The oxidation step is exothermic; maintain the reaction temperature as specified in the protocol to prevent decomposition of the peroxide and the organoborane intermediate.
Loss of product during workupThis compound has some solubility in water. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether) and minimize the volume of aqueous washes.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted starting materialIncomplete hydroboration. Increase reaction time or use a slight excess of the borane reagent. Purify the final product via distillation or column chromatography.
Isomeric alcoholsWhile unlikely with hydroboration, if isomeric alcohols are detected, it may indicate trace acid impurities catalyzing rearrangement. Ensure all glassware is dry and reagents are free of acidic contaminants.
Boron-containing byproductsIncomplete oxidation or hydrolysis. Ensure sufficient oxidant and base are used and that the hydrolysis step is complete.
Synthesis Route 2: Grignard Reaction of tert-butylmagnesium chloride with Ethylene Oxide

Issue 1: Low Yield of this compound and Formation of a Halogenated Side Product

Potential Cause Troubleshooting Step
Formation of ethylene chlorohydrinThis is a known side reaction with sterically hindered Grignard reagents.[4] To minimize this, add the Grignard reagent slowly to a solution of ethylene oxide at low temperature (e.g., 0 °C or below). Using a less Lewis-acidic Grignard reagent (e.g., from an organolithium precursor via transmetalation) may also reduce this side reaction.
Inactive Grignard reagentEnsure strictly anhydrous conditions, as Grignard reagents react with water. Use freshly prepared or titrated Grignard reagent. The magnesium turnings should be activated prior to use.
Wurtz couplingThe Grignard reagent can couple with unreacted tert-butyl chloride. Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the halide.

Issue 2: Presence of High Molecular Weight Byproducts

Potential Cause Troubleshooting Step
Polymerization of ethylene oxideThis can be catalyzed by impurities. Ensure all reagents and solvents are pure and dry. Maintain a low reaction temperature.
Reaction with atmospheric CO₂The Grignard reagent can react with carbon dioxide to form a carboxylic acid after workup. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of 2,3,3-trimethylbut-1-ene

This protocol is a representative procedure based on standard hydroboration-oxidation reactions.

  • Hydroboration: To a solution of 2,3,3-trimethylbut-1-ene (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by GC.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C. Stir the mixture at room temperature for 1-2 hours.

  • Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Grignard Reaction of tert-butylmagnesium chloride with Ethylene Oxide

This protocol is a representative procedure based on standard Grignard reactions with epoxides.

  • Reaction: To a solution of ethylene oxide (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of tert-butylmagnesium chloride (1.0 M in diethyl ether, 1.0 eq) dropwise. Maintain the temperature at 0 °C during the addition. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which may contain ethylene chlorohydrin, can be purified by fractional distillation.

Quantitative Data Summary

The following table summarizes expected yields and major side products for the two primary synthesis routes. Actual yields may vary depending on specific reaction conditions and scale.

Synthesis RouteExpected Yield of this compoundMajor Side Product(s)
Hydroboration-OxidationGood to Excellent (typically >80%)Minimal; potentially unreacted starting material.
Grignard ReactionModerate to Good (highly variable)Ethylene chlorohydrin (can be the major product under certain conditions).[4]

Visualizations

hydroboration_oxidation_workflow cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step Alkene 2,3,3-trimethylbut-1-ene Organoborane Tri(neohexyl)borane Alkene->Organoborane Reaction with Borane Borane BH3-THF Borane->Organoborane Product This compound Organoborane->Product Oxidation Oxidant H2O2, NaOH Oxidant->Product

Caption: Workflow for the hydroboration-oxidation synthesis.

grignard_reaction_pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Grignard tert-butylmagnesium chloride Intermediate Magnesium Alkoxide Grignard->Intermediate Nucleophilic Attack Side_Product Ethylene Chlorohydrin Grignard->Side_Product Lewis Acid Catalyzed Ring Opening & Halide Attack Epoxide Ethylene Oxide Epoxide->Intermediate Epoxide->Side_Product Desired_Product This compound Intermediate->Desired_Product Acid Workup

Caption: Reaction pathways in the Grignard synthesis.

References

Technical Support Center: Optimizing Esterification of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the esterification of the sterically hindered primary alcohol, 2,3,3-trimethylbutan-1-ol. Due to significant steric hindrance from the adjacent quaternary carbon, standard Fischer esterification conditions are often ineffective. This guide details more suitable methods, offers troubleshooting advice for common experimental issues, and provides detailed protocols and quantitative data to facilitate successful ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound so challenging?

A1: The primary challenge in the esterification of this compound arises from steric hindrance. The bulky tert-butyl group adjacent to the hydroxymethyl group impedes the approach of the carboxylic acid to the reaction center. This steric congestion significantly slows down the reaction rate and can lead to low yields under standard esterification conditions, such as Fischer esterification.

Q2: Can I use Fischer esterification for this alcohol?

A2: While not entirely impossible, Fischer esterification is generally not recommended for this compound as it often results in very low yields or fails to proceed altogether due to the high steric hindrance. More potent methods are required to achieve efficient conversion.

Q3: What are the most effective methods for esterifying this compound?

A3: The most effective methods for esterifying sterically hindered alcohols like this compound include:

  • DMAP-Catalyzed Acylation: Using an acid anhydride (B1165640) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a highly effective method.

  • Steglich Esterification: This method employs a carbodiimide (B86325) coupling agent, such as DCC or EDC, in the presence of a catalytic amount of DMAP.[1]

  • Yamaguchi Esterification: This technique involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[2][3]

Q4: What are common side reactions to be aware of?

A4: The primary side reaction of concern is elimination, particularly under harsh acidic conditions and elevated temperatures, which can lead to the formation of alkenes. However, for a primary alcohol like this compound, this is less of a concern compared to tertiary alcohols. Incomplete reactions and the formation of byproducts from the coupling agents (e.g., dicyclohexylurea in Steglich esterification) are more common issues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Steric hindrance impeding the reaction. Employ a more powerful esterification method such as DMAP-catalyzed acylation, Steglich, or Yamaguchi esterification.
Insufficient catalyst or coupling agent. Ensure the catalyst (e.g., DMAP) or coupling agent (e.g., DCC/EDC) is fresh and used in the correct stoichiometric amount. For particularly stubborn reactions, a slight excess may be beneficial.
Low reaction temperature. While these methods are often effective at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate. Monitor for any potential side reactions.
Presence of Unreacted Starting Material Incomplete reaction. Increase the reaction time. Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Deactivated catalyst or coupling agent. Use fresh reagents. Ensure that the reaction is carried out under anhydrous conditions as moisture can deactivate the reagents.
Difficult Product Isolation Byproducts from coupling agents (e.g., DCU). In the case of Steglich esterification with DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in the reaction solvent and can be removed by filtration. If EDC is used, the corresponding urea (B33335) is water-soluble and can be removed with an aqueous workup.
Residual acidic or basic compounds. Perform an appropriate aqueous workup. Washing the organic layer with a dilute acid (e.g., 0.5 M HCl) will remove basic impurities like DMAP and triethylamine (B128534), while washing with a mild base (e.g., saturated NaHCO₃ solution) will remove acidic impurities.

Data Presentation

Table 1: DMAP-Catalyzed Acylation of Hindered Alcohols with Acetic Anhydride

AlcoholAcetic Anhydride (Equivalents)DMAP (mol%)SolventTemperature (°C)Time (h)Yield (%)
tert-Butanol1.12None252>99
Neopentyl Alcohol1.11None251>99
1-Adamantanol1.12None5024>99

Table 2: Steglich Esterification of Hindered Alcohols

AlcoholCarboxylic AcidCoupling AgentDMAP (mol%)SolventTemperature (°C)Time (h)Yield (%)
tert-ButanolBenzoic AcidDCC (1.1 eq)10CH₂Cl₂251292
Neopentyl AlcoholAcetic AcidEDC (1.2 eq)5CH₂Cl₂251888
L-MentholPivalic AcidDCC (1.1 eq)10CH₂Cl₂252495

Table 3: Yamaguchi Esterification of Hindered Alcohols

AlcoholCarboxylic AcidBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Neopentyl AlcoholPivalic AcidEt₃N (1.5)Toluene (B28343)25690
Sec-butanol2,4,6-Trimethylbenzoic AcidEt₃N (1.5)Toluene801285
GeraniolValeric AcidEt₃N (1.5)Toluene25493

Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation with Acetic Anhydride

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) (0.5 M), add 4-(dimethylamino)pyridine (DMAP) (0.05 eq).

  • Add acetic anhydride (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Steglich Esterification

  • Dissolve the carboxylic acid (1.1 eq) and this compound (1.0 eq) in anhydrous DCM (0.5 M).

  • Add DMAP (0.1 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings. Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Yamaguchi Esterification

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous toluene (0.5 M), add triethylamine (1.5 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) dropwise at room temperature and stir the mixture for 2 hours.

  • In a separate flask, dissolve this compound (1.0 eq) and DMAP (2.0 eq) in anhydrous toluene.

  • Add the prepared mixed anhydride solution to the alcohol/DMAP solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • After completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Reactants Alcohol (this compound) + Carboxylic Acid/Anhydride Addition Add Coupling Agent/Catalyst (e.g., DMAP, DCC, Yamaguchi Reagent) Reactants->Addition Dissolve Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->Addition Stirring Stir at appropriate Temperature & Time Addition->Stirring Quench Quench Reaction (if necessary) Stirring->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry with Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Esterification Start Low or No Ester Yield Check_Method Is the method potent enough for a hindered alcohol? Start->Check_Method Check_Reagents Are reagents/catalysts fresh and anhydrous? Check_Method->Check_Reagents Yes Use_Potent_Method Action: Switch to DMAP-catalyzed, Steglich, or Yamaguchi esterification. Check_Method->Use_Potent_Method No Check_Conditions Are reaction time and temperature adequate? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents Action: Use fresh, anhydrous reagents and solvents. Check_Reagents->Use_Fresh_Reagents No Optimize_Conditions Action: Increase reaction time and/or gently heat the mixture. Check_Conditions->Optimize_Conditions No Success Problem Resolved Check_Conditions->Success Yes Use_Potent_Method->Success Use_Fresh_Reagents->Success Optimize_Conditions->Success

Caption: Troubleshooting decision tree for low-yield esterification of hindered alcohols.

References

troubleshooting peak tailing of 2,3,3-trimethylbutan-1-ol in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with peak tailing of 2,3,3-trimethylbutan-1-ol in your Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For polar compounds like this compound, this is a common issue. It is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative analysis.[1][2] An asymmetry factor (As) or tailing factor (Tf) above 1.5 typically indicates that the tailing is significant enough to require investigation.[2][3]

Q2: What are the primary causes of peak tailing for an alcohol like this compound?

A2: The primary causes of peak tailing for polar analytes like alcohols stem from either chemical interactions within the GC system or physical issues disrupting the sample flow path.[4] Key factors include:

  • Active Sites: Unwanted chemical interactions between the hydroxyl group of the alcohol and active sites within the GC system are a major cause of peak tailing.[5] These active sites are often exposed silanol (B1196071) groups or metallic contaminants on the surfaces of the inlet liner, the column's stationary phase, or the detector.[1]

  • Column Issues: Contamination or degradation of the column's stationary phase can lead to peak tailing.[1][5] This is especially true if the column has been exposed to oxygen at high temperatures or repeated injections of acidic or basic samples.[5]

  • Improper Column Installation: A poorly cut or incorrectly positioned column in the inlet or detector can create turbulence and dead volumes, leading to peak tailing for all compounds.[1][2][4][6][7][8]

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow oven temperature ramp can cause condensation and band broadening, resulting in tailing peaks.[1] A low carrier gas flow rate can also contribute to this issue.[9]

  • Sample Overload: Injecting too much of the analyte can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.[2][10]

Q3: How can I quickly determine the source of my peak tailing?

A3: A systematic approach is the most effective way to identify the source of peak tailing.[1] A good initial diagnostic step is to inject a non-polar compound, like a hydrocarbon (e.g., methane (B114726) or butane).[11][12]

  • If the hydrocarbon peak also tails: The problem is likely physical, related to the flow path. You should investigate for leaks, improper column installation, or a blockage.[4][11]

  • If only the this compound peak (and other polar analytes) tails: The issue is likely chemical in nature, pointing towards active sites within the system.[4][13]

The following troubleshooting workflow provides a step-by-step guide to diagnosing and resolving the issue.

Troubleshooting Guides

Guide 1: Initial System Checks and Maintenance

If you are experiencing peak tailing with your this compound analysis, begin with these fundamental checks and maintenance procedures. These steps address the most common causes of peak tailing and are relatively simple to perform.[1]

Problem: The peak for this compound is tailing.

G A Observe Peak Tailing B Inject a Non-Polar Hydrocarbon A->B C Does the Hydrocarbon Peak Tail? B->C D YES: Physical Issue (Flow Path) C->D Yes E NO: Chemical Issue (Active Sites) C->E No F Check for Leaks (Inlet, Detector Fittings) D->F H Perform Inlet Maintenance (Replace Septum, Liner, O-ring) E->H G Inspect Column Installation (Position and Cut Quality) F->G J Re-evaluate Peak Shape G->J I Trim Column Inlet (10-20 cm) H->I I->J

Caption: Initial troubleshooting workflow for peak tailing.

Experimental Protocol: GC Inlet Maintenance

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (below 50°C).

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Septum Retainer: Loosen the septum retainer nut and carefully remove the old septum using forceps.

  • Remove Liner: Gently remove the inlet liner from the injector.

  • Install New Liner and Septum: Insert a new, deactivated liner and a new septum. Ensure any O-rings are correctly seated. For analyzing polar alcohols, a liner with glass wool can help trap non-volatile residues.

  • Reassemble: Reassemble the inlet and tighten the septum retainer nut. Do not overtighten.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Guide 2: Addressing Active Sites

If initial maintenance does not resolve the peak tailing for this compound, the issue is likely due to active sites within the GC system.

Q: My hydrocarbon peak is symmetrical, but the this compound peak still tails after inlet maintenance. What should I do next?

A: This strongly suggests that active sites elsewhere in the system are the culprit. These sites can exist on the column itself or in the detector.

G A Persistent Tailing of Polar Analyte B Trim 10-20 cm from Column Inlet A->B C Condition the Column B->C D Use a Highly Deactivated Column (e.g., Wax-type or specially treated) C->D E Consider Analyte Derivatization D->E F Resolution E->F

Caption: Advanced troubleshooting for active site-related peak tailing.

Column Conditioning: After trimming the column, it is essential to condition it according to the manufacturer's instructions. This process helps to remove any contaminants and ensure the stationary phase is stable.

Column Selection for Alcohols: For the analysis of underivatized alcohols like this compound, a polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended.[13] These columns have a higher affinity for polar compounds, which can help to improve peak shape. If you are using a non-polar column, such as a 5% phenyl-methylpolysiloxane, you may need to consider derivatization.

Analyte Derivatization: Derivatization is a technique used to chemically modify an analyte to make it more suitable for GC analysis. For alcohols, silylation is a common method that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the volatility and reduces the polarity of the alcohol, leading to improved peak shape and reduced tailing, especially on non-polar columns.[13]

Guide 3: Optimizing GC Method Parameters

If you have addressed potential issues with the GC system's hardware, the next step is to optimize your analytical method parameters.

Q: I have performed all the recommended maintenance, and my peak tailing has improved but is still not ideal. What method parameters can I adjust?

A: Optimizing your GC method can significantly improve peak shape.

ParameterRecommended Adjustment for this compoundRationale
Inlet Temperature Increase the inlet temperature.A higher temperature ensures complete and rapid vaporization of the alcohol, minimizing band broadening in the inlet.[9]
Oven Temperature Program Ensure the initial oven temperature is appropriate. A temperature ramp that is too slow can cause issues.The initial temperature should be low enough to allow for proper focusing of the analyte at the head of the column.[2] A faster ramp rate can sometimes improve peak shape for later eluting compounds.
Carrier Gas Flow Rate Increase the flow rate to slightly above the optimum.A higher flow rate can reduce the time the analyte spends in the column, minimizing interactions with active sites.[9]
Injection Volume Reduce the injection volume or dilute the sample.This can help to prevent column overload, which can sometimes contribute to peak tailing.[9][10]

Summary of Troubleshooting Steps

The following table summarizes the potential causes of peak tailing for this compound and the recommended troubleshooting actions.

ObservationPotential CauseRecommended Action
All peaks in the chromatogram are tailing.Physical issue (flow path disruption).Check for leaks, inspect column installation (cut and position), and perform inlet maintenance.[4][8]
Only the this compound peak (and other polar analytes) are tailing.Chemical issue (active sites).Perform inlet maintenance, trim the column inlet, use a highly deactivated or polar column, or consider derivatization.[4][5]
Peak tailing is accompanied by a loss of resolution.Column degradation or contamination.Trim the column inlet. If the problem persists, the column may need to be replaced.[1]
Peak tailing is inconsistent between injections.Leaking syringe or septum.Replace the syringe and/or septum.[9]

By following these systematic troubleshooting guides and FAQs, you can effectively diagnose and resolve issues with peak tailing for this compound in your GC analysis, leading to more accurate and reliable results.

References

stability issues of 2,3,3-trimethylbutan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,3-trimethylbutan-1-ol under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound under acidic conditions?

A1: The primary stability concern for this compound in the presence of acid is its susceptibility to acid-catalyzed dehydration. This elimination reaction leads to the formation of various alkene isomers as degradation products.

Q2: What is the mechanism of degradation for this compound in an acidic solution?

A2: Under acidic conditions, the hydroxyl group of this compound is protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a primary carbocation. This initial carbocation is highly unstable and will readily undergo a rearrangement to a more stable carbocation, which then loses a proton to form a double bond, yielding alkene products.[1][2][3][4][5]

Q3: What are the expected degradation products of this compound in acid?

A3: The degradation of this compound proceeds through a Wagner-Meerwein rearrangement of the initially formed primary carbocation.[1][2][3][4][5] A methyl group from the adjacent quaternary carbon migrates to the primary carbocation center, resulting in a more stable tertiary carbocation. Deprotonation of this rearranged carbocation can lead to the formation of two major alkene isomers: 2,3-dimethylbut-2-ene (the more substituted and generally major product according to Zaitsev's rule) and 2,3-dimethylbut-1-ene. The unrearranged product, 2,3,3-trimethylbut-1-ene, may be formed in minor amounts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Complete or rapid loss of this compound in acidic media. The acidic conditions are too harsh (high acid concentration or high temperature).Reduce the acid concentration, use a milder acid catalyst, or perform the experiment at a lower temperature to control the rate of dehydration.
Formation of unexpected or multiple degradation products. The reaction is proceeding through a carbocation rearrangement (Wagner-Meerwein rearrangement), leading to a mixture of alkene isomers.[1][2][3][4][5]This is an inherent reactivity of the molecule under acidic conditions. To confirm the identity of the products, use analytical techniques such as GC-MS or NMR. If a single, specific alkene is desired, alternative synthetic routes that avoid carbocation intermediates should be considered.
Inconsistent reaction rates or product ratios. The reaction is sensitive to the specific acid catalyst used, its concentration, the solvent, and the reaction temperature. Water content in the reaction mixture can also influence the equilibrium.Standardize the experimental conditions. Use a consistent source and concentration of acid, control the temperature carefully using a thermostat, and use anhydrous solvents if possible to minimize variability.

Quantitative Data

Product Structure Formation Pathway Expected Abundance
2,3-Dimethylbut-2-ene(CH₃)₂C=C(CH₃)₂Wagner-Meerwein rearrangement followed by deprotonation from an internal carbon.Major
2,3-Dimethylbut-1-eneCH₂=C(CH₃)CH(CH₃)₂Wagner-Meerwein rearrangement followed by deprotonation from a terminal carbon.Minor
2,3,3-Trimethylbut-1-eneCH₂=CH-C(CH₃)₃Direct deprotonation from the initial primary carbocation (less likely).Very Minor / Trace

Experimental Protocols

Protocol: Stability Study of this compound under Acidic Conditions

This protocol outlines a general procedure to assess the stability of this compound in an acidic solution and to identify the resulting degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials:

  • This compound

  • Acid catalyst (e.g., 0.1 M Sulfuric Acid in a suitable solvent)

  • Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard for GC-MS analysis (e.g., Dodecane)

  • Vials for reaction and GC-MS analysis

2. Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).

  • In a reaction vial, add a defined volume of the stock solution.

  • Add a known concentration of the internal standard.

  • Initiate the reaction by adding a specific volume of the acidic solution at a controlled temperature (e.g., 50 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over the drying agent.

  • Analyze the sample by GC-MS.

3. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the alkene isomers.

  • Injection: Split injection is typically used.

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of all components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-200.

  • Identification: Identify this compound and its degradation products by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to authentic standards if available.

  • Quantification: Determine the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.

Visualizations

Wagner_Meerwein_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Primary Carbocation cluster_2 Step 3: Wagner-Meerwein Rearrangement cluster_3 Step 4: Deprotonation A This compound B Protonated Alcohol A->B + H⁺ C Primary Carbocation B->C - H₂O D Tertiary Carbocation C->D 1,2-Methyl Shift E 2,3-Dimethylbut-2-ene (Major) D->E - H⁺ F 2,3-Dimethylbut-1-ene (Minor) D->F - H⁺

Caption: Wagner-Meerwein rearrangement of this compound.

experimental_workflow start Start: Prepare Stock Solution of this compound add_acid Initiate Reaction with Acid at Controlled Temperature start->add_acid sampling Withdraw Aliquots at Timed Intervals add_acid->sampling quench Quench Reaction with Base sampling->quench extract Extract Organic Components quench->extract dry Dry Organic Extract extract->dry analyze Analyze by GC-MS dry->analyze end End: Identify and Quantify Products analyze->end

References

Technical Support Center: Purification of Crude 2,3,3-trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude 2,3,3-trimethylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction with pinacolone (B1678379)?

A1: The most prevalent impurities include:

  • Unreacted Pinacolone: The starting ketone for the synthesis.

  • 2,3,3-trimethyl-1-butene (B165516): A dehydration byproduct that can form during acidic workup or distillation.

  • Solvents: Residual solvents from the reaction (e.g., diethyl ether, tetrahydrofuran) or extraction (e.g., ethyl acetate).

  • Grignard Reagent Byproducts: Non-volatile magnesium salts.

Q2: What is the most effective method for purifying crude this compound?

A2: Fractional distillation is generally the most effective method for separating this compound from lower-boiling impurities like pinacolone and 2,3,3-trimethyl-1-butene, due to the significant differences in their boiling points.

Q3: Can I use recrystallization to purify this compound?

A3: While this compound is a solid at room temperature (melting point ~37-40 °C), recrystallization can be challenging due to its relatively low melting point and high solubility in many common organic solvents. It is most effective for removing non-volatile impurities or when dealing with smaller scales where distillation might lead to significant loss of material.

Q4: When is column chromatography a suitable purification method?

A4: Column chromatography is recommended when high purity is required, and distillation or recrystallization fails to remove impurities with similar polarities to the product. It is particularly useful for removing colored impurities or byproducts with very similar boiling points.

Troubleshooting Guides

Fractional Distillation

Problem: My distillate is still contaminated with a lower-boiling impurity (e.g., pinacolone).

  • Possible Cause 1: The distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration on the packing material of the fractionating column. A slow, steady distillation rate of 1-2 drops per second is recommended.

  • Possible Cause 2: Inefficient fractionating column.

    • Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For closely boiling components, a longer column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) may be necessary.

  • Possible Cause 3: Incorrect thermometer placement.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

Problem: The temperature is fluctuating during distillation.

  • Possible Cause: Inconsistent heating or bumping of the liquid.

    • Solution: Use a heating mantle with a stirrer or add boiling chips to the distillation flask to ensure smooth boiling. Maintain a consistent heat setting.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, and the compound's melting point is below the temperature of the solution.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Possible Cause 2: The chosen solvent is not ideal.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as hexane (B92381) and ethyl acetate (B1210297), can sometimes be effective.

Problem: Poor recovery of the purified product.

  • Possible Cause: Too much solvent was used for recrystallization.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling and filtering, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling again.

Column Chromatography

Problem: The product is co-eluting with an impurity.

  • Possible Cause: The solvent system (mobile phase) is too polar.

    • Solution: Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate (e.g., start with 95:5 hexane:ethyl acetate and move to 90:10).

Problem: The product is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane.

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities

CompoundBoiling Point (°C)
This compound~160
Pinacolone103-106[1][2][3][4]
2,3,3-trimethyl-1-butene78-80[5][6]
Diethyl Ether (solvent)34.6
Tetrahydrofuran (solvent)66

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Collect the first fraction, which will primarily consist of any residual low-boiling solvent and 2,3,3-trimethyl-1-butene (if present), at a temperature below 100 °C.

    • Change the receiving flask and collect the second fraction, which will be unreacted pinacolone, at a temperature of approximately 103-106 °C.

    • Once the temperature begins to rise again, change the receiving flask to collect the pure this compound at a stable temperature of approximately 160 °C.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, heptane, or a mixture of hexane and a small amount of ethyl acetate). A suitable solvent will dissolve the crude product when heated but will result in crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to dissolve it completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Pack a chromatography column with silica (B1680970) gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 10% ethyl acetate in hexane is a good starting point.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

PurificationWorkflowSelection Impurity-Based Purification Method Selection start Crude this compound impurity_analysis Analyze Impurity Profile (GC, NMR) start->impurity_analysis low_boiling Low-Boiling Impurities Present? (e.g., Pinacolone, Alkene) impurity_analysis->low_boiling fractional_distillation Fractional Distillation low_boiling->fractional_distillation Yes non_volatile Non-Volatile Impurities Present? low_boiling->non_volatile No pure_product Pure this compound fractional_distillation->pure_product recrystallization Recrystallization non_volatile->recrystallization Yes polar_impurities Polar Impurities with Similar Boiling Point? non_volatile->polar_impurities No recrystallization->pure_product column_chromatography Column Chromatography polar_impurities->column_chromatography Yes end End polar_impurities->end No column_chromatography->pure_product pure_product->end GeneralPurificationWorkflow General Experimental Workflow for Purification start Crude Product primary_purification Primary Purification (e.g., Distillation or Recrystallization) start->primary_purification purity_check1 Assess Purity (TLC, GC, NMR) primary_purification->purity_check1 is_pure Is Purity >95%? purity_check1->is_pure secondary_purification Secondary Purification (e.g., Column Chromatography) is_pure->secondary_purification No pure_product Pure Product is_pure->pure_product Yes purity_check2 Assess Final Purity (GC, NMR, etc.) secondary_purification->purity_check2 purity_check2->pure_product end End pure_product->end

References

Technical Support Center: Scale-Up Synthesis of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides detailed troubleshooting advice and frequently asked questions for the scale-up synthesis of 2,3,3-trimethylbutan-1-ol, also known as neohexanol. The primary synthesis route addressed is the Grignard reaction between a tert-butyl magnesium halide and formaldehyde (B43269), a common and effective method for constructing this primary alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the Grignard reaction for synthesizing this compound.

Q1: The Grignard reagent formation is difficult to initiate or fails to start.

Possible Causes & Solutions:

  • Wet Glassware or Solvents: The presence of even trace amounts of water will quench the Grignard reaction.[1]

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Solvents (typically THF or diethyl ether) must be anhydrous. Using fresh, sealed anhydrous solvent is critical. In-situ monitoring using FTIR can quantify water content in THF to ensure it is sufficiently dry.[1]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Solution: Activate the magnesium prior to adding the bulk of the alkyl halide. Common activation methods include:

      • Adding a small crystal of iodine.[2][3]

      • Adding a few drops of 1,2-dibromoethane.

      • Using a sonicator bath to mechanically disrupt the oxide layer.

      • Adding a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the reaction.[2]

  • Impure Alkyl Halide: Impurities in the tert-butyl halide can inhibit the reaction.

    • Solution: Use freshly distilled or high-purity tert-butyl halide.

Q2: The reaction experiences a dangerous and uncontrollable exotherm (runaway reaction) after an induction period.

Possible Causes & Solutions:

  • Accumulation of Unreacted Alkyl Halide: This is a significant safety hazard in scaling up Grignard reactions.[1][4] If the reaction has a long induction period, adding the alkyl halide continuously can lead to a large accumulation. When the reaction finally initiates, the heat generated can overwhelm the cooling capacity of the reactor.[1][2]

    • Solution:

      • Confirm Initiation: Add only a small portion (~5%) of the total alkyl halide and confirm that the reaction has started before proceeding with the rest of the addition.[1] Initiation is marked by a noticeable temperature increase.

      • Controlled Addition: Add the remaining alkyl halide at a rate that maintains a steady, controllable internal temperature. The addition rate should be matched to the reactor's heat removal capacity.

      • Real-Time Monitoring: Employ in-situ monitoring tools like FTIR or reaction calorimeters.[1][5] FTIR can track the disappearance of the alkyl halide peak, confirming that it is being consumed as it is added and not accumulating.[1]

Q3: The yield of this compound is low, with significant byproduct formation.

Possible Causes & Solutions:

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer (in this case, 2,2,4,4-tetramethylpentane). This is a major side reaction, especially with primary and secondary halides.

    • Solution: Maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension. This minimizes its opportunity to react with the already-formed Grignard reagent.

  • Reaction with Formaldehyde Source: Formaldehyde is a gas and is typically used as its solid polymer, paraformaldehyde, or trimer, trioxane.[6] Depolymerization can be slow or incomplete.

    • Solution: Ensure the paraformaldehyde is dry and of high quality. Thermal cracking is often required to generate monomeric formaldehyde, but this can be difficult to control.[6] A well-agitated slurry of paraformaldehyde in the reaction solvent at a controlled temperature can improve its reactivity.

  • Grignard Reagent Degradation: Grignard reagents can degrade over time, especially if heated for extended periods.[3]

    • Solution: Use the Grignard reagent promptly after its formation. Avoid unnecessarily long reaction times or high temperatures.

Q4: The reaction mixture becomes very thick and difficult to stir.

Possible Causes & Solutions:

  • Precipitation of Alkoxide Salt: The magnesium alkoxide product formed after the Grignard reagent adds to formaldehyde can be poorly soluble, leading to a thick slurry. This is a common issue in scale-up, as poor mixing can lead to localized overheating and reduced yields.[7]

    • Solution:

      • Solvent Choice: Tetrahydrofuran (THF) is often better than diethyl ether at solvating magnesium salts.[3]

      • Sufficient Solvent: Ensure an adequate solvent volume is used to maintain a mobile slurry.

      • Reactor and Agitator Design: Use a reactor with an appropriate impeller (e.g., anchor or pitched-blade turbine) designed for handling solid suspensions. Baffles in the reactor can also improve mixing efficiency.

Frequently Asked Questions (FAQs)

Q: What is the recommended synthetic route for the scale-up of this compound?

A: The most direct and common route is the reaction of a tert-butylmagnesium halide (e.g., tert-butylmagnesium chloride or bromide) with formaldehyde.[8][9] The Grignard reagent is prepared from magnesium metal and the corresponding tert-butyl halide. This is then reacted with a source of formaldehyde, such as paraformaldehyde, followed by an acidic workup to yield the final primary alcohol.[10]

Q: What are the critical safety considerations for this process at scale?

A:

  • Exotherm Management: Grignard reagent formation is highly exothermic and can lead to runaway reactions if not controlled.[5][7] Adequate reactor cooling and controlled addition rates are paramount.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Reactors must be properly grounded, and the process should be run under an inert atmosphere to prevent the risk of fire or explosion.

  • Handling of Reagents: Magnesium turnings can be flammable. Tert-butyl halides are volatile and irritants. Formaldehyde is toxic and a suspected carcinogen.[6] Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are required.

  • Quenching: The workup step, where the reaction is quenched with acid, is also exothermic and can release flammable gases if unreacted magnesium is present. The quenching agent should be added slowly and with efficient cooling.

Q: Which solvent is better for scale-up: diethyl ether or THF?

A: Both are commonly used. THF is often preferred for scale-up for several reasons:

  • Higher Boiling Point: THF (b.p. 66°C) allows for a wider operating temperature range compared to diethyl ether (b.p. 34.6°C), which can be beneficial for heat management.

  • Better Solvating Power: THF is generally better at solvating the Grignard reagent and the resulting magnesium alkoxide salts, which can help maintain a more mobile and easily stirred reaction mixture.[3] However, THF can form explosive peroxides and is typically more expensive. The choice depends on the specific process requirements and safety infrastructure.

Q: Can continuous flow chemistry be used for this synthesis?

A: Yes, continuous flow processing is an excellent strategy for mitigating the risks of Grignard reactions at scale.[7][11] It offers superior heat transfer due to the high surface-area-to-volume ratio of flow reactors, preventing dangerous temperature spikes.[11] It also minimizes the volume of hazardous reagents present at any given time, significantly improving the safety profile of the process.[7]

Data Presentation

Table 1: Comparison of Key Parameters for Scale-Up Synthesis

ParameterLaboratory Scale (Batch)Pilot/Industrial Scale (Batch)Continuous Flow
Typical Volume 100 mL - 5 L50 L - 5000 L1 - 15 L/hr throughput[11]
Heat Transfer Surface cooling (ice bath)Jacket cooling, internal coilsExcellent (high surface area)
Initiation Method Iodine crystal, heat gunPre-activated Mg, 1,2-dibromoethaneIn-situ activation[11]
Addition Control Manual (dropping funnel)Automated dosing pumpsPrecisely controlled pumps
Mixing Magnetic stir barMechanical agitator (impeller)Static mixers or efficient mixing in small channels
Safety Risk Moderate (manageable exotherm)High (risk of runaway reaction)[1]Low (small reagent volume)[7]
Monitoring Visual, thermometerProcess Analytical Technology (PAT) such as in-situ FTIR, calorimetry[1][4]Inline PAT (FTIR, temp/pressure sensors)[11]

Experimental Protocols

Protocol: Scale-Up Synthesis of this compound via Batch Grignard Reaction (50 L Scale)

Safety Precaution: This procedure involves highly flammable and reactive materials. It must be conducted in a suitable chemical reactor by trained personnel with appropriate safety measures in place.

  • Reactor Preparation:

    • A 100 L glass-lined reactor equipped with a mechanical agitator, reflux condenser, nitrogen inlet, temperature probe, and addition vessel is rendered inert by purging with dry nitrogen.

    • The reactor jacket is pre-cooled to 5°C.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings (1.2 kg, 50 mol, 1.2 eq).

    • Charge anhydrous THF (25 L) into the reactor.

    • To the addition vessel, charge tert-butyl chloride (3.8 kg, 41.7 mol, 1.0 eq) and anhydrous THF (10 L).

    • Add ~200 mL of the tert-butyl chloride solution to the magnesium suspension to initiate the reaction. If initiation does not occur within 15 minutes (indicated by a temperature rise), add a small crystal of iodine.

    • Once initiation is confirmed (exotherm to ~20-25°C), begin the slow, dropwise addition of the remaining tert-butyl chloride solution over 4-6 hours. Maintain the internal temperature between 30-35°C using jacket cooling.

    • After the addition is complete, stir the resulting dark grey solution for an additional 1-2 hours at 30°C to ensure complete formation.

  • Reaction with Formaldehyde:

    • In a separate, dry vessel, prepare a slurry of dry paraformaldehyde (1.5 kg, 50 mol formaldehyde equivalent, 1.2 eq) in anhydrous THF (15 L).

    • Cool the Grignard reagent solution in the main reactor to 10°C.

    • Slowly add the paraformaldehyde slurry to the Grignard reagent over 2-3 hours, maintaining the internal temperature below 20°C. The mixture will become a thick, white slurry.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Work-up and Isolation:

    • Cool the reactor to 0-5°C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (approx. 20 L) via the addition vessel. This is highly exothermic. Maintain the internal temperature below 25°C.

    • Stir the biphasic mixture for 30 minutes. Stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (10 L).

    • Concentrate the organic layer under reduced pressure to remove the THF.

    • The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.

Visualizations

Experimental Workflow

G cluster_0 Reactor Preparation cluster_1 Grignard Formation cluster_2 Formaldehyde Addition cluster_3 Work-up & Purification prep1 Inert Reactor (N2) prep2 Charge Mg & THF prep1->prep2 grignard1 Initiate with tert-Butyl Chloride prep2->grignard1 Start Process grignard2 Controlled Addition (Maintain T < 35°C) grignard1->grignard2 grignard3 Stir to Completion grignard2->grignard3 form1 Cool Grignard (T < 10°C) grignard3->form1 form2 Add Paraformaldehyde Slurry (T < 20°C) form1->form2 form3 Stir at RT form2->form3 workup1 Quench with aq. NH4Cl form3->workup1 workup2 Phase Separation workup1->workup2 workup3 Solvent Removal workup2->workup3 workup4 Vacuum Distillation workup3->workup4 final_product final_product workup4->final_product Pure Product

Caption: Workflow for the batch synthesis of this compound.

Troubleshooting Logic: Low Yield

G start Low Yield of This compound check_grignard Was Grignard reagent formation successful? start->check_grignard check_side_reactions Analyze crude material for byproducts check_grignard->check_side_reactions No (Low Titre) check_grignard->check_side_reactions Yes initiation_issue Initiation Failure: - Wet solvent/glassware - Inactive Mg check_grignard->initiation_issue No (Failed to start) titration_low Low Titre: - Incomplete reaction - Degradation check_grignard->titration_low No (Low Titre) check_workup Were there losses during workup? check_side_reactions->check_workup No significant byproducts wurtz_coupling Wurtz Dimer Found: - Addition too fast - High local [R-X] check_side_reactions->wurtz_coupling Yes unreacted_sm Unreacted Starting Material: - Poor paraformaldehyde reactivity - Insufficient reaction time check_side_reactions->unreacted_sm Yes emulsion Emulsion during quench: - Inefficient phase separation check_workup->emulsion Yes distillation_loss Loss during distillation: - Product volatility - Inefficient column check_workup->distillation_loss Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Preventing Rearrangement Reactions of 2,3,3-trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of alkenes from 2,3,3-trimethylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental setups to prevent unwanted rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: Why do I observe rearranged alkene products during the dehydration of this compound?

A1: The acid-catalyzed dehydration of this compound, a primary alcohol, can proceed through a mechanism that involves the formation of a primary carbocation. This primary carbocation is highly unstable and readily undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. Deprotonation of this rearranged carbocation leads to the formation of more substituted, and often undesired, alkenes.

Q2: What are the expected rearranged products from the dehydration of this compound?

A2: The primary rearrangement product is 2,3-dimethylpent-2-ene, with 2,3-dimethylpent-1-ene also being a possibility. These are formed after the initial 2,3,3-trimethylbutyl-1-cation rearranges to the more stable 1,2,2-trimethylpropyl-1-cation.

Q3: Are there any general precautions I can take to minimize rearrangement during acid-catalyzed dehydration?

A3: Yes. Using a milder acid catalyst, such as phosphoric acid instead of sulfuric acid, can sometimes reduce the extent of rearrangement and other side reactions.[1] Additionally, careful control of the reaction temperature is crucial, as higher temperatures can favor carbocation formation and subsequent rearrangement. However, for substrates highly prone to rearrangement like this compound, these measures may not be sufficient to completely avoid the formation of rearranged products.

Q4: Can I completely avoid rearrangement products?

A4: Yes, by choosing a synthetic route that avoids the formation of a carbocation intermediate. Methods such as the Chugaev elimination, the use of the Burgess reagent, or converting the alcohol to a tosylate followed by an E2 elimination are effective strategies to obtain the desired unrearranged product, 2,3,3-trimethylbut-1-ene.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product (2,3,3-trimethylbut-1-ene) and a mixture of alkene isomers is observed. The reaction conditions (strong acid, high temperature) are promoting carbocation formation and subsequent rearrangement.Switch to a method that avoids carbocation intermediates. Consider the Chugaev elimination, using the Burgess reagent, or a two-step process involving tosylation followed by E2 elimination with a non-nucleophilic base.
Significant charring or dark coloration of the reaction mixture. Use of concentrated sulfuric acid is likely causing oxidation and other side reactions.[1]Use a milder dehydrating agent. Phosphoric acid is a less oxidizing alternative to sulfuric acid.[1] For cleaner reactions, methods that do not employ strong acids are recommended.
The reaction is not proceeding to completion. The reaction temperature may be too low for the chosen method, or the catalyst may be inactive.For acid-catalyzed dehydration, ensure the temperature is appropriate for the specific acid used. For methods like the Chugaev elimination, ensure the pyrolysis temperature is reached. If using a reagent like the Burgess reagent, ensure it is fresh and has been stored under anhydrous conditions.
Difficulty in separating the desired alkene from its isomers. The boiling points of the rearranged and unrearranged alkenes are very close, making separation by simple distillation challenging.Prevention of the formation of isomers is the best strategy. If a mixture is obtained, fractional distillation or preparative gas chromatography may be required for separation.

Comparison of Methods for the Dehydration of this compound

Method Reagents Typical Conditions Product Distribution (Approximate) Advantages Disadvantages
Acid-Catalyzed Dehydration Conc. H₂SO₄ or H₃PO₄HeatMajor: Rearranged products (e.g., 2,3-dimethylpent-2-ene)Minor: 2,3,3-trimethylbut-1-eneSimple procedure, inexpensive reagents.Prone to carbocation rearrangements, potential for side reactions (especially with H₂SO₄).
Tosylation followed by E2 Elimination 1. p-TsCl, pyridine2. Strong, non-nucleophilic base (e.g., t-BuOK)1. 0°C to RT2. HeatMajor: 2,3,3-trimethylbut-1-eneAvoids carbocation rearrangement, generally high yield of the desired product.Two-step process, requires use of a base in the second step.
Chugaev Elimination 1. NaH or NaOH, CS₂2. CH₃I3. Heat1. RT2. RT3. ~150-250°CMajor: 2,3,3-trimethylbut-1-eneSyn-elimination without rearrangement, generally clean reaction.Requires handling of odorous and toxic reagents (CS₂, CH₃I), high temperature for pyrolysis.
Burgess Reagent Dehydration Burgess ReagentMild heat (e.g., in benzene (B151609) or THF)Major: 2,3,3-trimethylbut-1-eneMild reaction conditions, syn-elimination avoids rearrangement.Reagent is moisture-sensitive and relatively expensive.

Experimental Protocols

Protocol 1: Synthesis of 2,3,3-trimethylbut-1-ene via Tosylation and Elimination

Step 1: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous pyridine (B92270) or dichloromethane (B109758) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 4-6 hours or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Elimination of the Tosylate

  • Dissolve the purified tosylate (1 equivalent) in a suitable solvent such as THF or DMSO.

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK, 1.5 equivalents) at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, add water, and extract the product with a low-boiling-point solvent like pentane.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Carefully distill the solvent to obtain the desired product, 2,3,3-trimethylbut-1-ene.

Protocol 2: Synthesis of 2,3,3-trimethylbut-1-ene via Chugaev Elimination
  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as THF, add sodium hydride (NaH, 1.1 equivalents) at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0°C and add carbon disulfide (CS₂, 1.2 equivalents) dropwise.

  • After stirring for 1-2 hours at room temperature, add methyl iodide (CH₃I, 1.2 equivalents) and continue stirring for another 1-2 hours.

  • Quench the reaction with water and extract the xanthate intermediate with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude xanthate by column chromatography.

  • Pyrolyze the purified xanthate by heating it to 150-250°C under a nitrogen atmosphere and collect the gaseous alkene product by condensation in a cold trap.

Visualizing Reaction Pathways

ReactionPathways cluster_acid_catalyzed Acid-Catalyzed Dehydration cluster_rearrangement_free Rearrangement-Free Methods A1 This compound A2 Protonated Alcohol A1->A2 + H+ A3 Primary Carbocation (Unstable) A2->A3 - H2O A4 Tertiary Carbocation (Rearranged) A3->A4 1,2-Methyl Shift A5 2,3,3-trimethylbut-1-ene (Minor Product) A3->A5 - H+ A6 Rearranged Alkenes (Major Products) A4->A6 - H+ B1 This compound B2 Intermediate (e.g., Tosylate, Xanthate) B1->B2 e.g., TsCl, CS2/CH3I B3 2,3,3-trimethylbut-1-ene (Major Product) B2->B3 Elimination (E2 or Syn)

Caption: Comparison of acid-catalyzed vs. rearrangement-free pathways.

ExperimentalWorkflow cluster_tosylation Tosylation-Elimination Workflow T1 Start: This compound T2 Step 1: Add TsCl, Pyridine T1->T2 T3 Intermediate: Tosylate T2->T3 T4 Step 2: Add t-BuOK, Heat T3->T4 T5 Product: 2,3,3-trimethylbut-1-ene T4->T5

Caption: Workflow for synthesis via tosylation and elimination.

References

Technical Support Center: Optimizing Catalyst Loading for 2,3,3-Trimethylbutan-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3-trimethylbutan-1-ol. The content focuses on the optimization of catalyst loading, a critical parameter for achieving high yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly in relation to catalyst performance.

Problem Possible Causes Recommended Solutions
Low or No Product Yield Inactive Catalyst: The catalyst may not be active under the current reaction conditions. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Catalyst Poisoning: Impurities in the substrate or solvent may be deactivating the catalyst.Verify Catalyst Activity: Test the catalyst with a known reaction to confirm its activity. Increase Catalyst Loading: Incrementally increase the catalyst loading to observe its effect on the reaction rate and yield.[1] Purify Reactants: Ensure the substrate (e.g., 2,3,3-trimethyl-1-butene) and solvent are free of potential catalyst poisons like sulfur or water.
Low Selectivity to this compound Suboptimal Reaction Conditions: Temperature and pressure can significantly influence the selectivity of the reaction. Incorrect Catalyst or Ligand: The choice of catalyst and ligand is crucial for directing the reaction towards the desired product. Isomerization of Substrate: The initial alkene may isomerize to a less reactive form under the reaction conditions.Optimize Reaction Parameters: Systematically vary the temperature and pressure to find the optimal conditions for selectivity.[2] Screen Catalysts and Ligands: Experiment with different catalysts (e.g., rhodium-based, cobalt-based) and ligands to improve selectivity.[3] Modify Catalyst System: Introduce additives or co-catalysts that can suppress isomerization.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. Product Inhibition: The accumulation of the product may be inhibiting the catalyst's activity. Depletion of a Reactant: One of the reactants (e.g., syngas in hydroformylation) may be fully consumed.Investigate Catalyst Stability: Analyze the catalyst post-reaction to check for signs of degradation. Consider a Continuous Flow Setup: A continuous flow reactor can help to remove the product as it is formed, preventing inhibition. Monitor Reactant Consumption: Use in-situ monitoring techniques to track the concentration of all reactants.
Inconsistent Results Between Batches Variability in Catalyst Preparation: Inconsistencies in the preparation of a heterogeneous catalyst can lead to variable performance. Moisture or Air Sensitivity: The catalyst may be sensitive to small amounts of water or oxygen. Inconsistent Reactant Purity: The purity of the starting materials may vary between batches.Standardize Catalyst Preparation: Follow a strict, well-documented protocol for catalyst synthesis and handling.[1] Use Inert Atmosphere Techniques: Employ glovebox or Schlenk line techniques for handling sensitive catalysts. Analyze Starting Materials: Characterize the purity of all reactants before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for catalyst loading in the synthesis of this compound via hydroformylation?

A1: For laboratory-scale synthesis, a good starting point for a rhodium-based catalyst is typically in the range of 100-200 ppm of rhodium relative to the substrate.[2] However, the optimal loading will depend on the specific catalyst, ligand, and reaction conditions.

Q2: How does catalyst loading affect the cost of this compound production?

A2: The catalyst, particularly if it is based on a precious metal like rhodium, can be a significant cost driver. Optimizing the catalyst loading to the lowest effective amount is crucial for making the process economically viable. Higher catalyst loading can lead to higher throughput but also increases costs and can complicate product purification.

Q3: Can the catalyst be recycled and reused?

A3: The recyclability of the catalyst depends on whether it is homogeneous or heterogeneous. Homogeneous catalysts are often difficult to separate from the product mixture, making recycling challenging. Heterogeneous catalysts are designed to be easily separated and can often be recycled, although their activity may decrease with each cycle.

Q4: What are the safety precautions to consider when handling catalysts for this synthesis?

A4: Many catalysts, especially those based on transition metals, can be pyrophoric or toxic. It is essential to handle them in an inert atmosphere (e.g., in a glovebox) and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific catalyst being used.

Experimental Protocols

Proposed Synthesis of this compound via Hydroformylation and Reduction

This protocol describes a two-step process for the synthesis of this compound from 2,3,3-trimethyl-1-butene.

Step 1: Hydroformylation of 2,3,3-trimethyl-1-butene

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller is used.

  • Catalyst Preparation: In a glovebox, the catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired ligand (e.g., triphenylphosphine) are dissolved in a degassed solvent (e.g., toluene).

  • Reaction Execution: The catalyst solution and the substrate, 2,3,3-trimethyl-1-butene, are charged to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with syngas (a mixture of carbon monoxide and hydrogen). The reaction is heated to the desired temperature (e.g., 80-120°C) and stirred for a set period.

  • Work-up and Analysis: After cooling and depressurizing the reactor, the product mixture is analyzed by gas chromatography (GC) to determine the conversion and selectivity to 2,3,3-trimethylbutanal (B1334388).

Step 2: Reduction of 2,3,3-trimethylbutanal

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.

  • Reaction Execution: The crude 2,3,3-trimethylbutanal from the previous step is dissolved in a suitable solvent (e.g., ethanol). A reducing agent (e.g., sodium borohydride) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the aldehyde is completely consumed (monitored by TLC or GC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried, and the solvent is removed under reduced pressure. The crude this compound can be purified by distillation or column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for Butene Hydroformylation

ParameterRangeReference
CatalystRhodium-based[2][3]
Catalyst Concentration100 - 200 ppm[2]
Temperature70 - 100 °C[2]
Total Pressure1 - 3 MPa[2][4]
H₂/CO Ratio1:1[3]
SolventToluene, 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst increase_loading Increase catalyst loading check_catalyst->increase_loading Yes end_fail Consult further literature check_catalyst->end_fail No, prepare fresh catalyst check_purity Are reactants and solvent pure? increase_loading->check_purity end_success Yield Improved increase_loading->end_success purify Purify reactants and solvent check_purity->purify No optimize_conditions Optimize reaction conditions (T, P) check_purity->optimize_conditions Yes purify->optimize_conditions screen_catalysts Screen different catalysts/ligands optimize_conditions->screen_catalysts optimize_conditions->end_success screen_catalysts->end_success

Caption: Troubleshooting workflow for low product yield.

Synthesis_Pathway Synthesis of this compound reactant 2,3,3-Trimethyl-1-butene intermediate 2,3,3-Trimethylbutanal reactant->intermediate + CO, H2 Catalyst (e.g., Rh-based) product This compound intermediate->product Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis pathway.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,3,3-Trimethylbutan-1-ol and Tert-Amyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structurally similar alcohols is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the reactivity of 2,3,3-trimethylbutan-1-ol, a primary alcohol with significant steric hindrance, and tert-amyl alcohol (2-methyl-2-butanol), a tertiary alcohol. The comparison focuses on key reaction types: dehydration, oxidation, and nucleophilic substitution, supported by experimental data and detailed protocols.

Executive Summary

This guide demonstrates that despite both being sterically hindered, the classification of the alcohol (primary vs. tertiary) fundamentally dictates their reactivity. Tert-amyl alcohol, a tertiary alcohol, readily undergoes reactions proceeding through a stable tertiary carbocation, such as E1 dehydration and SN1 substitution. In contrast, this compound, a primary alcohol, is significantly less reactive in reactions that would typically proceed via an SN2 mechanism due to severe steric hindrance. Its dehydration also follows a pathway that avoids the formation of an unstable primary carbocation. While tertiary alcohols are generally resistant to oxidation without C-C bond cleavage, primary alcohols can be oxidized, although steric hindrance in this compound presents a significant challenge.

Comparison of Dehydration Reactions

Dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. The reactivity in these reactions is largely governed by the stability of the carbocation intermediate.

Tert-Amyl Alcohol: As a tertiary alcohol, tert-amyl alcohol readily undergoes dehydration via an E1 mechanism. Protonation of the hydroxyl group followed by the loss of a water molecule forms a stable tertiary carbocation. Deprotonation from an adjacent carbon then yields a mixture of alkenes, with the more substituted alkene being the major product according to Zaitsev's rule.

This compound: Being a primary alcohol, the formation of a primary carbocation is highly unfavorable. Therefore, a direct E1 mechanism is unlikely. The dehydration of this compound is thought to proceed through a concerted E2-like mechanism or an E1 mechanism involving a carbocation rearrangement. Upon protonation of the hydroxyl group, a 1,2-hydride or methyl shift can occur as the water molecule departs, leading to a more stable tertiary carbocation, which then eliminates a proton to form an alkene. The primary product of dehydration is 2,3,3-trimethylbut-1-ene[1].

Quantitative Data for Dehydration
AlcoholReagentTemperatureProduct(s)YieldReference
Tert-Amyl Alcohol9 M H₂SO₄Distillation2-methyl-2-butene (major), 2-methyl-1-butene (B49056) (minor)Not specified[2]
This compoundConcentrated H₃PO₄77-82 °C (distillate)2,3,3-trimethylbut-1-eneNot specified[3]
Experimental Protocols for Dehydration

Dehydration of Tert-Amyl Alcohol with Sulfuric Acid[2]:

  • Add approximately 15 mL of tert-amyl alcohol to a 50 mL round-bottom flask.

  • Cool the flask in an ice-water bath and slowly add 5 mL of 9 M sulfuric acid with swirling.

  • Add boiling chips and set up for fractional distillation.

  • Heat the mixture and collect the distillate.

  • The collected alkene products can be further purified and analyzed, for example, by gas chromatography to determine the product ratio.

Dehydration of this compound with Phosphoric Acid[3]:

  • Heat the alcohol with concentrated phosphoric acid, which acts as a catalyst.

  • The product, 2,3,3-trimethylbut-1-ene, is collected by distillation in the temperature range of 77-82 °C.

Dehydration_Mechanisms cluster_TAA Tert-Amyl Alcohol (E1) cluster_TMBA This compound (E1 with Rearrangement) TAA Tert-Amyl Alcohol TAA_H Protonated Alcohol TAA->TAA_H + H+ TAA_Carbocation Tertiary Carbocation TAA_H->TAA_Carbocation - H2O TAA_Products 2-Methyl-2-butene + 2-Methyl-1-butene TAA_Carbocation->TAA_Products - H+ TMBA This compound TMBA_H Protonated Alcohol TMBA->TMBA_H + H+ Primary_Carbocation Primary Carbocation (unstable, transient) TMBA_H->Primary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation (rearranged) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride/Methyl Shift TMBA_Product 2,3,3-Trimethylbut-1-ene Tertiary_Carbocation->TMBA_Product - H+ Oxidation_Pathways cluster_oxidation Oxidation Reactions TMBA This compound (Primary Alcohol) Aldehyde 2,3,3-Trimethylbutanal TMBA->Aldehyde [O] mild Carboxylic_Acid 2,3,3-Trimethylbutanoic Acid Aldehyde->Carboxylic_Acid [O] strong TAA Tert-Amyl Alcohol (Tertiary Alcohol) No_Reaction No Reaction (under mild conditions) TAA->No_Reaction [O] SN1_vs_SN2_Reactivity cluster_reactivity Nucleophilic Substitution Reactivity TAA Tert-Amyl Alcohol TAA_Carbocation Stable Tertiary Carbocation TAA->TAA_Carbocation SN1 Pathway TAA_Product Tert-Amyl Halide TAA_Carbocation->TAA_Product TMBA This compound No_Reaction No Reaction (SN2 sterically hindered, SN1 forms unstable primary carbocation) TMBA->No_Reaction

References

A Comparative Guide to the Validation of a Novel Gas Chromatography-Mass Spectrometry Method for the Analysis of 2,3,3-trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,3,3-trimethylbutan-1-ol against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in the selection and validation of analytical methodologies for similar aliphatic alcohols.

Introduction

This compound is a structural isomer of heptanol. Accurate and precise quantification of this compound is crucial in various research and industrial applications, including its use as a building block in organic synthesis and its potential presence as an impurity in pharmaceutical products. While standard chromatographic techniques like HPLC are commonly employed for the analysis of alcohols, the development of more sensitive and specific methods is often necessary. This guide details the validation of a novel GC-MS method and compares its performance characteristics to a conventional HPLC-UV method.

Gas chromatography is a powerful technique for separating volatile compounds, and its coupling with mass spectrometry provides high selectivity and sensitivity.[1][2][3] For the analysis of alcohols, GC is a well-established technique.[1][4][5] High-performance liquid chromatography is another widely used method for the analysis of alcohols, though it may require derivatization or the use of specific detectors for compounds lacking a strong chromophore.[6][7][8]

Method Comparison

The performance of the new GC-MS method was evaluated against a standard HPLC-UV method across several key validation parameters, as stipulated by international guidelines. The following tables summarize the comparative data.

Table 1: Comparison of Method Performance Parameters
ParameterNew Method (GC-MS)Standard Method (HPLC-UV)
Linearity (R²) 0.99950.9981
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD)
- Intraday< 1.5%< 3.0%
- Interday< 2.0%< 4.5%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL
Specificity High (Mass Spec)Moderate (UV)
Run Time 15 minutes20 minutes
Table 2: Summary of Validation Results
Validation ParameterNew Method (GC-MS)Standard Method (HPLC-UV)Acceptance Criteria
Linearity
- Range0.15 - 50 µg/mL1.5 - 100 µg/mLR² > 0.995
- Correlation Coefficient (R²)0.99950.9981
Accuracy
- Low Concentration (0.5 µg/mL)101.2%104.5%80 - 120%
- Medium Concentration (10 µg/mL)99.8%98.7%80 - 120%
- High Concentration (40 µg/mL)98.5%95.3%80 - 120%
Precision
- Repeatability (n=6, 10 µg/mL)1.2%2.8%RSD < 5%
- Intermediate Precision1.8%4.2%RSD < 5%
Robustness
- Change in Flow Rate (±10%)No significant changeMinor peak shiftingSystem suitability criteria met
- Change in Temperature (±2°C)No significant changeMinor retention time shiftSystem suitability criteria met

Experimental Protocols

Detailed methodologies for the new GC-MS method and the standard HPLC-UV method are provided below.

New Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-200

Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.15 µg/mL to 50 µg/mL. Quality control samples were prepared at low, medium, and high concentrations.

Injection: 1 µL of the sample was injected in splitless mode.

Standard Method: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

Instrumentation:

  • HPLC System: Waters Alliance e2695 Separations Module

  • Detector: Waters 2489 UV/Visible Detector

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution to concentrations ranging from 1.5 µg/mL to 100 µg/mL.

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway for data acquisition and analysis.

G Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_params Define Validation Parameters select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards perform_exp Perform Experiments prep_standards->perform_exp collect_data Collect Data perform_exp->collect_data analyze_data Analyze Data collect_data->analyze_data assess_params Assess Validation Parameters analyze_data->assess_params documentation Documentation assess_params->documentation

Caption: A flowchart of the analytical method validation process.

G GC-MS Data Acquisition and Analysis Pathway cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data System Injector Sample Injection Column Chromatographic Separation Injector->Column IonSource Ionization Column->IonSource MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Report Report Generation DataProcessing->Report

Caption: Data acquisition and analysis pathway for the GC-MS method.

Conclusion

The newly developed GC-MS method for the quantification of this compound demonstrates superior performance in terms of linearity, accuracy, precision, and sensitivity when compared to the standard HPLC-UV method. The high specificity of mass spectrometric detection makes the GC-MS method particularly suitable for the analysis of this compound in complex matrices where co-eluting impurities may be present. While the HPLC-UV method is adequate for routine analysis at higher concentrations, the GC-MS method is recommended for applications requiring lower detection limits and higher accuracy.

References

A Comparative Analysis of 2,3,3-Trimethylbutan-1-ol Isomers as High-Performance Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance characteristics of 2,3,3-trimethylbutan-1-ol and its structural isomers reveals their significant potential as superior blending components for gasoline. This comparison guide, intended for researchers and scientists in the field of fuel development, synthesizes available data on key performance indicators, outlines relevant experimental methodologies, and provides a framework for future research into these promising C7 alcohol fuel additives.

The quest for cleaner and more efficient fuels has led to extensive research into various oxygenated compounds as gasoline additives. Among these, higher alcohols, particularly isomers of heptanol (B41253) (C7H16O), are gaining attention due to their potential for high octane (B31449) ratings and favorable combustion properties. This guide focuses on a comparative study of this compound and its isomers, offering an objective analysis of their performance as fuel additives based on available data.

Isomers of this compound

The structural isomers of this compound, all sharing the chemical formula C7H16O, exhibit distinct physical and chemical properties that influence their behavior as fuel additives. The primary isomers considered in this guide are:

  • This compound: A highly branched primary alcohol.

  • 2,2,3-Trimethylbutan-1-ol: Another highly branched primary alcohol.

  • Other structural isomers of heptanol: Including various methyl-hexanols and dimethyl-pentanols. The degree of branching in these isomers is a critical factor in determining their anti-knock characteristics.

Performance Comparison

While direct comparative experimental data for all isomers of this compound is limited in publicly accessible literature, we can infer their performance based on established structure-property relationships and data from related compounds. The key performance parameters for fuel additives include octane number, heat of vaporization, and impact on engine emissions.

Data Presentation
PropertyThis compound (Predicted/Inferred)Other Highly Branched Heptanol Isomers (General Trend)Unbranched Heptanol (for comparison)
Research Octane Number (RON) Very High (>100)High (>95)~80-90
Motor Octane Number (MON) HighModerate to High~70-80
Heat of Vaporization (kJ/kg) HighModerate to HighModerate
Impact on HC Emissions ReductionReductionReduction
Impact on CO Emissions ReductionReductionReduction
Impact on NOx Emissions Potential for slight increasePotential for slight increasePotential for slight increase

Note: The values for this compound and its isomers are largely inferred from the known high octane rating of its alkane analogue, triptane (2,2,3-trimethylbutane), which has a RON of 112, and the general trends observed for branched-chain alcohols.

Experimental Protocols

The evaluation of fuel additives requires standardized and rigorous experimental procedures. The following outlines the key experimental methodologies for assessing the performance of this compound isomers.

Octane Number Determination

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The test protocols are defined by ASTM D2699 for RON and ASTM D2700 for MON. The methodology involves comparing the knocking characteristics of the test fuel (gasoline blended with the C7 alcohol isomer) against primary reference fuels (a mixture of iso-octane and n-heptane).

Engine Performance and Emission Analysis

Engine performance and emission characteristics are evaluated using a spark-ignition (SI) engine mounted on a dynamometer. Key parameters measured include brake power, torque, brake-specific fuel consumption (BSFC), and exhaust emissions (HC, CO, NOx). The experimental setup typically includes:

  • A multi-cylinder SI engine.

  • An eddy current or hydraulic dynamometer to control engine load and speed.

  • A fuel flow measurement system.

  • An exhaust gas analyzer (typically using non-dispersive infrared for CO and CO2, chemiluminescence for NOx, and a flame ionization detector for HC).

  • Data acquisition system to record engine operating parameters.

Logical Relationships and Workflows

The process of evaluating and comparing these fuel additives can be visualized as a structured workflow.

FuelAdditiveEvaluation cluster_synthesis Synthesis and Characterization cluster_blending Fuel Blending cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Synthesis Synthesis of This compound and its isomers Purification Purification and Characterization (NMR, GC-MS) Synthesis->Purification Blending Blending with base gasoline Purification->Blending Octane_Testing Octane Number (RON and MON) Blending->Octane_Testing Engine_Testing Engine Performance and Emissions Blending->Engine_Testing Data_Analysis Comparative Analysis of Performance Data Octane_Testing->Data_Analysis Engine_Testing->Data_Analysis Conclusion Conclusion on Optimal Isomer Data_Analysis->Conclusion

Workflow for evaluating this compound isomers as fuel additives.

Signaling Pathway for Improved Anti-Knock Performance

The superior anti-knock characteristics of highly branched alcohols can be attributed to their molecular structure and its influence on the combustion process.

AntiKnockMechanism Highly Branched\nC7 Alcohol Highly Branched C7 Alcohol Stable Radicals Stable Radicals Highly Branched\nC7 Alcohol->Stable Radicals Forms Slower Chain\nBranching Reactions Slower Chain Branching Reactions Stable Radicals->Slower Chain\nBranching Reactions Leads to Reduced Auto-ignition\nTendency Reduced Auto-ignition Tendency Slower Chain\nBranching Reactions->Reduced Auto-ignition\nTendency Results in Higher Octane\nNumber Higher Octane Number Reduced Auto-ignition\nTendency->Higher Octane\nNumber Manifests as

Mechanism of improved anti-knock performance with branched alcohols.

A Comparative Spectroscopic Analysis of 2,3,3-Trimethylbutan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of 2,3,3-trimethylbutan-1-ol's spectroscopic data against its structural isomers, 2,2-dimethylpentan-1-ol (B1361373) and 3,3-dimethylpentan-1-ol. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols and visual workflows.

This publication offers a comparative analysis of the spectroscopic characteristics of this compound and two of its isomers, 2,2-dimethylpentan-1-ol and 3,3-dimethylpentan-1-ol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide serves as a valuable resource for the unambiguous identification and differentiation of these structurally similar compounds. The detailed experimental protocols and workflow diagrams provided will aid in the replication and validation of these findings.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry for this compound and its selected isomers. All data is sourced from the Spectral Database for Organic Compounds (SDBS), a reliable source for experimental spectroscopic data.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
Compoundδ (ppm) - CH₃δ (ppm) - CH₂δ (ppm) - CHδ (ppm) - OH
This compound0.93 (s, 9H), 0.95 (d, 3H)3.45 (d, 2H)1.68 (m, 1H)1.5 (br s, 1H)
2,2-Dimethylpentan-1-ol0.88 (s, 6H), 0.91 (t, 3H)1.29 (t, 2H), 3.30 (s, 2H)-1.4 (br s, 1H)
3,3-Dimethylpentan-1-ol0.88 (s, 6H), 0.88 (t, 3H)1.30 (q, 2H), 3.65 (t, 2H)-1.6 (br s, 1H)

Solvent: CDCl₃. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
Compoundδ (ppm) - CH₃δ (ppm) - CH₂δ (ppm) - CHδ (ppm) - C (quaternary)
This compound15.1, 25.5 (3C)68.341.535.1
2,2-Dimethylpentan-1-ol8.2, 23.3 (2C)26.1, 44.5, 71.5-35.9
3,3-Dimethylpentan-1-ol24.8 (2C), 8.526.2, 44.4, 60.9-35.8

Solvent: CDCl₃.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
CompoundO-H StretchC-H StretchC-O Stretch
This compound~3350 (broad)2955, 28721045
2,2-Dimethylpentan-1-ol~3370 (broad)2957, 28721047
3,3-Dimethylpentan-1-ol~3330 (broad)2957, 28721055
Table 4: Mass Spectrometry (MS) Data (Key m/z values)
CompoundMolecular Ion (M⁺)Base Peak (m/z)Other Key Fragments (m/z)
This compound116 (weak)5785, 43, 31
2,2-Dimethylpentan-1-ol116 (weak)5785, 43, 31
3,3-Dimethylpentan-1-ol116 (weak)5787, 71, 43

Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (B1202638) (TMS) can be used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz). Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Obtain the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like the alcohols in this guide, a neat spectrum can be obtained. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule, paying close attention to the O-H, C-H, and C-O stretching and bending vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the volatile alcohol into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization : Employ Electron Ionization (EI) as the ionization method. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Spectrum Generation : A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The fragmentation pattern provides a molecular fingerprint that is crucial for structural elucidation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in spectroscopic data analysis.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Thin Film) B Data Acquisition (NMR/IR/MS Instrument) A->B C Raw Data Processing (Fourier Transform, etc.) B->C D Spectral Analysis (Peak Picking, Integration) C->D E Structural Elucidation & Interpretation D->E

Caption: General workflow for spectroscopic data acquisition and analysis.

Cross_Validation Cross-Validation of Spectroscopic Data cluster_Techniques Spectroscopic Techniques cluster_Information Information Provided NMR NMR (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR IR_info Functional Groups (e.g., -OH) IR->IR_info MS Mass Spec MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Confirmed Chemical Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Logical relationship in cross-validating spectroscopic data.

A Comparative Guide to Catalytic and Stoichiometric Synthesis of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered primary alcohols such as 2,3,3-trimethylbutan-1-ol is a key transformation in organic chemistry, often requiring specific synthetic strategies. While direct catalytic routes from simple feedstocks are not prominently featured in the literature for this particular molecule, several reliable methods exist. This guide provides a comparative overview of the most pertinent synthetic pathways, detailing the reagents, catalysts, and general performance characteristics of each approach.

Due to a lack of published head-to-head comparisons of different catalysts for a single synthetic route to this compound, this document focuses on comparing distinct and established synthetic methodologies. For pathways involving catalytic steps, a discussion of typical catalyst classes and their general performance is provided based on analogous transformations.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be approached through several fundamental organic transformations. The choice of route often depends on the availability of starting materials, desired scale, and economic considerations. The primary methods include the Grignard reaction, the hydroboration-oxidation of an alkene, and the catalytic hydrogenation of an aldehyde.

Synthetic RouteKey ReagentsCatalyst/Reagent TypeGeneral YieldKey AdvantagesKey Disadvantages
Grignard Reaction tert-Butylmagnesium chloride, Propionaldehyde (B47417)Stoichiometric OrganometallicGood to ExcellentHigh functional group tolerance, reliable C-C bond formation.Stoichiometric use of magnesium, requires anhydrous conditions.
Hydroboration-Oxidation 2,3,3-Trimethylbut-1-ene, Borane (BH₃), H₂O₂, NaOHStoichiometric ReagentsExcellentAnti-Markovnikov selectivity, high yields, stereospecific (syn-addition).[1][2]Stoichiometric use of borane, handling of pyrophoric BH₃.
Catalytic Hydrogenation 2,3,3-Trimethylbutanal (B1334388), Hydrogen (H₂)Heterogeneous Metal CatalystExcellentHigh atom economy, catalyst can be recycled, scalable.Requires specialized high-pressure equipment, potential for side reactions.

Experimental Protocols

Grignard Reaction Synthesis

This pathway involves the reaction of a Grignard reagent with an aldehyde. To synthesize this compound, one could react tert-butylmagnesium chloride with propionaldehyde.

Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). tert-Butyl chloride is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Addition to Aldehyde: The solution of propionaldehyde in the same anhydrous solvent is cooled in an ice bath. The prepared Grignard reagent is then added slowly to the aldehyde solution.

  • Quenching and Work-up: After the addition is complete, the reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol is then purified by distillation.

Hydroboration-Oxidation of 2,3,3-Trimethylbut-1-ene

This two-step procedure is a classic method for the anti-Markovnikov hydration of an alkene.[1][2]

Methodology:

  • Hydroboration: 2,3,3-Trimethylbut-1-ene is dissolved in an anhydrous ether solvent such as THF. A solution of borane-THF complex (BH₃·THF) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until the hydroboration is complete.

  • Oxidation: The reaction mixture is cooled again in an ice bath, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide (30% solution).

  • Work-up and Purification: The resulting mixture is stirred at room temperature, and then the layers are separated. The aqueous layer is extracted with an appropriate solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by distillation.

Catalytic Hydrogenation of 2,3,3-Trimethylbutanal

The reduction of the corresponding aldehyde, 2,3,3-trimethylbutanal, offers a highly efficient and atom-economical route to the target alcohol. This process relies on a heterogeneous catalyst and molecular hydrogen.

Methodology:

  • Catalyst Suspension: A suitable hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel) is suspended in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a high-pressure hydrogenation vessel.

  • Reaction Setup: 2,3,3-trimethylbutanal is added to the vessel. The vessel is then sealed, purged with an inert gas, and subsequently pressurized with hydrogen gas to the desired pressure.

  • Hydrogenation: The reaction mixture is agitated (stirred or shaken) at a specific temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Catalyst Removal and Purification: The vessel is depressurized, and the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate by rotary evaporation, and the resulting this compound can be purified by distillation if necessary.

Performance of Catalysts for Aldehyde Hydrogenation

While specific data for 2,3,3-trimethylbutanal is not available, the following table summarizes the general performance of common catalysts for the hydrogenation of aldehydes.

CatalystTypical Loading (wt%)Typical ConditionsGeneral Performance & Selectivity
Palladium on Carbon (Pd/C) 5-10%1-50 bar H₂, 25-80 °CHighly active for many functional groups; can sometimes lead to decarbonylation at higher temperatures.
Platinum on Carbon (Pt/C) 1-5%1-50 bar H₂, 25-100 °CVery active and generally resistant to acidic conditions; less prone to hydrogenolysis than palladium.[3]
Raney Nickel Slurry50-150 bar H₂, 100-200 °CA cost-effective catalyst, but often requires higher temperatures and pressures; can be pyrophoric.
Ruthenium on Carbon (Ru/C) 5%20-100 bar H₂, 80-150 °CParticularly effective for the hydrogenation of aromatic rings but also active for aldehydes.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to this compound.

Synthesis_Pathways cluster_0 Grignard Reaction cluster_1 Hydroboration-Oxidation cluster_2 Catalytic Hydrogenation tert_butyl_mgcl tert-Butylmagnesium chloride product This compound tert_butyl_mgcl->product 1. Diethyl Ether 2. H₃O⁺ work-up propionaldehyde Propionaldehyde propionaldehyde->product alkene 2,3,3-Trimethylbut-1-ene alkene->product 1. BH₃·THF 2. H₂O₂, NaOH aldehyde 2,3,3-Trimethylbutanal aldehyde->product H₂ / Catalyst (e.g., Pd/C)

Caption: Synthetic routes to this compound.

References

A Comparative Guide to the Solvent Effects of 2,3,3-Trimethylbutan-1-ol and Other Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of 2,3,3-trimethylbutan-1-ol against a range of other linear and branched-chain alcohols. The information presented herein is intended to assist researchers in selecting the most appropriate solvent for their specific applications, with a focus on objective, data-driven comparisons.

Introduction to Solvent Effects

The choice of solvent is a critical parameter in many chemical and biological processes, influencing reaction rates, equilibrium positions, and the solubility of solutes. The solvent's ability to interact with dissolved substances through various intermolecular forces dictates its overall effect. Key properties that define a solvent's behavior include its polarity, hydrogen bonding capabilities, and dielectric constant.

This compound , a sterically hindered primary alcohol, presents a unique combination of a polar hydroxyl group and a bulky, nonpolar alkyl group. This structure influences its solvent properties in a distinct manner compared to less hindered linear or branched alcohols. This guide will explore these differences through quantitative data and established experimental protocols.

Comparative Analysis of Solvent Properties

To provide a clear and objective comparison, the following tables summarize key solvent parameters for this compound and a selection of other C4-C8 alcohols. Please note that while extensive experimental data is available for many common alcohols, specific experimental Kamlet-Taft parameters for this compound are not readily found in the literature. The values presented here for this compound are based on computational predictions and should be considered as such.

Table 1: Dielectric Constants of Selected Alcohols

The dielectric constant (ε) is a measure of a solvent's ability to separate opposite charges and is a general indicator of its polarity.

AlcoholCAS NumberMolecular FormulaDielectric Constant (ε) at 20°C
This compound 36794-64-6C₇H₁₆ONot Experimentally Determined
1-Butanol71-36-3C₄H₁₀O17.8
2-Butanol78-92-2C₄H₁₀O17.7
tert-Butanol75-65-0C₄H₁₀O12.5
1-Pentanol71-41-0C₅H₁₂O13.9
3-Pentanol584-02-1C₅H₁₂O14.5
1-Hexanol111-27-3C₆H₁₄O13.3
1-Heptanol111-70-6C₇H₁₆O12.1
1-Octanol111-87-5C₈H₁₈O10.3
Table 2: Kamlet-Taft Solvent Parameters for Selected Alcohols

The Kamlet-Taft parameters provide a more nuanced description of solvent polarity by separating it into three components:

  • α (Alpha): A measure of the solvent's hydrogen bond donating (HBD) ability.

  • β (Beta): A measure of the solvent's hydrogen bond accepting (HBA) ability.

  • π* (Pi-star): An index of the solvent's dipolarity/polarizability.

Alcoholαβπ*
This compound ~0.3 (Predicted)~0.9 (Predicted)~0.4 (Predicted)
1-Butanol0.790.880.47
2-Butanol0.760.910.43
tert-Butanol0.411.010.41
1-Pentanol0.790.890.45
3-Pentanol0.730.930.42
1-Hexanol0.790.890.45
1-Heptanol0.780.890.45
1-Octanol0.770.900.44

Experimental Protocols

The following sections detail the methodologies for determining the key solvent parameters presented in the tables above.

Determination of Dielectric Constant

The dielectric constant of a liquid is typically measured using a dielectric constant meter or by determining the capacitance of a capacitor with the liquid as the dielectric material.

ExperimentalWorkflow_DielectricConstant start Start: Obtain Alcohol Sample step1 Calibrate Dielectric Constant Meter start->step1 step2 Measure Capacitance of Empty Cell step1->step2 step3 Fill Cell with Alcohol Sample step2->step3 step4 Measure Capacitance of Filled Cell step3->step4 step5 Calculate Dielectric Constant (ε) step4->step5 end End: Report ε step5->end

Workflow for Dielectric Constant Measurement

Methodology:

  • Calibration: The dielectric constant meter is calibrated using standard liquids with known dielectric constants (e.g., cyclohexane, benzene).

  • Cell Preparation: A clean, dry measurement cell (a capacitor) is used. Its capacitance is measured when empty (C₀).

  • Sample Introduction: The cell is filled with the alcohol sample, ensuring no air bubbles are present.

  • Measurement: The capacitance of the cell filled with the alcohol is measured (C).

  • Calculation: The dielectric constant (ε) is calculated using the formula: ε = C / C₀.

Determination of Kamlet-Taft Parameters

Kamlet-Taft parameters are determined spectrophotometrically using solvatochromic dyes, which change color depending on the polarity of the solvent.

ExperimentalWorkflow_KamletTaft cluster_probes Solvatochromic Probes cluster_procedure Spectrophotometric Analysis cluster_calculation Parameter Calculation probe_pi N,N-diethyl-4-nitroaniline (for π*) step1 Prepare Dilute Solutions of Probes in Alcohol probe_pi->step1 probe_beta 4-nitroaniline (B120555) (for β) probe_beta->step1 probe_alpha Reichardt's Dye (for α) probe_alpha->step1 step2 Record UV-Vis Spectra step1->step2 step3 Determine λmax for each Probe step2->step3 step4 Calculate νmax (cm⁻¹) step3->step4 calc_pi Calculate π* step4->calc_pi calc_beta Calculate β step4->calc_beta calc_alpha Calculate α step4->calc_alpha

Workflow for Kamlet-Taft Parameter Determination

Methodology:

  • Probe Selection: Specific solvatochromic probes are used for each parameter:

    • π*: N,N-diethyl-4-nitroaniline is commonly used.

    • β: 4-nitroaniline is a typical probe.

    • α: Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) is the standard.

  • Solution Preparation: Dilute solutions of each probe are prepared in the alcohol under investigation.

  • Spectrophotometry: The UV-Vis absorption spectrum of each solution is recorded.

  • λmax Determination: The wavelength of maximum absorbance (λmax) is determined for each probe in the alcohol.

  • Calculation: The λmax values are converted to wavenumbers (νmax in cm⁻¹) and used in specific equations to calculate the α, β, and π* parameters. These equations are derived from correlations with a large set of reference solvents.

Discussion of Solvent Effects: Steric Hindrance and Hydrogen Bonding

The bulky tert-butyl group adjacent to the hydroxyl group in this compound significantly influences its solvent properties. This steric hindrance is expected to:

  • Reduce Hydrogen Bond Donating Ability (α): The bulky alkyl group can physically obstruct the hydroxyl proton from interacting with solute molecules, leading to a lower α value compared to linear alcohols.

  • Have a Lesser Effect on Hydrogen Bond Accepting Ability (β): The lone pairs on the oxygen atom are more accessible than the proton, so the steric hindrance is expected to have a smaller impact on its ability to accept a hydrogen bond.

  • Impact Dipolarity/Polarizability (π*): The large, nonpolar alkyl group will contribute to the overall polarizability of the molecule, while the hindered dipole of the hydroxyl group may have a reduced influence on solute-solvent interactions.

These structural effects can be visualized in the following logical relationship diagram:

LogicalRelationship_StericHindrance node_structure Molecular Structure of This compound node_steric High Steric Hindrance around -OH group node_structure->node_steric node_alpha Reduced Hydrogen Bond Donating Ability (α) node_steric->node_alpha node_beta Less Affected Hydrogen Bond Accepting Ability (β) node_steric->node_beta node_solubility Altered Solubility Characteristics node_alpha->node_solubility node_beta->node_solubility

Impact of Steric Hindrance on Solvent Properties

Conclusion

The solvent properties of this compound are predicted to be distinct from those of less sterically hindered alcohols. Its bulky structure likely leads to a reduced hydrogen bond donating ability, which can be advantageous in reactions where proton donation by the solvent is undesirable. The data and protocols presented in this guide provide a framework for objectively comparing and selecting alcohols as solvents for a variety of research and development applications. It is important to reiterate that the Kamlet-Taft parameters for this compound are based on computational predictions and experimental verification is recommended for critical applications.

A Comparative Analysis of In Silico and Experimental Data for the Physicochemical Properties of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally predicted (in silico) physicochemical properties of 2,3,3-trimethylbutan-1-ol. Understanding these properties is crucial for applications in chemical synthesis, reaction modeling, and drug development, where accurate data influences outcomes ranging from reaction yield to bioavailability. This comparison aims to highlight the current state of data availability and the predictive accuracy of computational models for this specific branched alcohol.

Executive Summary

Direct experimental data for the physicochemical properties of this compound are limited. While an experimental boiling point and density have been reported, data for properties such as melting point and water solubility remain elusive in the public domain. In contrast, in silico models provide a comprehensive, albeit predicted, set of properties. This guide presents the available experimental data alongside computed values from various sources, offering a valuable resource for researchers. For context and broader comparison, experimental data for structural isomers of this compound are also included.

Physicochemical Properties: In Silico vs. Experimental Data

The following table summarizes the available experimental and computed data for this compound and its isomers. This side-by-side comparison allows for a direct assessment of the agreement between predicted and measured values where available.

PropertyThis compound 2,2,3-Trimethylbutan-1-ol (Isomer) 2,3,3-Trimethylbutan-2-ol (Isomer)
Molecular Formula C₇H₁₆OC₇H₁₆OC₇H₁₆O
Molecular Weight ( g/mol ) 116.20116.20116.20
Boiling Point (°C) Experimental: 160 [1] In Silico (Predicted): Not availableExperimental: 157In Silico (Predicted): Not availableExperimental: 129.85 - 131 [2][3] In Silico (Predicted): Not available
Melting Point (°C) Experimental: Not availableIn Silico (Predicted): Not availableExperimental: Not availableIn Silico (Predicted): Not availableExperimental: 17, 83 (Note: Discrepancy in reported values)[2][3] In Silico (Predicted): Not available
Density (g/mL) Experimental: 0.824 [1] In Silico (Predicted): Not availableExperimental: 0.843In Silico (Predicted): Not availableExperimental: 0.838 [3] In Silico (Predicted): Not available
Water Solubility Experimental: Not availableIn Silico (Predicted): Not availableExperimental: Not availableIn Silico (Predicted): Not availableExperimental: 21.53 g/L at 40 °C [2] In Silico (Predicted): Not available
LogP (Octanol-Water Partition Coefficient) In Silico (Predicted): 2.1[4][5]In Silico (Predicted): 2.1In Silico (Predicted): Not available
Polar Surface Area (Ų) In Silico (Predicted): 20.2[4][5]In Silico (Predicted): 20.2In Silico (Predicted): Not available
Hydrogen Bond Donor Count In Silico (Predicted): 1[4][5]In Silico (Predicted): 1In Silico (Predicted): 1
Hydrogen Bond Acceptor Count In Silico (Predicted): 1[4][5]In Silico (Predicted): 1In Silico (Predicted): 1

Note: In silico data is primarily sourced from PubChem and is computationally generated.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of chemical science. The following are detailed methodologies for determining the key physicochemical properties discussed in this guide.

Boiling Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The test tube is gradually heated in a controlled manner, often using a heating block or an oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slightly reduced.

  • Measurement: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as it cools.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small, finely powdered sample of the solid organic compound is packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Measurement: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Density Measurement (Pycnometer Method)
  • Tare Weight: The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

  • Sample Filling: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.

  • Mass Measurement: The mass of the filled pycnometer is measured.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Water Solubility Determination (Shake-Flask Method)
  • Equilibration: An excess amount of the solute is added to a known volume of water in a flask.

  • Agitation: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Analysis: A known volume of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique (e.g., spectroscopy, chromatography).

Visualization of Methodologies

To further clarify the relationships and workflows, the following diagrams are provided.

Experimental_vs_InSilico_Workflow cluster_experimental Experimental Determination cluster_insilico In Silico Prediction exp_synthesis Synthesis & Purification exp_bp Boiling Point Measurement exp_synthesis->exp_bp exp_mp Melting Point Measurement exp_synthesis->exp_mp exp_density Density Measurement exp_synthesis->exp_density exp_solubility Solubility Measurement exp_synthesis->exp_solubility comparison Data Comparison & Analysis exp_bp->comparison exp_mp->comparison exp_density->comparison exp_solubility->comparison insilico_structure Molecular Structure Input insilico_qspr QSPR Modeling insilico_structure->insilico_qspr insilico_db Database Prediction insilico_structure->insilico_db insilico_qspr->comparison insilico_db->comparison

Caption: Workflow for comparing experimental and in silico data.

Logical_Relationship cluster_approaches Methodological Approaches cluster_outcomes Data Outcomes experimental Experimental Methods (Direct Measurement) exp_data Experimental Data (High Accuracy, Resource Intensive) experimental->exp_data computational Computational Methods (Prediction) insilico_data In Silico Data (Rapid, Lower Accuracy) computational->insilico_data validation Validation & Model Refinement exp_data->validation insilico_data->validation validation->computational Feedback Loop

Caption: Logical relationship between experimental and computational approaches.

References

A Comparative Guide to the Synthesis of 2,3,3-Trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary protocols for the synthesis of 2,3,3-trimethylbutan-1-ol, a valuable primary alcohol in various research and development applications. The protocols are evaluated based on their reproducibility, yield, purity, and overall efficiency, supported by available experimental data and established chemical principles.

Comparison of Synthesis Protocols

The synthesis of this compound can be effectively achieved through three distinct chemical pathways: the Grignard reaction, hydroboration-oxidation, and the reduction of a carboxylic acid. Each method presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and product isolation. The following table summarizes the key quantitative metrics for each protocol to facilitate an objective comparison.

ParameterGrignard ReactionHydroboration-OxidationCarboxylic Acid Reduction
Starting Materials 1-chloro-2,2-dimethylpropane (B1207488) (Neopentyl chloride), Magnesium turnings, Paraformaldehyde2,3,3-Trimethylbut-1-ene, Borane-tetrahydrofuran complex (BH₃•THF), Hydrogen peroxide (30%), Sodium hydroxide (B78521)2,3,3-Trimethylbutanoic acid, Lithium aluminum hydride (LiAlH₄)
Reported/Estimated Yield 75-85% (estimated)85-95% (estimated for anti-Markovnikov hydroboration of terminal alkenes)80-90% (estimated)
Purity High, after distillationHigh, after purificationHigh, after workup and distillation
Typical Reaction Time 4-6 hours3-4 hours4-8 hours
Key Advantages Utilizes readily available and cost-effective starting materials.[1]High regioselectivity for the anti-Markovnikov product, typically high yields, and avoids carbocation rearrangements.[2][3]A direct and often high-yielding route from the corresponding carboxylic acid.[4]
Potential Challenges The Grignard reagent is highly sensitive to moisture and air. Handling gaseous formaldehyde (B43269) or depolymerizing paraformaldehyde can be cumbersome.[5]Borane reagents are pyrophoric and require careful handling under an inert atmosphere.Lithium aluminum hydride is a highly reactive and moisture-sensitive reagent that can cause fires if not handled properly.[6]

Experimental Protocols

Protocol 1: Grignard Reaction Synthesis

This protocol details the synthesis of this compound via the reaction of a Grignard reagent with formaldehyde.

Materials:

  • 1-chloro-2,2-dimethylpropane (Neopentyl chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Paraformaldehyde, freshly dried

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (1.1 eq) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 1-chloro-2,2-dimethylpropane (1.0 eq) in anhydrous diethyl ether.

    • Add a small amount of the alkyl halide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining alkyl halide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, gently heat paraformaldehyde to generate formaldehyde gas, which is then passed through the Grignard solution via a tube. Alternatively, add freshly dried paraformaldehyde (1.2 eq) portion-wise to the cooled Grignard solution.

    • Maintain the reaction temperature below 20 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation to obtain this compound.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up and Purification start Assemble Dry Glassware add_mg Add Mg and Iodine start->add_mg add_ether Add Anhydrous Ether add_mg->add_ether add_alkyl_halide Add Neopentyl Chloride Solution add_ether->add_alkyl_halide reflux Reflux add_alkyl_halide->reflux cool_grignard Cool Grignard Reagent reflux->cool_grignard Proceed to Reaction add_formaldehyde Add Formaldehyde cool_grignard->add_formaldehyde stir Stir at Room Temp add_formaldehyde->stir quench Quench with NH4Cl (aq) stir->quench Proceed to Work-up extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate distill Distill Product evaporate->distill end end distill->end Final Product

Grignard Reaction Workflow
Protocol 2: Hydroboration-Oxidation Synthesis

This protocol describes the synthesis of this compound from 2,3,3-trimethylbut-1-ene using a hydroboration-oxidation reaction.[2][7]

Materials:

  • 2,3,3-Trimethylbut-1-ene

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • Aqueous sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration:

    • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

    • Add 2,3,3-trimethylbut-1-ene (1.0 eq) to the flask and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the BH₃•THF solution (0.35 eq for a 3:1 alkene to BH₃ ratio) dropwise from the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[7]

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add the aqueous NaOH solution, followed by the slow, dropwise addition of hydrogen peroxide, ensuring the temperature is maintained below 40 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Work-up and Purification:

    • Add diethyl ether to the reaction mixture to dilute the organic phase.

    • Transfer to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvents by rotary evaporation.

    • Purify the crude product by distillation.

Hydroboration_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up and Purification start Dissolve Alkene in THF cool_alkene Cool to 0 °C start->cool_alkene add_bh3 Add BH3-THF cool_alkene->add_bh3 stir_rt Stir at Room Temp add_bh3->stir_rt cool_borane Cool to 0 °C stir_rt->cool_borane Proceed to Oxidation add_naoh Add NaOH (aq) cool_borane->add_naoh add_h2o2 Add H2O2 add_naoh->add_h2o2 stir_oxidation Stir at Room Temp add_h2o2->stir_oxidation add_ether Add Diethyl Ether stir_oxidation->add_ether Proceed to Work-up separate Separate Layers add_ether->separate wash Wash with Brine separate->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Distill Product evaporate->distill end end distill->end Final Product

Hydroboration-Oxidation Workflow
Protocol 3: Carboxylic Acid Reduction Synthesis

This protocol outlines the synthesis of this compound by the reduction of 2,3,3-trimethylbutanoic acid using lithium aluminum hydride (LiAlH₄).[4][6]

Materials:

  • 2,3,3-Trimethylbutanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 10% Sulfuric acid (H₂SO₄) solution

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

    • Suspend LiAlH₄ (0.75 eq) in anhydrous THF in the flask and cool to 0 °C in an ice bath.

    • Dissolve 2,3,3-trimethylbutanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH solution, and then more water until a granular precipitate forms.

    • Alternatively, cautiously add saturated aqueous Na₂SO₄ solution dropwise to the stirred reaction mixture to decompose the excess reagent.[6]

    • Filter the mixture and wash the solid with diethyl ether.

    • Combine the filtrate and the ether washings.

    • Wash the organic solution with 10% H₂SO₄ and then with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation.

Reduction_Workflow cluster_reduction Reduction cluster_workup Work-up and Purification start Suspend LiAlH4 in THF cool_lah Cool to 0 °C start->cool_lah add_acid Add Carboxylic Acid Solution cool_lah->add_acid reflux Reflux add_acid->reflux cool_reaction Cool to 0 °C reflux->cool_reaction Proceed to Work-up quench Quench with Water/NaOH or Na2SO4 (aq) cool_reaction->quench filter_solid Filter quench->filter_solid wash_filtrate Wash with Acid and Water filter_solid->wash_filtrate dry Dry with MgSO4 wash_filtrate->dry evaporate Evaporate Solvent dry->evaporate distill Distill Product evaporate->distill end end distill->end Final Product

Carboxylic Acid Reduction Workflow

References

Performance Benchmark of 2,3,3-trimethylbutan-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2,3,3-trimethylbutan-1-ol and its hypothetical derivatives. The data presented is intended to serve as a comparative reference for researchers and professionals engaged in the discovery and development of novel therapeutic agents. While direct experimental data for these specific compounds is limited in publicly available literature, the information herein is extrapolated from the known biological activities of structurally similar aliphatic and tertiary alcohols.

Comparative Performance Data

The following table summarizes the hypothetical antimicrobial and cytotoxic performance of this compound and three of its derivatives. The derivatives—an ether, an ester, and an amino alcohol—were chosen to represent common structural modifications in drug development aimed at modulating physicochemical properties and biological activity.

Compound IDStructureAntimicrobial Activity (MIC, µg/mL) vs. S. aureusCytotoxicity (IC50, µM) vs. HeLa Cells
TMB-OH This compound> 500> 100
TMB-OMe 1-methoxy-2,3,3-trimethylbutane25075
TMB-OAc 2,3,3-trimethylbutyl acetate15050
TMB-NH2 2-amino-2,3,3-trimethylbutan-1-ol8525

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes. It is based on general trends observed for similar aliphatic alcohols and their derivatives, where increased lipophilicity and the introduction of functional groups can enhance biological activity. Actual experimental values may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of the performance of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Microorganism: Staphylococcus aureus (ATCC® 29213™) cultured in Mueller-Hinton Broth (MHB).

  • Test Compounds: Stock solutions of this compound and its derivatives prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator.

b. Experimental Procedure:

  • A serial two-fold dilution of each test compound is prepared in MHB directly in the 96-well plates.

  • The bacterial suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • 100 µL of the bacterial suspension is added to each well containing the diluted compounds.

  • Positive (broth with bacteria and no compound) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, providing an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

a. Preparation of Materials:

  • Cell Line: HeLa (human cervical cancer) cells cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Test Compounds: Stock solutions prepared in DMSO.

  • Reagents: MTT solution (5 mg/mL in PBS), DMSO.

  • Equipment: 96-well plates, incubator with 5% CO2, microplate reader.

b. Experimental Procedure:

  • HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the proposed general mechanism of action for antimicrobial alcohols and a typical experimental workflow for performance evaluation.

G Proposed Mechanism of Action for Antimicrobial Alcohols cluster_membrane Bacterial Cell Membrane Membrane Protein Membrane Protein Denaturation Protein Denaturation Protein->Denaturation Alcohol Aliphatic Alcohol (e.g., TMB-derivative) Alcohol->Protein  interacts with Disruption Membrane Disruption & Increased Permeability Alcohol->Disruption Lysis Cell Lysis Disruption->Lysis Denaturation->Lysis

Caption: Proposed mechanism of action for antimicrobial alcohols.

G Experimental Workflow for Performance Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Data Data Analysis (Dose-Response Curves) Antimicrobial->Data Cytotoxicity->Data Comparison Comparative Analysis of Derivatives Data->Comparison Lead_Identification Lead_Identification Comparison->Lead_Identification Identification of Lead Compound

Caption: Experimental workflow for performance evaluation.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the toxicological profiles of 2,3,3-trimethylbutan-1-ol and its structural isomers is crucial for their safe application in research and development. This guide provides a comparative overview of their toxicity, supported by available experimental data and predictive models. Due to the limited direct toxicological data for this compound, this guide incorporates information on related C7 and other branched-chain alcohols to provide a comprehensive assessment.

Executive Summary

This guide synthesizes available data on the acute and in vitro toxicity of this compound and a selection of its isomers and related alcohols. While specific experimental toxicity data for this compound is scarce, information from structurally similar compounds and predictive toxicology models offers valuable insights. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the handling and application of these compounds.

Introduction to this compound and Related Alcohols

This compound is a branched-chain seven-carbon (C7) alcohol. Its structural isomers, including linear heptanols and other branched variations, are utilized in various industrial and research applications, for instance as solvents or chemical intermediates. The degree of branching in the carbon chain can significantly influence the physicochemical properties and, consequently, the toxicological profile of these alcohols.

Comparative Acute Toxicity

Acute toxicity data, particularly the median lethal dose (LD50), provides a primary measure of a substance's short-term poisoning potential. The following table summarizes the available acute oral and dermal toxicity data for this compound and related alcohols. It is important to note the absence of direct experimental LD50 values for this compound in the public domain.

Table 1: Acute Toxicity Data for this compound and Related Alcohols

CompoundCAS NumberMolecular FormulaAcute Oral LD50 (mg/kg)Acute Dermal LD50 (mg/kg)SpeciesReference
This compound36794-64-6C7H16ONo data availableNo data available--
n-Heptanol111-70-6C7H16O1500 - 3500>5000RatECHA
2-Heptanol543-49-7C7H16O1800>2000RatECHA
3-Heptanol589-82-2C7H16O1870>2000RatECHA
2,3-Dimethyl-1-pentanol (B156742)10143-23-4C7H16O2380 (as uL/kg)No data availableRat[1]
tert-Amyl alcohol (2-Methyl-2-butanol)75-85-4C5H12O1000No data availableRatECHA

Data sourced from the European Chemicals Agency (ECHA) database and other cited literature. The LD50 for 2,3-dimethyl-1-pentanol is reported in uL/kg and should be interpreted with caution when directly comparing with values in mg/kg.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for screening the toxic potential of compounds at the cellular level. Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Lactate (B86563) Dehydrogenase (LDH) assay, which quantifies cell membrane damage.

Currently, there is a lack of publicly available IC50 data from in vitro cytotoxicity studies specifically for this compound. To provide a comparative context, Table 2 includes cytotoxicity data for related alcohols where available.

Table 2: In Vitro Cytotoxicity Data for Related Alcohols

CompoundCell LineAssayIC50Reference
This compound--No data available-
n-Heptanol--No data available-
tert-Amyl alcohol--No data available-

The absence of data highlights a significant gap in the toxicological understanding of these compounds.

Predicted Toxicity and Structure-Activity Relationship (SAR)

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide estimations of toxicity. Generally, for alcohols, toxicity is influenced by factors such as carbon chain length, branching, and lipophilicity. Increased lipophilicity can enhance membrane disruption and cellular uptake, potentially leading to greater toxicity. However, extensive branching can sometimes mitigate toxic effects by altering metabolic pathways.

QSAR_Prediction_Flow cluster_input Input Data cluster_processing QSAR Modeling cluster_output Predicted Endpoints A Chemical Structure of this compound C Calculate Molecular Descriptors (e.g., LogP, Molecular Weight, Branching Index) A->C B Structures of Related Alcohols B->C D Select Validated QSAR Model for Alcohol Toxicity C->D E Predicted LD50 (Oral, Dermal) D->E F Predicted IC50 (Cytotoxicity) D->F G Predicted Genotoxicity & Other Endpoints D->G

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of alcohols is generally attributed to their ability to disrupt cell membranes, interfere with cellular signaling, and generate reactive oxygen species (ROS) during their metabolism. The metabolism of alcohols by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) can lead to the formation of more toxic aldehydes and carboxylic acids.

While specific signaling pathways affected by this compound have not been elucidated, general pathways implicated in alcohol-induced toxicity include:

  • Oxidative Stress Pathways: Increased ROS production can activate stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, leading to inflammation and apoptosis.

  • Apoptosis Pathways: Alcohols can induce both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. This involves the activation of caspases and regulation by the Bcl-2 family of proteins.

  • GABAergic and Glutamatergic Signaling: Alcohols are known to modulate the function of GABA-A and NMDA receptors in the central nervous system, leading to neurotoxic effects.

Alcohol_Toxicity_Pathway Alcohol Alcohol (e.g., this compound) Metabolism Metabolism (ADH, ALDH) Alcohol->Metabolism Membrane Membrane Disruption Alcohol->Membrane Aldehydes Aldehydes Metabolism->Aldehydes ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress Aldehydes->OxidativeStress ROS->OxidativeStress CellDamage Cellular Damage & Dysfunction Membrane->CellDamage Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation Inflammation OxidativeStress->Inflammation Apoptosis->CellDamage Inflammation->CellDamage

Experimental Protocols

For researchers planning to conduct their own toxicological assessments, the following are summarized standard protocols.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed individually with controlled temperature and humidity. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The dose volume is kept minimal.

  • Procedure: A stepwise procedure is used with a starting dose of 300 mg/kg. The outcome (mortality or survival) in a group of three animals determines the next step:

    • If mortality is observed, the dose for the next group is lowered.

    • If no mortality is observed, the dose is increased.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Pathology: All animals (dead and surviving) are subjected to a gross necropsy.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay assesses cell metabolic activity.

  • Cell Culture: Plate cells (e.g., HepG2, A549) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test alcohol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with test compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent Incubate3->AddSolubilizer Read Measure absorbance AddSolubilizer->Read Analyze Calculate IC50 Read->Analyze

In Vitro Cytotoxicity - LDH Assay

This assay measures the release of lactate dehydrogenase from damaged cells.

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH assay reagent to the supernatant.

  • Incubation: Incubate at room temperature, protected from light, to allow the enzymatic reaction to proceed.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control.

Conclusion and Future Directions

The available data suggests that C7 alcohols, as a group, exhibit moderate acute oral toxicity. However, the lack of specific experimental data for this compound necessitates a cautious approach to its handling and use. Further research, including in vivo acute toxicity studies and in vitro cytotoxicity and genotoxicity assays, is crucial to accurately characterize the toxicological profile of this compound and its branched isomers. Such data will enable a more definitive comparative analysis and inform risk assessments for its various applications. Researchers are encouraged to perform these studies to contribute to a more comprehensive understanding of the safety of this class of compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3,3-Trimethylbutan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3,3-Trimethylbutan-1-ol, ensuring compliance with safety regulations and fostering a secure working environment.

Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound, like many alcohols, is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and ensure that an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) is readily accessible.[1]

Personal Protective Equipment (PPE):

To minimize exposure risks, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If working outside of a fume hood or in an area with insufficient ventilation, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.[3][4] Intentional dilution to circumvent disposal regulations is illegal.[4]

1. Waste Collection:

  • Container: Use a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid. Avoid using metal containers where possible to prevent the risk of static discharge.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Flammable Liquid," "Irritant").

  • Transfer: Carefully transfer the waste into the designated container, using a funnel to prevent spills. Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

2. Spill Management:

In the event of a spill, prompt and appropriate action is critical:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate personnel from the immediate vicinity.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[5]

  • Collect the Waste: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[1][2]

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • The storage area must be away from sources of ignition such as heat, sparks, and open flames.[1][2]

  • Ensure the storage area has secondary containment to manage any potential leaks.

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC7H16O[6]
Molecular Weight116.20 g/mol [6]
Hazard ClassFlammable Liquid[1]

Experimental Protocols

The procedures outlined in this guide are based on established safety protocols for handling flammable and irritant chemicals in a laboratory setting. The core principle is the containment of the hazardous waste and its subsequent removal by a certified disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Identify This compound for Disposal B Don Personal Protective Equipment (PPE) A->B C Prepare Labeled Hazardous Waste Container B->C D Carefully Transfer Waste to Container C->D E Securely Seal the Container D->E I Spill Occurs D->I Potential F Store in Designated Hazardous Waste Area E->F G Contact EHS for Waste Pickup F->G H End: Professional Disposal G->H I->E No J Contain Spill with Inert Absorbent I->J Yes K Collect and Containerize Spill Debris J->K K->D Add to Waste

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3-Trimethylbutan-1-ol
Reactant of Route 2
2,3,3-Trimethylbutan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.